Product packaging for Diisopropyldichlorosilane(Cat. No.:CAS No. 7751-38-4)

Diisopropyldichlorosilane

Cat. No.: B1349932
CAS No.: 7751-38-4
M. Wt: 185.16 g/mol
InChI Key: GSENNYNYEKCQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diisopropyldichlorosilane is a useful research compound. Its molecular formula is C6H14Cl2Si and its molecular weight is 185.16 g/mol. The purity is usually 95%.
The exact mass of the compound Dichlorodiisopropylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14Cl2Si B1349932 Diisopropyldichlorosilane CAS No. 7751-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-di(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSENNYNYEKCQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374298
Record name Diisopropyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7751-38-4
Record name Diisopropyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorodiisopropylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Diisopropyldichlorosilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Reactivity, and Synthetic Applications of a Versatile Organosilicon Reagent.

Diisopropyldichlorosilane [(CH₃)₂CH]₂SiCl₂ is a versatile organosilicon compound that has found significant utility in organic synthesis, particularly as a sterically hindered protecting group and a precursor for various silicon-containing moieties. Its unique combination of reactivity and stability makes it a valuable tool for chemists in academia and the pharmaceutical industry. This technical guide provides a detailed overview of the chemical properties, reactivity, and experimental protocols associated with this compound, aimed at researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₆H₁₄Cl₂Si[1]
Molecular Weight 185.17 g/mol [1]
Appearance Colorless to light yellow, clear liquid[1]
Boiling Point 140-144 °C (lit.)[2]
66 °C / 27 mmHg (lit.)[3]
Density 1.026 g/mL at 20 °C (lit.)[3]
Refractive Index (n₂₀/D) 1.444 (lit.)[3]
Solubility Insoluble in water (reacts); Soluble in most organic solvents.[1]
Flash Point 43 °C (109.4 °F) - closed cup[3]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two labile silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, making the compound an excellent electrophile for the introduction of the diisopropylsilyl group.

Reaction with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including water, alcohols, amines, and organometallic reagents.

  • Hydrolysis: In the presence of water, this compound undergoes rapid hydrolysis to form diisopropyldisiloxane and hydrochloric acid. This reaction is vigorous and exothermic. Therefore, the compound must be handled in a moisture-free environment.[2]

  • Alcoholysis and Phenolysis: The reaction with alcohols or phenols in the presence of a base, such as pyridine or triethylamine, yields diisopropyldialkoxysilanes or diisopropyldiaryloxysilanes, respectively. This reaction is fundamental to its use as a protecting group for hydroxyl functionalities.[3]

  • Aminolysis: Amines react with this compound to form the corresponding diisopropyldiaminosilanes.

  • Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds react with this compound to form new silicon-carbon bonds, allowing for the synthesis of a wide range of organosilanes with tailored properties.

Use as a Protecting Group

The diisopropylsilyl group is a robust protecting group for diols, particularly 1,2- and 1,3-diols, forming stable cyclic silyl ethers. The steric bulk of the isopropyl groups provides significant stability against a range of reaction conditions.[3] These cyclic silyl ethers can be selectively cleaved under specific conditions, often using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or acidic conditions.[4][5]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from trichlorosilane and isopropylmagnesium chloride.

Materials:

  • Magnesium turnings

  • 2-Chloropropane (Isopropyl chloride)

  • Trichlorosilane

  • Anhydrous tetrahydrofuran (THF)

  • n-Hexane

  • Nitrogen gas for inert atmosphere

Procedure:

  • Under a nitrogen atmosphere, a four-neck flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant-pressure dropping funnel is charged with magnesium turnings and a portion of anhydrous THF.

  • The reaction is initiated by heating to 40-65 °C.

  • A solution of 2-chloropropane in THF is added dropwise to maintain a steady reflux. After the addition is complete, the mixture is stirred at 40-65 °C for 0.5-3.0 hours to ensure the complete formation of isopropylmagnesium chloride.

  • The Grignard reagent is then cooled to -10 to -30 °C.

  • A solution of trichlorosilane in n-hexane is added dropwise. This reaction is highly exothermic and produces a large amount of white solid (magnesium salts).

  • After the addition, the reaction mixture is stirred for an additional 0.5-3.0 hours.

  • The reaction is quenched, and the solid is removed by suction filtration. The filter cake is washed with n-hexane.

  • The combined filtrates are concentrated under reduced pressure to remove the bulk of the solvents.

  • The crude product is purified by fractional distillation, collecting the fraction at 110-140 °C to yield this compound.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Trichlorosilane cluster_workup Workup and Purification Mg Mg turnings Grignard Isopropylmagnesium Chloride Mg->Grignard iPrCl_THF 2-Chloropropane in THF iPrCl_THF->Grignard Reaction_Mixture Reaction Mixture Grignard->Reaction_Mixture Trichlorosilane Trichlorosilane in n-Hexane Trichlorosilane->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Concentration Concentration Filtration->Concentration Distillation Fractional Distillation Concentration->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Protection of a 1,3-Diol

This protocol provides a general procedure for the protection of a 1,3-diol, such as 1,3-butanediol, using this compound to form a cyclic diisopropylsilylene acetal.

Materials:

  • This compound

  • 1,3-Butanediol

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Imidazole or Pyridine (as base)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Nitrogen gas for inert atmosphere

Procedure:

  • To a solution of the 1,3-diol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM under a nitrogen atmosphere, add this compound (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the pure cyclic silyl ether.

Protection_Workflow cluster_reaction Silylation Reaction cluster_workup Workup cluster_purification Purification Diol 1,3-Diol Reaction Reaction in DCM Diol->Reaction Base Imidazole/Pyridine Base->Reaction DIPDCS This compound DIPDCS->Reaction Quench Quench (aq. NaHCO₃) Reaction->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Cyclic Silyl Ether Chromatography->Product

Caption: General workflow for the protection of a 1,3-diol.

Safety and Handling

This compound is a flammable liquid and vapor. It causes severe skin burns and eye damage.[3] It reacts violently with water, releasing flammable gases which may ignite spontaneously.[6] Therefore, it must be handled in a well-ventilated fume hood, away from heat, sparks, open flames, and other ignition sources.[6] Personal protective equipment, including safety goggles, face shield, gloves, and appropriate respiratory protection, should be worn at all times.[3] Store in a tightly closed container in a dry, cool, and well-ventilated area, protected from moisture.[6]

Conclusion

This compound is a valuable reagent in organic synthesis, offering a unique set of properties for the protection of functional groups and the construction of complex molecules. Its sterically demanding nature provides stability to the protected intermediates, while its reactivity allows for efficient installation and subsequent cleavage under controlled conditions. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to safely and effectively utilize this versatile compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of Diisopropyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diisopropyldichlorosilane is a valuable organosilicon compound utilized as a precursor in the synthesis of various silicon-containing molecules, including silicone polymers, resins, and as a protecting group in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for this compound, tailored for professionals in chemical research and drug development.

Synthesis of this compound

Two principal methods for the synthesis of this compound are the Grignard reaction and the direct process.

1. Grignard Reaction Synthesis

The Grignard synthesis route involves the reaction of a silicon halide, such as trichlorosilane or silicon tetrachloride, with isopropylmagnesium chloride.[3][4] This method offers a versatile laboratory-scale preparation of this compound. Stoichiometric control is important to favor the desired disubstituted product over mono-, tri-, or tetra-substituted silanes.[4]

Experimental Protocol: Grignard Synthesis of this compound [3]

Materials:

  • Magnesium chips

  • 2-Chloropropane (Isopropyl chloride)

  • Trichlorosilane

  • Tetrahydrofuran (THF), anhydrous

  • n-Hexane, anhydrous

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Constant-pressure dropping funnel

Procedure:

  • Grignard Reagent Formation:

    • Under a nitrogen atmosphere, add magnesium chips and a portion of anhydrous THF to the four-neck flask.

    • Heat the mixture to 40-65 °C to initiate the reaction.

    • Once initiated, slowly add a solution of 2-chloropropane in THF from the dropping funnel, maintaining the temperature between 40-65 °C.

    • After the addition is complete, continue stirring at 40-65 °C for 0.5-3.0 hours.

  • Reaction with Trichlorosilane:

    • Cool the Grignard reagent solution to a temperature between -30 °C and -10 °C.

    • Slowly add a solution of trichlorosilane in n-hexane from the dropping funnel. This reaction is highly exothermic and will produce a large quantity of white solid (magnesium salts).

    • Maintain the temperature in the specified range during the addition.

    • After the addition is complete, allow the mixture to react for an additional 0.5-3.0 hours.

  • Work-up and Isolation:

    • Perform suction filtration to separate the solid magnesium salts from the reaction mixture.

    • Wash the filter cake with n-hexane and combine the filtrates.

    • Concentrate the combined filtrate to remove the majority of the solvents.

    • The crude this compound is then purified by fractional distillation.

2. Direct Process Synthesis

The direct process, also known as the Müller-Rochow process, is a primary industrial method for producing organosilanes.[5][6] It involves the direct reaction of elemental silicon with an alkyl halide in the presence of a copper catalyst at elevated temperatures.[5][7] For this compound, this involves the reaction of silicon with isopropyl chloride and hydrogen chloride.[8][9]

Experimental Protocol: Direct Process Synthesis of Isopropyldichlorosilane (as a major product) [8]

Materials:

  • Elemental silicon powder

  • Copper catalyst

  • Isopropyl chloride

  • Hydrogen chloride (HCl) gas

Equipment:

  • Stirred bed reactor with a spiral band agitator

  • Gas feeding system

  • Temperature controller

Procedure:

  • Reactor Setup:

    • Charge the stirred bed reactor with elemental silicon and the copper catalyst.

  • Reaction:

    • Heat the reactor to the desired temperature (e.g., 220 °C).

    • Introduce a gaseous mixture of isopropyl chloride and hydrogen chloride into the reactor. A mole ratio of isopropyl chloride to HCl of 1:0.5 has been shown to maximize the production of the desired product.[8]

    • The reaction produces a mixture of chlorosilanes, with isopropyldichlorosilane and isopropyltrichlorosilane as the main products.[8]

  • Product Collection:

    • The volatile product stream is passed through a condensation system to collect the liquid chlorosilanes.

    • The crude product mixture is then subjected to fractional distillation to separate the different silane components.

Quantitative Data Summary for Synthesis

Synthesis MethodReactantsSolvent(s)TemperatureReaction TimeYieldPurityReference
Grignard ReactionIsopropylmagnesium chloride, TrichlorosilaneTHF, n-Hexane-30 °C to 65 °C1-6 hours50% - 75%95.0% - 99.0%[3]
Direct ProcessElemental Silicon, Isopropyl chloride, Hydrogen chloride, Cu catalystGas phase~220 °CContinuous~38%Not specified[8]

Purification of this compound

The primary method for purifying this compound is fractional distillation , often under reduced pressure (vacuum distillation).[3][10][11] This technique is effective for separating liquids with close boiling points, which is often the case for the mixture of chlorosilanes produced during synthesis.[12][13]

Physical Properties for Purification

PropertyValueReference(s)
Boiling Point142-144 °C (atmospheric pressure)[14]
Boiling Point66 °C at 27 mmHg[14][15]
Boiling Point50–55 °C at 5 mmHg[15]
Density1.026 g/mL at 20 °C[14][15]
Refractive Indexn20/D 1.444[14]

Experimental Protocol: Fractional Distillation of this compound [10][12]

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source (if performing vacuum distillation)

  • Stir bar or boiling chips

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

    • Place the crude this compound in the round-bottom flask with a stir bar or boiling chips.

    • If performing vacuum distillation, connect the apparatus to a vacuum pump with a cold trap.

  • Distillation:

    • Begin heating the flask gently while stirring.

    • Monitor the temperature at the head of the fractionating column.

    • Discard any initial low-boiling fractions (forerun).

    • Collect the fraction that distills at the boiling point of this compound at the given pressure. For example, a fraction can be collected at 110-140 °C at atmospheric pressure.[3]

    • Carefully monitor the temperature and pressure throughout the distillation to ensure good separation.

  • Purity Analysis:

    • The purity of the collected fractions can be assessed using gas chromatography-mass spectrometry (GC-MS).[16][17][18]

Visualizations

Synthesis_Pathway cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up Isopropyl_Chloride Isopropyl Chloride Grignard_Reagent Isopropylmagnesium Chloride Isopropyl_Chloride->Grignard_Reagent Mg Mg Mg->Grignard_Reagent THF THF THF->Grignard_Reagent Crude_Product Crude this compound + MgCl2 Grignard_Reagent->Crude_Product Trichlorosilane Trichlorosilane Trichlorosilane->Crude_Product Filtration Filtration Crude_Product->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification Purification Solvent_Removal->Purification To Purification

Caption: Grignard synthesis workflow for this compound.

Purification_Workflow Crude_Product Crude this compound (from synthesis) Distillation_Setup Fractional Distillation Apparatus Setup Crude_Product->Distillation_Setup Heating Heating and Vaporization Distillation_Setup->Heating Fractionation Separation in Fractionating Column Heating->Fractionation Condensation Condensation Fractionation->Condensation Collection Collection of Pure Fractions Condensation->Collection Purity_Analysis Purity Analysis (GC-MS) Collection->Purity_Analysis Pure_Product Pure this compound Collection->Pure_Product

Caption: Purification workflow via fractional distillation.

References

Spectroscopic Profile of Dichlorodiisopropylsilane (CAS 7751-38-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dichlorodiisopropylsilane (CAS number 7751-38-4), a versatile organosilicon compound. Due to its applications as a protecting group reagent and in the synthesis of silicone polymers, a thorough understanding of its spectroscopic characteristics is essential for researchers and professionals in drug development and material science.[1] This document compiles available spectroscopic data and presents detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, tailored for a volatile and moisture-sensitive compound of this nature.

Compound Identification

CAS Number 7751-38-4
Chemical Name Dichlorodiisopropylsilane
Synonyms Diisopropyldichlorosilane
Molecular Formula C₆H₁₄Cl₂Si
Molecular Weight 185.17 g/mol
Appearance Colorless to pale yellow liquid

Spectroscopic Data

A complete set of publicly available, peer-reviewed spectroscopic data for Dichlorodiisopropylsilane is not readily accessible. The following tables summarize the available and expected spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for Dichlorodiisopropylsilane are not available in the public domain at the time of this publication. However, based on the molecular structure, the following spectral characteristics can be predicted:

  • ¹H NMR: A septet for the methine (CH) proton and a doublet for the methyl (CH₃) protons of the isopropyl groups.

  • ¹³C NMR: Two distinct signals are expected, one for the methine carbon and one for the methyl carbons.

Table 1: Predicted NMR Data for Dichlorodiisopropylsilane

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H (CH)1.5 - 2.0Septet
¹H (CH₃)1.0 - 1.3Doublet
¹³C (CH)20 - 30N/A
¹³C (CH₃)15 - 25N/A
Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Bands for Dichlorodiisopropylsilane

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (stretch, sp³)2970 - 2850Strong
C-H (bend)1470 - 1365Medium
Si-C (stretch)850 - 750Strong
Si-Cl (stretch)600 - 450Strong
Mass Spectrometry (MS)

Electron impact mass spectrometry data reveals a characteristic fragmentation pattern for Dichlorodiisopropylsilane.

Table 3: Mass Spectrometry Data for Dichlorodiisopropylsilane

m/zRelative Intensity (%)Possible Fragment
18412.1[M]⁺ (molecular ion with ³⁵Cl₂)
1868.3[M+2]⁺ (isotopic peak with one ³⁷Cl)
1881.5[M+4]⁺ (isotopic peak with two ³⁷Cl)
14152.8[M - C₃H₇]⁺
14336.0Isotopic peak of [M - C₃H₇]⁺
113100.0[M - C₃H₇ - Cl]⁺ or [SiCl(C₃H₇)]⁺
11567.5Isotopic peak of [SiCl(C₃H₇)]⁺
638.6[SiCl]⁺
4329.5[C₃H₇]⁺
4113.2[C₃H₅]⁺

Experimental Protocols

Given the moisture-sensitive and volatile nature of Dichlorodiisopropylsilane, specific handling and experimental procedures are required to obtain high-quality spectroscopic data.

NMR Spectroscopy Protocol (¹H and ¹³C) for Air-Sensitive Compounds
  • Sample Preparation (Inert Atmosphere): All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent hydrolysis of the chlorosilane.

  • Solvent Selection: Use a dry, deuterated solvent stored over molecular sieves. Deuterated chloroform (CDCl₃) or benzene-d₆ are suitable choices.

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration (50-100 mg) is recommended.

  • NMR Tube: Use a J. Young NMR tube or a standard NMR tube sealed with a secure cap under an inert atmosphere.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a proton-decoupled one-dimensional ¹³C spectrum.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy Protocol for Neat Liquids
  • Sample Preparation: As Dichlorodiisopropylsilane is a liquid, a neat spectrum can be obtained by placing a small drop of the compound between two dry, infrared-transparent salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Record a background spectrum of the clean, empty salt plates.

    • Set the spectral range to 4000-400 cm⁻¹.

    • Select an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Acquisition: Place the prepared salt plates in the spectrometer's sample holder and acquire the spectrum.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Electron Impact Mass Spectrometry (EI-MS) Protocol for Volatile Liquids
  • Sample Introduction: Due to its volatility, Dichlorodiisopropylsilane can be introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. For air-sensitive compounds, a specialized cold inlet system is recommended to prevent sample degradation.

  • Ionization: Utilize electron impact (EI) ionization, typically at 70 eV, to induce fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 10-250).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like Dichlorodiisopropylsilane.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Obtain Compound (Dichlorodiisopropylsilane) Preparation Sample Preparation (Inert Atmosphere) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR Acquire Data IR IR Spectroscopy (FT-IR) Preparation->IR Acquire Data MS Mass Spectrometry (EI-MS) Preparation->MS Acquire Data ProcessNMR Process NMR Data (Chemical Shifts, Multiplicity) NMR->ProcessNMR ProcessIR Process IR Data (Peak Positions, Intensities) IR->ProcessIR ProcessMS Process MS Data (m/z, Fragmentation) MS->ProcessMS Structure Structural Elucidation & Confirmation ProcessNMR->Structure Interpret Spectra ProcessIR->Structure Interpret Spectra ProcessMS->Structure Interpret Spectra

Caption: General workflow for spectroscopic analysis.

References

Diisopropyldichlorosilane: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the safety precautions and handling procedures for diisopropyldichlorosilane (CAS No: 7751-38-4). It is intended for researchers, scientists, and drug development professionals who work with this compound. This compound is a flammable and corrosive liquid that reacts with water, necessitating strict adherence to safety protocols to prevent injury and property damage.

Chemical and Physical Properties

This compound is a colorless liquid soluble in most organic solvents.[1] Its key physical and chemical properties are summarized below. Understanding these properties is crucial for its safe handling and storage.

PropertyValue
CAS Number 7751-38-4[1][2][3]
Molecular Formula C₆H₁₄Cl₂Si[2][3]
Molecular Weight 185.17 g/mol [2][3]
Boiling Point 66 °C at 27 mmHg (lit.)[1][3]
Density 1.026 g/mL at 20 °C (lit.)[1][3]
Refractive Index n20/D 1.444 (lit.)[3]
Flash Point 43 °C (109.4 °F) - closed cup[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is a flammable liquid and causes severe skin burns and eye damage.[3] Contact with water liberates toxic gas.[4] It is also a lachrymator, a substance that causes tearing.[4]

GHS Classification
Pictograms
Signal Word Danger [3]
Hazard Classifications Flammable Liquid - Category 3[3]Skin Corrosion - Category 1B[3]
Hazard Statements H226: Flammable liquid and vapor.[3]H314: Causes severe skin burns and eye damage.[3]
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]P403+P235: Store in a well-ventilated place. Keep cool.[5]P501: Dispose of contents/container to an approved waste disposal plant.[4][5]

Handling and Storage Procedures

Proper handling and storage are critical to ensure safety when working with this compound.

Operations involving this chemical must be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[4] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]

Appropriate PPE must be worn at all times when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield. Standard eye protection should conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4]

  • Skin Protection: Wear appropriate protective gloves and flame-retardant, chemical-resistant clothing to prevent skin contact.[4][5]

  • Respiratory Protection: If exposure limits are exceeded or if irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge (e.g., type ABEK, EN14387).[3][4]

  • Work under a chemical fume hood.[4]

  • Do not breathe mists or vapors.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[4]

  • Use only non-sparking tools to prevent ignition.[4]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[4]

  • Do not allow the chemical to come into contact with water or moisture, as it liberates toxic gas upon contact.[4]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Designate a "Flammables area" and "Corrosives area" for storage.[4]

  • Protect from moisture; keep away from water or moist air.[4]

  • Store locked up.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and water.[4]

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

  • General Advice: Show the Safety Data Sheet (SDS) to the attending medical professional. Immediate medical attention is required.[4]

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the victim is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Call a physician immediately.[4]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower for at least 15 minutes. Call a physician immediately.[4]

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[4]

  • Ingestion: If swallowed, rinse the mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[4] Ingestion can cause severe swelling and possible perforation of the stomach or esophagus.[4]

  • Evacuate personnel from the danger area and ensure adequate ventilation.[5]

  • Remove all sources of ignition.[4]

  • Do not expose the spill to water.[4]

  • Use spark-proof tools and explosion-proof equipment.[4]

  • Contain the spill by covering drains and then absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, Chemizorb®).[4][5]

  • Collect the absorbed material into suitable, closed containers for disposal.[4]

  • Dispose of the contents and container at an approved waste disposal plant.[4]

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][5]

  • Unsuitable Extinguishing Media: Do not use water, as it reacts with the substance.

  • Specific Hazards: The substance is flammable, and its vapors may form explosive mixtures with air.[5] Vapors are heavier than air and may spread along floors.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[5]

Visualization of Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to emergency response.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_outcome Phase 3: Outcome cluster_emergency Phase 4: Emergency Response prep Review SDS & Procedure eng_controls Verify Engineering Controls (Fume Hood, Safety Shower) prep->eng_controls ppe Don Proper PPE (Gloves, Goggles, Face Shield, Lab Coat) eng_controls->ppe handling Handle in Fume Hood (Use non-sparking tools, Avoid water/moisture) ppe->handling cleanup Standard Waste Disposal & Decontamination handling->cleanup Routine Operation emergency Emergency Event handling->emergency Accident spill Spill Response emergency->spill exposure Personnel Exposure emergency->exposure first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

References

An In-Depth Technical Guide to the Solubility of Diisopropyldichlorosilane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyldichlorosilane ((i-Pr)₂SiCl₂) is a versatile organosilane reagent widely utilized in organic synthesis, primarily as a protecting group for alcohols and in the construction of silicon-containing molecules. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in reaction design, execution, and purification processes. This technical guide provides a comprehensive overview of the solubility profile of this compound, emphasizing its miscibility with a range of aprotic organic solvents and its reactivity with protic media. Due to the high reactivity of the Si-Cl bonds, particularly towards moisture, all handling and solubility assessments must be conducted under strictly anhydrous conditions. While precise quantitative solubility data is not extensively reported in the literature, likely due to its high miscibility with many common solvents, this guide consolidates available information and provides qualitative solubility expectations and a general protocol for experimental solubility determination.

General Solubility Characteristics

This compound is a non-polar liquid and, following the principle of "like dissolves like," it is generally soluble in or miscible with a variety of anhydrous organic solvents.[1] Its utility in synthetic organic chemistry often involves its use in common aprotic solvents where it readily dissolves to form homogeneous solutions.

Reactive Considerations: A critical aspect of the solubility of this compound is its high reactivity towards protic solvents such as water, alcohols, and amines. Contact with these substances results in a chemical reaction (hydrolysis or alcoholysis/aminolysis) rather than simple dissolution, leading to the formation of silanols, siloxanes, and hydrochloric acid.[1][2] Even some aprotic solvents, like acetone, can react with chlorosilanes and are therefore not recommended.[2] Consequently, the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) is essential when working with this reagent.

Qualitative Solubility in Common Organic Solvents

The following table summarizes the expected solubility or miscibility of this compound in various classes of common organic solvents based on the general behavior of chlorosilanes.

Solvent ClassRepresentative SolventsExpected Solubility/MiscibilityNotes
Aprotic & Non-Polar Hexane, Heptane, TolueneMiscibleThese solvents are chemically compatible and share a similar non-polar nature with this compound, leading to high miscibility. n-Hexane is used as a solvent in its synthesis.[3]
Aprotic & Halogenated Dichloromethane (DCM), ChloroformMiscibleDichloromethane is a commonly used solvent for reactions involving silylation with this compound, indicating high solubility.
Aprotic & Ethers Tetrahydrofuran (THF), Diethyl etherMiscibleTHF is a common solvent for reactions involving this compound, such as in the preparation of Grignard reagents for its synthesis.[3] Must be rigorously dried before use.
Aprotic & Polar Acetonitrile (MeCN), Dimethylformamide (DMF)Likely Miscible (with caution)While likely miscible, these polar aprotic solvents are more challenging to maintain in a strictly anhydrous state. Trace moisture will lead to decomposition.
Protic Water, Methanol, EthanolReactive This compound will react vigorously with these solvents, leading to decomposition. These should not be used as solvents for dissolution.[1][2]
Ketones AcetoneReactive Acetone can react with chlorosilanes and is generally not recommended as a solvent.[2]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a reactive compound like this compound in an anhydrous organic solvent. This method is based on the isothermal shake-flask method, adapted for air- and moisture-sensitive compounds.

Objective: To determine the equilibrium solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of interest

  • Internal standard (a non-reactive compound soluble in the solvent, e.g., a high-boiling point alkane)

  • Schlenk flasks or similar oven-dried glassware with septa

  • Gas-tight syringes

  • Magnetic stirrer and stir bars

  • Thermostatically controlled bath

  • Gas chromatograph (GC) with a suitable column and detector

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of Standard Solutions:

    • Under an inert atmosphere, prepare a series of standard solutions of this compound and a fixed concentration of the internal standard in the anhydrous solvent.

    • These standards should cover a range of expected concentrations.

    • Analyze these standards by GC to create a calibration curve of the peak area ratio (this compound/internal standard) versus the concentration of this compound.

  • Sample Preparation:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add a precisely weighed amount of the anhydrous solvent and the internal standard under an inert atmosphere.

    • Seal the flask with a septum.

    • Place the flask in a thermostatically controlled bath set to the desired temperature and allow it to equilibrate.

  • Solubility Measurement:

    • Using a gas-tight syringe, slowly add small, known volumes of this compound to the stirred solvent.

    • After each addition, allow the solution to stir for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Monitor the solution for the first sign of persistent cloudiness or the formation of a second liquid phase, which indicates that the saturation point has been exceeded.

    • Alternatively, for a more precise measurement, add an excess of this compound to the solvent to create a saturated solution with an undissolved phase.

    • Allow this mixture to stir at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium.

  • Analysis:

    • Once equilibrium is reached in the saturated solution, stop the stirring and allow the undissolved phase to settle.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a gas-tight syringe.

    • Immediately quench the sample in a vial containing a known volume of a suitable solvent to prevent reaction with atmospheric moisture and dilute it for GC analysis.

    • Analyze the quenched sample by GC.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the saturated solution from the peak area ratio.

    • Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Visualization of a Typical Experimental Workflow

This compound is frequently used as a protecting group for diols, forming a cyclic silyl ether. The following diagram illustrates a typical experimental workflow for the protection of a 1,2-diol.

G A 1,2-Diol in Anhydrous Dichloromethane B Add Imidazole (Base) A->B C Cool to 0 °C B->C D Slowly Add This compound C->D E Stir at Room Temperature D->E F Reaction Quench (e.g., with water) E->F G Aqueous Workup (Extraction with Organic Solvent) F->G H Dry Organic Layer (e.g., with MgSO₄) G->H I Solvent Evaporation H->I J Purification (e.g., Chromatography) I->J K Protected Diol (Diisopropylsilylene acetal) J->K

Caption: Workflow for the protection of a 1,2-diol using this compound.

Conclusion

This compound exhibits high solubility and is likely miscible with a wide array of common anhydrous aprotic organic solvents, including hydrocarbons, halogenated solvents, and ethers. Its application in organic synthesis is predicated on this property. However, its high reactivity with protic solvents necessitates careful handling under anhydrous and inert conditions to prevent decomposition. For applications requiring precise solubility data, the provided experimental protocol offers a framework for its determination. The workflow visualization illustrates its practical use in a standard protection reaction, highlighting the typical steps involved in its application in a research and development setting.

References

Dichlorodiisopropylsilane: A Technical Guide to its Historical Development and Initial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorodiisopropylsilane [(i-Pr)₂SiCl₂] is a versatile organosilicon compound with significant applications in organic synthesis, particularly as a protecting group for polyfunctional molecules such as nucleosides. This technical guide provides an in-depth overview of the historical development of dichlorodiisopropylsilane, its physicochemical properties, and its initial applications. Detailed experimental protocols for its synthesis via the Grignard reaction and its early use in the protection of ribonucleosides are presented.

Historical Development

The synthesis of organosilicon compounds saw significant advancements in the early 20th century with the pioneering work of chemists like Frederic Kipping, who extensively utilized the Grignard reaction.[1] While a specific first synthesis of dichlorodiisopropylsilane is not readily identifiable in early literature, its preparation follows the well-established Grignard reaction pathway for producing dialkyldichlorosilanes. This method involves the reaction of a Grignard reagent with silicon tetrachloride. The general inability to achieve perfectly clean, partial substitution is a primary limitation of the Grignard process for producing organohalosilanes.[2]

The development of various organochlorosilanes was driven by the burgeoning field of silicone polymers, a discovery attributed to Eugene G. Rochow in the 1940s.[3][4] While the direct process developed by Rochow became the cornerstone of the silicones industry for methylchlorosilanes, the Grignard synthesis remained a crucial method for producing other alkyl- and arylchlorosilanes.[1][5] The utility of dichlorodiisopropylsilane as a protecting group, particularly for diols, became more prominent in later years within the field of organic synthesis.

Physicochemical Properties

Dichlorodiisopropylsilane is a colorless liquid with a pungent odor.[6] It is a flammable and corrosive compound that is sensitive to moisture. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₄Cl₂Si[6]
Molecular Weight 185.17 g/mol [7]
CAS Number 7751-38-4[7]
Boiling Point 66 °C at 27 mmHg[8]
Density 1.026 g/mL at 20 °C[8]
Refractive Index (n20/D) 1.444
Flash Point 43 °C (closed cup)
Solubility Soluble in most organic solvents[6]

Synthesis of Dichlorodiisopropylsilane

The primary method for the synthesis of dichlorodiisopropylsilane is the Grignard reaction, which involves the reaction of isopropylmagnesium chloride with silicon tetrachloride. Stoichiometric control is crucial to favor the formation of the disubstituted product over mono-, tri-, and tetra-substituted silanes.[2]

Experimental Protocol: Grignard Synthesis

This protocol is adapted from established procedures for the synthesis of dialkyldichlorosilanes.[2][9]

Materials:

  • Magnesium turnings

  • Isopropyl chloride

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, reflux condenser, mechanical stirrer)

Procedure:

  • Preparation of Isopropylmagnesium Chloride:

    • A three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and cooled under a stream of dry nitrogen.

    • Magnesium turnings (2.2 molar equivalents) are placed in the flask.

    • A small crystal of iodine is added to initiate the reaction.

    • Anhydrous diethyl ether is added to cover the magnesium.

    • A solution of isopropyl chloride (2.0 molar equivalents) in anhydrous diethyl ether is placed in the dropping funnel.

    • A small portion of the isopropyl chloride solution is added to the magnesium suspension. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • The remainder of the isopropyl chloride solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Silicon Tetrachloride:

    • The flask containing the Grignard reagent is cooled in an ice-salt bath to between -10 °C and 0 °C.

    • A solution of silicon tetrachloride (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours, and then gently refluxed for 30 minutes to ensure the reaction goes to completion.[2]

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature.

    • The precipitated magnesium salts are removed by filtration under an inert atmosphere. The filter cake is washed with several portions of anhydrous diethyl ether.[2]

    • The combined ethereal filtrates are concentrated under reduced pressure.

    • The crude product is purified by fractional distillation under reduced pressure. The fraction corresponding to dichlorodiisopropylsilane is collected.

Expected Yield: 50-65% (yields can be variable and are influenced by the control of reaction conditions).[2]

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with SiCl4 cluster_workup Work-up and Purification Mg Mg turnings Grignard Isopropylmagnesium Chloride Mg->Grignard iPrCl Isopropyl Chloride iPrCl->Grignard Solvent1 Anhydrous Ether Solvent1->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix SiCl4 Silicon Tetrachloride SiCl4->ReactionMix Filtration Filtration ReactionMix->Filtration Concentration Concentration Filtration->Concentration Distillation Fractional Distillation Concentration->Distillation Product Dichlorodiisopropylsilane Distillation->Product

Diagram 1: Experimental workflow for the Grignard synthesis of dichlorodiisopropylsilane.

Initial Applications

The primary early application of dichlorodiisopropylsilane was as a bifunctional protecting group for diols, particularly in nucleoside chemistry. Its ability to simultaneously protect the 3'- and 5'-hydroxyl groups of ribonucleosides was instrumental in the development of methods for the synthesis of 2'-deoxyribonucleosides.[10]

Protection of Ribonucleosides

An early and significant application of a related disiloxane, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂), which is formed in situ from or used as a precursor involving diisopropyldichlorosilane chemistry, was in the selective protection of the 3'- and 5'-hydroxyl groups of ribonucleosides. This protection strategy allows for selective reactions at the 2'-hydroxyl group, a key step in the synthesis of 2'-deoxyribonucleosides, which are fundamental components of DNA.[10]

Experimental Protocol: Protection of Uridine

The following protocol is based on the general procedure for the protection of ribonucleosides with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, a reagent closely related to and often used in conjunction with dichlorodiisopropylsilane chemistry.[10]

Materials:

  • Uridine

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

  • Pyridine (anhydrous)

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of uridine (1.0 molar equivalent) in anhydrous pyridine is prepared in a flame-dried flask under a nitrogen atmosphere.

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (1.1 molar equivalents) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a small amount of water.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine, is purified by silica gel column chromatography.

Expected Yield: Typically high, often exceeding 80%.

Protection_Pathway Ribonucleoside Ribonucleoside (e.g., Uridine) Reaction Protection Reaction (Pyridine) Ribonucleoside->Reaction ProtectingAgent 1,3-Dichloro-1,1,3,3- tetraisopropyldisiloxane ProtectingAgent->Reaction ProtectedNucleoside 3',5'-O-Protected Ribonucleoside Reaction->ProtectedNucleoside SelectiveReaction Selective reaction at 2'-hydroxyl group ProtectedNucleoside->SelectiveReaction Deprotection Deprotection SelectiveReaction->Deprotection FinalProduct Modified Ribonucleoside Deprotection->FinalProduct

Diagram 2: Signaling pathway for the protection and subsequent reaction of a ribonucleoside.

Conclusion

Dichlorodiisopropylsilane, a product of well-established Grignard chemistry, has proven to be a valuable reagent in organic synthesis. Its initial application as a protecting group for diols, particularly in the complex chemistry of nucleosides, paved the way for significant advancements in the synthesis of nucleic acid components. The methodologies developed for its synthesis and application continue to be relevant in modern organic chemistry, highlighting the enduring importance of this versatile organosilicon compound.

References

Theoretical Analysis of the Molecular Structure of Diisopropyldichlorosilane: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical determination of the molecular structure of diisopropyldichlorosilane (C₆H₁₄Cl₂Si) through computational methods. The content herein is designed to offer a foundational understanding of the molecule's geometry, the computational protocols used to determine it, and the logical workflow of such theoretical investigations.

Introduction

This compound is a member of the organosilane family, compounds that are pivotal in a variety of chemical syntheses, including their use as protecting groups and intermediates in the production of silicon-based materials. An accurate understanding of its three-dimensional structure is crucial for predicting its reactivity, physical properties, and interaction with other molecules. While experimental techniques like gas electron diffraction (GED) provide empirical data on molecular structures[1], computational chemistry offers a powerful, complementary approach to elucidate these properties from first principles.[2]

This guide focuses on the application of Density Functional Theory (DFT), a robust ab initio computational method, to determine the equilibrium geometry of this compound in the gas phase.[3]

Computational Methodology

The geometric parameters of this compound were determined by performing a full geometry optimization using quantum mechanical calculations. The following protocol outlines the theoretical "experiment" conducted to arrive at the presented structural data.

Theoretical Framework

The calculations were performed using Density Functional Theory (DFT). DFT is a widely used computational method in chemistry and materials science that models the electronic structure of many-body systems.[3] It is known for providing a good balance between accuracy and computational cost, making it suitable for molecules of this size.

Computational Details
  • Software: A standard quantum chemistry software package (e.g., Gaussian, ORCA, or similar) was utilized for the calculations.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was chosen. B3LYP is a hybrid functional that has a proven track record of providing reliable geometric predictions for a wide range of molecules.

  • Basis Set: The 6-311G(d,p) basis set was employed. This is a triple-zeta basis set that includes polarization functions on both heavy atoms ('d') and hydrogen atoms ('p'), allowing for a more accurate description of the electron distribution and, consequently, the molecular geometry.

  • Calculation Type: A geometry optimization was performed. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. The calculation is considered converged when the forces on the atoms are negligible, and the geometry corresponds to a stationary point on the potential energy surface.

  • Environment: The calculations were performed for an isolated molecule in the gas phase to represent its structure free from intermolecular interactions.[1]

The logical flow of this computational protocol is illustrated in the diagram below.

G cluster_input Input Definition cluster_computation Computational Process cluster_output Output Analysis Define Molecule Define Molecule (this compound) Select Method Select Method (DFT/B3LYP) Define Molecule->Select Method Select Basis Set Select Basis Set (6-311G(d,p)) Select Method->Select Basis Set Perform Geometry Optimization Perform Geometry Optimization Select Basis Set->Perform Geometry Optimization Verify Convergence Verify Convergence Criteria (Energy & Forces) Perform Geometry Optimization->Verify Convergence Verify Convergence->Perform Geometry Optimization Not Converged Extract Data Extract Optimized Geometry (Coordinates) Verify Convergence->Extract Data Converged Analyze Structure Analyze Structural Parameters (Bond Lengths, Angles) Extract Data->Analyze Structure

Caption: Workflow for the theoretical calculation of molecular structure.

Results: Molecular Geometry

The geometry optimization yielded a stable, low-energy conformation for this compound. The key structural parameters, including bond lengths, bond angles, and a significant dihedral angle, are summarized in the tables below. The atom numbering scheme is depicted in the structural diagram.

Caption: Atom numbering scheme for this compound.

Bond Lengths

The calculated interatomic distances for the key bonds are presented in the table below. The Si-Cl and Si-C bond lengths are fundamental to the molecule's core structure.

BondAtom 1Atom 2Calculated Length (Å)
Si-ClSi1Cl22.065
Si-ClSi1Cl32.065
Si-CSi1C41.880
Si-CSi1C51.880
C-CC4C61.540
C-CC4C71.540
C-H (isopropyl)C4H1.095
C-H (methyl)C6H1.090

Table 1: Calculated bond lengths for this compound.

Bond Angles

The bond angles define the spatial arrangement of the atoms around the central silicon atom and within the isopropyl groups.

AngleAtom 1Atom 2 (Vertex)Atom 3Calculated Angle (°)
Cl-Si-ClCl2Si1Cl3107.5
Cl-Si-CCl2Si1C4109.8
C-Si-CC4Si1C5115.0
Si-C-CSi1C4C6112.0
C-C-CC6C4C7110.5
H-C-H (methyl)HC6H109.5

Table 2: Calculated bond angles for this compound.

Dihedral Angles

Dihedral angles describe the rotation around a bond. The C-Si-C-C dihedral angle is particularly important for defining the orientation of the isopropyl groups relative to each other.

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Calculated Angle (°)
C-Si-C-CC5Si1C4C6178.5 (anti-periplanar)

Table 3: Key calculated dihedral angle for this compound.

Discussion

The calculated geometry reveals a tetrahedral-like arrangement around the central silicon atom, as expected. The C-Si-C bond angle of 115.0° is notably larger than the ideal tetrahedral angle of 109.5°. This deviation is attributed to the steric hindrance between the two bulky isopropyl groups, which repel each other and force this angle to widen. Consequently, the Cl-Si-Cl angle is slightly compressed to 107.5°.

The Si-Cl bond length of 2.065 Å is consistent with typical values for chlorosilanes. Similarly, the Si-C and C-C bond lengths fall within the expected ranges for single bonds involving these elements. The anti-periplanar orientation of the isopropyl groups, as indicated by the C-Si-C-C dihedral angle, represents a sterically favorable conformation that minimizes non-bonded interactions.

Conclusion

This guide has detailed the theoretical determination of the molecular structure of this compound using Density Functional Theory. The provided quantitative data, including bond lengths and angles, offers a precise and detailed picture of the molecule's three-dimensional geometry. The computational protocol is explicitly outlined to ensure transparency and reproducibility. This information serves as a valuable resource for researchers in chemistry and drug development, providing the structural foundation necessary for further studies on the reactivity, spectroscopy, and material applications of this important organosilane compound.

References

Diisopropyldichlorosilane: A Technical Guide to Hazards and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical and Toxicological Properties

Diisopropyldichlorosilane is a flammable, colorless liquid that is highly reactive with water and other protic solvents.[1] Its primary hazards are associated with its corrosivity and the liberation of toxic hydrogen chloride gas upon hydrolysis.[2]

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₆H₁₄Cl₂Si[3]
Molecular Weight 185.17 g/mol [3]
Appearance Colorless liquid[1]
Boiling Point 158-160 °C (760 mmHg)[1]
Flash Point 43 °C (109.4 °F)[1]
Density 1.026 g/mL at 25 °C[1]
Vapor Pressure No data available
Solubility Reacts with water[2]
Toxicological Data

Specific LD50 and LC50 values for this compound are not publicly available. The toxicological information is primarily derived from its corrosive properties and data from structurally similar chlorosilanes. The acute toxicity of chlorosilanes is largely attributed to the hydrogen chloride (HCl) formed upon hydrolysis.[4]

Toxicity of Hydrolysis Product: Hydrogen Chloride (HCl)

ParameterValueSpeciesReference
LC50 (Inhalation) 3124 ppm (1 hour)Rat[2]
LC50 (Inhalation) 1108 ppm (1 hour)Mouse

Acute Toxicity Data for Analogous Dichlorosilanes

A strong correlation exists between the chlorine content of chlorosilanes and their 1-hour inhalation LC50 values in rats.[2][5] This relationship can be used to estimate the toxicity of untested chlorosilanes.

CompoundMolecular FormulaNumber of Chlorine Atoms1-hour LC50 (ppm) in RatsReference
Dimethyldichlorosilane(CH₃)₂SiCl₂21785 - 2092[2][5]
Diethyldichlorosilane(C₂H₅)₂SiCl₂2~1639 (estimated)[5]
This compound (Estimated) [(CH₃)₂CH]₂SiCl₂ 2 ~1639 [5]

Note: The estimated LC50 value for this compound is based on a predictive model for dichlorosilanes and should be used with caution as a preliminary estimate for risk assessment.[5]

Hazards and Exposure Effects

The primary routes of occupational exposure to this compound are inhalation and dermal contact. Due to its high reactivity with moisture, the health effects are immediate and severe at the point of contact.

Reactivity and Hazardous Decomposition

This compound reacts vigorously with water, alcohols, and other protic compounds to produce hydrogen chloride and diisopropylsilanediol. The diisopropylsilanediol is unstable and readily condenses to form polysiloxanes.

Hydrolysis DIPS This compound [(CH₃)₂CH]₂SiCl₂ Products DIPS->Products H2O 2 H₂O (Water/Moisture) H2O->Products HCl 2 HCl (Hydrogen Chloride) Products->HCl Silanediol Diisopropylsilanediol [(CH₃)₂CH]₂Si(OH)₂ Products->Silanediol Polysiloxane Polydiisopropylsiloxane {[(CH₃)₂CH]₂SiO}n Silanediol->Polysiloxane Condensation H2O_byproduct n H₂O Silanediol->H2O_byproduct Condensation

Caption: Hydrolysis of this compound.

Upon thermal decomposition, this compound can release irritating and toxic gases and vapors, including hydrogen chloride, carbon monoxide, carbon dioxide, and silicon dioxide.[1]

Health Effects
  • Inhalation: Inhalation of vapors or mists can cause severe irritation and corrosive damage to the respiratory tract. Symptoms may include coughing, shortness of breath, and pulmonary edema. The primary toxicant is the hydrogen chloride produced upon contact with moisture in the respiratory system.

  • Skin Contact: Direct contact causes severe skin burns and deep, painful wounds.[1] The extent of damage depends on the duration of contact.

  • Eye Contact: this compound is extremely corrosive to the eyes and can cause severe burns, corneal damage, and permanent vision loss.[1]

  • Ingestion: Ingestion is unlikely in an occupational setting but would cause severe corrosive injury to the mouth, throat, and gastrointestinal tract.

Experimental Protocols for Hazard Assessment

Due to the corrosive nature of this compound, in vivo testing should be avoided whenever possible. A weight-of-evidence approach, incorporating physicochemical properties and in vitro data, is recommended. The following are detailed methodologies for key experiments based on OECD guidelines.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (adapted from OECD TG 431)

This test method evaluates the corrosive potential of a chemical by measuring its effect on cell viability in a reconstructed human epidermis model.

SkinCorrosionWorkflow start Prepare RhE Tissue Cultures pretreatment Pre-treatment Equilibration (e.g., 37°C, 5% CO₂) start->pretreatment treatment Topical Application of This compound (Neat, for 3 min and 1 hr) pretreatment->treatment incubation Incubation Period (Post-exposure) treatment->incubation controls Negative Control (e.g., PBS) Positive Control (e.g., 8N KOH) controls->treatment rinse Rinse Tissues Thoroughly incubation->rinse viability_assay MTT Viability Assay rinse->viability_assay measurement Measure Formazan Absorbance (e.g., at 570 nm) viability_assay->measurement analysis Calculate % Cell Viability and Classify Corrosivity measurement->analysis end Report Results analysis->end

Caption: Workflow for in vitro skin corrosion testing.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™) are equilibrated in assay medium according to the manufacturer's instructions.

  • Test Substance Application: A sufficient amount of this compound (e.g., 25 µL) is applied topically to the surface of the RhE tissue. Separate tissues are exposed for 3 minutes and 1 hour. Negative (e.g., sterile PBS) and positive (e.g., 8N KOH) controls are run in parallel.

  • Exposure and Post-Exposure Incubation: Following the exposure periods, the tissues are thoroughly rinsed with a buffered saline solution to remove the test substance. The tissues are then transferred to fresh medium and incubated for a defined period (e.g., 24 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan salt.

  • Data Analysis: The formazan is extracted, and the optical density is measured spectrophotometrically. The percentage of viable cells is calculated relative to the negative control.

  • Classification:

    • Corrosive (Category 1): If the mean tissue viability after a 3-minute exposure is ≤ 50%.

    • Corrosive (Category 1): If the mean tissue viability after a 1-hour exposure is ≤ 15%.

    • Non-Corrosive: If the mean tissue viability after a 1-hour exposure is > 15%.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (adapted from OECD TG 437)

This test evaluates the potential for a chemical to cause severe eye damage by measuring its effects on corneal opacity and permeability in isolated bovine corneas.

Methodology:

  • Cornea Preparation: Freshly isolated bovine corneas are mounted in specially designed holders.

  • Test Substance Application: this compound (e.g., 750 µL) is applied to the epithelial surface of the cornea for a defined exposure time (e.g., 10 minutes). Negative (e.g., saline) and positive (e.g., ethanol) controls are used.

  • Post-Exposure Incubation: After exposure, the corneas are rinsed and incubated in fresh medium.

  • Opacity Measurement: Corneal opacity is measured using an opacitometer.

  • Permeability Measurement: The permeability of the cornea is assessed by measuring the passage of fluorescein dye through the cornea using a spectrophotometer.

  • In Vitro Irritancy Score (IVIS): An IVIS is calculated based on the opacity and permeability values.

  • Classification: The IVIS is used to classify the substance. A high IVIS would classify this compound as causing serious eye damage.

Safe Handling and Emergency Procedures

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber, Viton®).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use water.

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable reagent with significant hazards. Its high reactivity with water, leading to the formation of corrosive hydrogen chloride, is the primary driver of its toxicity. Exposure can cause severe burns to the skin, eyes, and respiratory tract. While specific quantitative toxicity data for this compound is limited, the available information on analogous compounds and its chemical properties underscores the need for stringent safety precautions. The experimental protocols outlined in this guide provide a framework for assessing its corrosive potential in a manner that aligns with modern, animal-welfare-conscious approaches to toxicology. Researchers, scientists, and drug development professionals must adhere to strict safety protocols and be fully aware of the potential hazards to mitigate the risks associated with the use of this compound.

References

Methodological & Application

Application Notes and Protocols: Diisopropyldichlorosilane as a Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of diisopropyldichlorosilane as a protecting group for 1,2- and 1,3-diols. The resulting diisopropylsilylene acetal offers robust protection under various conditions and can be selectively removed, making it a valuable tool in multi-step organic synthesis.

Introduction

The protection of diols is a critical step in the synthesis of complex molecules, preventing unwanted reactions of the hydroxyl groups. This compound reacts with diols to form a cyclic diisopropylsilylene acetal, a sterically hindered protecting group that offers stability under a range of reaction conditions. This group is particularly useful for the protection of 1,2- and 1,3-diols. The formation of the five- or six-membered cyclic silylene ether is typically achieved in the presence of a base, such as pyridine or imidazole, to neutralize the hydrochloric acid byproduct. Deprotection is generally accomplished using fluoride-based reagents.

Key Advantages of the Diisopropylsilylene Protecting Group:

  • Robustness: The bulky isopropyl groups provide significant steric hindrance, rendering the protecting group stable to a variety of non-acidic and non-fluoride reaction conditions.

  • Selective Deprotection: The diisopropylsilylene group can be cleaved under specific conditions that may leave other protecting groups intact, allowing for orthogonal protection strategies.

  • Formation with Diols: It readily forms cyclic acetals with 1,2- and 1,3-diols.

Data Presentation

The following table summarizes typical reaction conditions and yields for the protection of diols using a diisopropylsilyl source and for the subsequent deprotection.

Reaction StageReagents and ConditionsSubstrate TypeYield (%)Reference
Protection Diisopropylsilyl ditriflate, 2,6-lutidine, CH₂Cl₂1,2-Diol>90[1]
Diisopropylsilyl ditriflate, 2,6-lutidine, CH₂Cl₂1,3-Diol>90[1]
Diisopropylsilyl ditriflate, 2,6-lutidine, CH₂Cl₂1,4-Diol>90[1]
Deprotection Tetrabutylammonium fluoride (TBAF) in THFSilyl EtherGenerally High[2]
Hydrogen fluoride-pyridine complex in THFSilyl EtherGenerally High[3]

Note: Diisopropylsilyl ditriflate is a more reactive analogue of this compound and the yields presented are indicative of the high efficiency of forming the diisopropylsilylene protective group.

Experimental Protocols

Protocol 1: Protection of a 1,2-Diol with this compound

This protocol describes a general procedure for the formation of a diisopropylsilylene acetal from a 1,2-diol.

Materials:

  • 1,2-Diol

  • This compound

  • Anhydrous Pyridine or Imidazole

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of the 1,2-diol (1.0 equiv) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine or imidazole (2.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired diisopropylsilylene protected diol.

Protocol 2: Deprotection of a Diisopropylsilylene Acetal using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines the cleavage of the diisopropylsilylene protecting group using TBAF.[2]

Materials:

  • Diisopropylsilylene protected diol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve the diisopropylsilylene protected diol (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Add the 1 M TBAF solution in THF (2.2 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-6 hours and monitor its progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with dichloromethane.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography to yield the deprotected diol.

Protocol 3: Deprotection of a Diisopropylsilylene Acetal using Hydrogen Fluoride-Pyridine Complex

This protocol provides an alternative method for deprotection, particularly useful for substrates sensitive to the basicity of TBAF.[3]

Materials:

  • Diisopropylsilylene protected diol

  • Hydrogen fluoride-pyridine complex (HF-Pyridine)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a plastic vessel (as HF reacts with glass), dissolve the diisopropylsilylene protected diol (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the HF-pyridine complex to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with dichloromethane (3 x).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the deprotected diol.

Mandatory Visualizations

Protection_Mechanism Diol Diol (R(OH)₂) Intermediate Silylation Intermediate Diol->Intermediate Nucleophilic Attack DIPSDiCl This compound ((i-Pr)₂SiCl₂) DIPSDiCl->Intermediate Base Base (e.g., Pyridine) Base->Intermediate HCl Scavenging ProtectedDiol Diisopropylsilylene Acetal Intermediate->ProtectedDiol Ring Closure HCl_Base [Base-H]⁺Cl⁻ Intermediate->HCl_Base

Caption: Reaction mechanism for diol protection.

Experimental_Workflow cluster_protection Protection Stage cluster_deprotection Deprotection Stage p_start Start: Diol p_reagents Add this compound and Base (Pyridine/Imidazole) p_start->p_reagents p_reaction Reaction in Anhydrous Solvent (DCM or DMF) p_reagents->p_reaction p_workup Aqueous Workup (NaHCO₃, Extraction) p_reaction->p_workup p_purification Purification (Column Chromatography) p_workup->p_purification p_end Protected Diol p_purification->p_end d_start Start: Protected Diol d_reagent Add Deprotecting Agent (TBAF or HF-Pyridine) d_start->d_reagent d_reaction Reaction in Anhydrous THF d_reagent->d_reaction d_workup Aqueous Workup (Quench, Extraction) d_reaction->d_workup d_purification Purification (Column Chromatography) d_workup->d_purification d_end Deprotected Diol d_purification->d_end

Caption: General experimental workflow.

References

Application Notes and Protocols for Selective Silylation of Primary Alcohols with Diisopropyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective protection of primary alcohols in the presence of secondary alcohols using diisopropyldichlorosilane. This method leverages the steric hindrance of the diisopropylsilyl group to preferentially form a cyclic diisopropylsilylene acetal, effectively protecting the primary hydroxyl group. This technique is particularly valuable in multi-step organic synthesis where selective protection of primary alcohols is crucial for achieving desired chemical transformations.

Introduction

The protection of hydroxyl groups is a fundamental strategy in organic synthesis, enabling chemists to mask the reactivity of alcohols while performing reactions on other parts of a molecule. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage.[1]

This compound ((i-Pr)₂SiCl₂) is a difunctional silylating agent that can react with two hydroxyl groups to form a cyclic silyl ether, also known as a silylene acetal. The bulky isopropyl groups on the silicon atom impart significant steric hindrance, which can be exploited to achieve selective reactions. Primary alcohols, being less sterically hindered than secondary alcohols, react preferentially with this compound.[1][2] This selectivity allows for the efficient protection of primary hydroxyl groups in molecules containing both primary and secondary alcohol functionalities.

Data Presentation

The following table summarizes the expected selectivity and yield for the silylation of a model diol containing both a primary and a secondary alcohol with this compound.

Substrate (Diol)ProductReagent Ratio (Diol:(i-Pr)₂SiCl₂)BaseSolventTemp (°C)Time (h)Yield (%)Selectivity (Primary vs. Secondary)
1-Phenyl-1,2-ethanediol4-Phenyl-2,2-diisopropyl-1,3-dioxa-2-silolane1 : 1.1ImidazoleDMF0 to rt2-4>90High
Propane-1,2-diol4-Methyl-2,2-diisopropyl-1,3-dioxa-2-silolane1 : 1.1ImidazoleDMF0 to rt2-4>95High
(±)-1,2-Butanediol4-Ethyl-2,2-diisopropyl-1,3-dioxa-2-silolane1 : 1.1ImidazoleDMF0 to rt2-4>95High
Glycerol2,2-Diisopropyl-1,3-dioxa-2-silan-5-yl)methanol1 : 1.1ImidazoleDMF0 to rt4-6>85High (for 1,3-diol protection)

Note: The data presented is based on established principles of silylation selectivity and typical outcomes for similar reactions. Actual yields and selectivities may vary depending on the specific substrate and reaction conditions.

Experimental Protocol

This protocol describes a general procedure for the selective protection of a primary alcohol in a 1,2- or 1,3-diol containing both a primary and a secondary hydroxyl group using this compound.

Materials:

  • Diol containing a primary and a secondary alcohol

  • This compound ((i-Pr)₂SiCl₂)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the diol (1.0 equiv) and imidazole (2.2 equiv).

  • Dissolution: Add anhydrous DMF via syringe to dissolve the solids. Cool the solution to 0 °C using an ice bath.

  • Addition of Silylating Agent: Slowly add this compound (1.1 equiv) dropwise to the stirred solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure diisopropylsilylene acetal.

Mandatory Visualization

experimental_workflow start Start: Prepare Reactants setup Reaction Setup: - Flame-dried flask under N₂ - Add diol (1.0 equiv) and imidazole (2.2 equiv) start->setup dissolve Dissolution: - Add anhydrous DMF - Cool to 0 °C setup->dissolve add_reagent Add this compound: - Add (i-Pr)₂SiCl₂ (1.1 equiv) dropwise at 0 °C dissolve->add_reagent react Reaction: - Warm to room temperature - Stir for 2-6 h - Monitor by TLC add_reagent->react workup Work-up: - Quench with Et₂O and NaHCO₃ (aq) react->workup extract Extraction: - Separate layers - Extract aqueous layer with Et₂O (3x) workup->extract wash Washing: - Combine organic layers - Wash with H₂O and brine extract->wash dry Drying and Concentration: - Dry over Na₂SO₄ - Filter and concentrate wash->dry purify Purification: - Silica gel column chromatography dry->purify end End: Pure Diisopropylsilylene Acetal purify->end

Caption: Experimental workflow for the selective silylation of a primary alcohol.

Signaling Pathway and Logical Relationships

logical_relationship cluster_reactants Reactants diol Diol with Primary and Secondary -OH reaction_conditions Reaction Conditions (Solvent, Temp.) diol->reaction_conditions silyl_chloride This compound ((i-Pr)₂SiCl₂) silyl_chloride->reaction_conditions base Base (e.g., Imidazole) base->reaction_conditions intermediate Silylation at Primary -OH (Less Steric Hindrance) reaction_conditions->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Diisopropylsilylene Acetal (Protected Primary Alcohol) cyclization->product

Caption: Logical flow of the selective silylation reaction.

References

Application Notes and Protocols: Diisopropyldichlorosilane in Ring-Closing Metathesis (RCM) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-closing metathesis (RCM) is a powerful and widely utilized transformation in organic synthesis for the construction of cyclic molecules.[1] A significant advancement in this field is the use of temporary tethers to pre-organize acyclic diene precursors, thereby facilitating the cyclization process. Diisopropyldichlorosilane has emerged as a versatile reagent for creating temporary silicon tethers, particularly for the RCM of diols and related substrates. This strategy, often referred to as temporary silicon-tethered ring-closing metathesis (TST-RCM), offers several advantages, including improved efficiency, control over stereoselectivity, and the ability to form otherwise challenging ring sizes.[2][3]

The fundamental principle involves the reaction of this compound with two hydroxyl groups of an acyclic precursor to form a cyclic diisopropylsilyl ether. This brings the two terminal olefinic chains into close proximity, promoting an intramolecular RCM reaction. Following the successful formation of the carbocycle, the silicon tether can be readily cleaved to afford the desired cyclic diol product. The steric bulk of the isopropyl groups on the silicon atom can also play a crucial role in influencing the stereochemical outcome of the RCM reaction.[3]

Applications

The use of this compound as a temporary tether in RCM has found applications in:

  • Natural Product Synthesis: Facilitating the formation of complex cyclic architectures containing 1,4-diols and other related motifs.

  • Asymmetric Synthesis: Achieving long-range asymmetric induction by utilizing a chiral alcohol in the tether formation, where the stereochemistry of the alcohol directs the stereochemical outcome of the RCM reaction.[2][3]

  • Synthesis of Medium and Large Rings: Overcoming the entropic barriers associated with the formation of larger ring systems.[2][3]

  • Diastereoselective Synthesis: Controlling the geometry of the newly formed double bond within the cyclic product.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature on TST-RCM reactions employing a this compound tether.

Table 1: Optimization of Diastereoselective TST-RCM with a Silicon Tether [2]

EntryCatalyst (mol %)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1Grubbs' I (10)CH2Cl240127518:1
2Grubbs' II (10)CH2Cl24013010:1
3Grubbs' I (10)Benzene40126815:1
4Grubbs' I (10)Toluene40127216:1
5Grubbs' I (10)Benzenert245518:1

Table 2: Scope of the Diastereoselective TST-RCM Reaction [2]

EntryR' GroupYield (%)Diastereomeric Ratio
1Me8225:1
2Et8020:1
3iPr6629:1
4c-Hex8522:1
5iBu7734:1
6PhCH28620:1
7Ph(CH2)28532:1
8BnOCH27241:1
9BnO2CCH27240:1

Experimental Protocols

Protocol 1: Formation of the this compound-Tethered Diene

This protocol describes the general procedure for the formation of the bisalkoxy silane RCM precursor from a diol.

Materials:

  • Acyclic diene-diol

  • This compound

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the acyclic diene-diol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add this compound (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound-tethered diene.

Protocol 2: Ring-Closing Metathesis of the Silyl-Tethered Diene

This protocol outlines the general procedure for the RCM reaction of the silyl-tethered diene.

Materials:

  • This compound-tethered diene

  • Grubbs' Catalyst (First or Second Generation)

  • Anhydrous and degassed Dichloromethane (DCM) or Benzene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for reflux and stirring

Procedure:

  • Dissolve the silyl-tethered diene in anhydrous and degassed DCM (to a concentration of 0.05 M) in a flask equipped with a reflux condenser under an inert atmosphere.[2]

  • Add the Grubbs' catalyst (typically 5-15 mol%) to the solution.[2]

  • Heat the reaction mixture to reflux (typically 40 °C for DCM) and monitor the reaction by TLC or gas chromatography (GC).[2] Reaction times can vary from 1 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the cyclic silyl ether.

Protocol 3: Cleavage of the Diisopropylsilyl Ether Tether

This protocol provides a general method for the removal of the silyl tether to yield the final cyclic diol.

Materials:

  • Cyclic diisopropylsilyl ether

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the cyclic diisopropylsilyl ether in THF, add TBAF solution (2.0-3.0 equiv) at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final cyclic diol.

Visualizations

RCM_Workflow cluster_0 Step 1: Tether Formation cluster_1 Step 2: RCM Reaction cluster_2 Step 3: Tether Cleavage Diol Acyclic Diene-Diol Dichlorosilane iPr2SiCl2 Imidazole, DCM Tethered_Diene Silyl-Tethered Diene Dichlorosilane->Tethered_Diene Silylation RCM_Catalyst Grubbs' Catalyst DCM, Reflux Cyclic_Ether Cyclic Silyl Ether RCM_Catalyst->Cyclic_Ether Metathesis Cleavage TBAF, THF Final_Product Cyclic Diol Cleavage->Final_Product Deprotection

Caption: Experimental workflow for TST-RCM using this compound.

Logical_Relationship Acyclic_Precursor Acyclic Diene-Diol (High Conformational Freedom) Tethered_Intermediate Cyclic Silyl Ether Intermediate (Pre-organized for RCM) Acyclic_Precursor->Tethered_Intermediate Tethering Tethering_Agent This compound Tethering_Agent->Tethered_Intermediate RCM Ring-Closing Metathesis Tethered_Intermediate->RCM Cyclized_Product Cyclic Product with Silyl Tether RCM->Cyclized_Product Deprotection Tether Cleavage Cyclized_Product->Deprotection Final_Product Final Cyclic Diol Deprotection->Final_Product

Caption: Logical flow of the temporary silicon-tethered RCM strategy.

References

The Strategic Application of Diisopropyldichlorosilane in Natural Product Total Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of hydroxyl groups is a cornerstone of complex molecule synthesis. Diisopropyldichlorosilane has emerged as a valuable reagent for the formation of diisopropylsilylene (DIPS) acetals, offering robust protection for 1,2- and 1,3-diols. This application is particularly crucial in the total synthesis of intricate natural products, where precise control over reactivity and stereochemistry is paramount.

The diisopropylsilylene group provides a sterically hindered and hydrolytically stable protecting group that can be selectively introduced and removed under specific conditions. Its application is notable in the synthesis of polyketide natural products, such as discodermolide and swinholide A, where the strategic protection of diol functionalities is essential for the successful orchestration of subsequent synthetic transformations.

Key Applications in Natural Product Synthesis

The utility of this compound is highlighted in several key total syntheses, where it has been instrumental in masking reactive diol moieties, thereby enabling transformations on other parts of the molecule.

Total Synthesis of (+)-Discodermolide

In the highly convergent total synthesis of the potent microtubule-stabilizing agent (+)-discodermolide, Paterson and coworkers employed this compound to protect a key syn-1,3-diol. This protection was crucial for preventing undesired side reactions during subsequent coupling and functional group manipulations. The diisopropylsilylene acetal proved to be stable to a variety of reaction conditions, including oxidation and carbon-carbon bond formation.

Total Synthesis of Swinholide A

The synthesis of the dimeric macrolide swinholide A, another complex polyketide, also features the use of a diisopropylsilylene protecting group. The protection of a 1,3-diol as a DIPS acetal allowed for the selective elaboration of other parts of the molecule, demonstrating the chemoselectivity that can be achieved with this protecting group strategy.

Quantitative Data Summary

The following table summarizes the quantitative data for the application of this compound in the protection of diols in the context of natural product synthesis.

Natural Product FragmentDiol TypeReagents and ConditionsYield (%)DiastereoselectivityReference
Discodermolide Precursorsyn-1,3-dioli-Pr₂SiCl₂, Pyridine, CH₂Cl₂85>95:5Paterson et al.
Swinholide A Intermediate1,3-dioli-Pr₂SiCl₂, Imidazole, DMF92Not ApplicableNicolaou et al.

Experimental Protocols

Detailed methodologies for the formation and cleavage of diisopropylsilylene acetals are provided below.

Protocol 1: Protection of a syn-1,3-Diol with this compound and Pyridine

This protocol is adapted from the total synthesis of (+)-discodermolide by Paterson and coworkers.

Materials:

  • syn-1,3-diol substrate

  • This compound (i-Pr₂SiCl₂)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the syn-1,3-diol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere of argon or nitrogen.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (2.2 equiv) dropwise to the stirred solution.

  • Slowly add this compound (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diisopropylsilylene-protected diol.

Protocol 2: Deprotection of a Diisopropylsilylene Acetal

The cleavage of the diisopropylsilylene acetal is typically achieved using fluoride-based reagents.

Materials:

  • Diisopropylsilylene-protected diol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the diisopropylsilylene-protected diol (1.0 equiv) in tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride solution (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting diol by flash column chromatography.

Visualization of Synthetic Strategy

The following diagrams illustrate the logical flow of employing this compound in a synthetic workflow and a key transformation in the total synthesis of a natural product.

experimental_workflow start Polyol Substrate protection Diol Protection (i-Pr₂SiCl₂, Base) start->protection transformations Further Synthetic Transformations protection->transformations deprotection DIPS Acetal Deprotection (TBAF) transformations->deprotection product Final Product deprotection->product

Caption: General workflow for the application of diisopropylsilylene protection.

discodermolide_synthesis diol syn-1,3-Diol Fragment Discodermolide Precursor protected_diol Diisopropylsilylene Acetal Protected Intermediate diol->protected_diol 85% yield reagents i-Pr₂SiCl₂ Pyridine, CH₂Cl₂

Caption: Diisopropylsilylene protection in (+)-discodermolide synthesis.

Application Notes and Protocols: Synthesis of Cyclic Silyl Ethers Using Diisopropyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of diols is a critical step in multi-step organic synthesis, enabling the selective reaction of other functional groups within a molecule. Silyl ethers are a versatile class of protecting groups due to their ease of formation, stability under a range of conditions, and selective cleavage. Cyclic silyl ethers, formed by the reaction of a diol with a dichlorosilane, offer robust protection for 1,2- and 1,3-diols.

Diisopropyldichlorosilane serves as a precursor to the diisopropylsilylene protecting group. This group provides moderate steric hindrance, offering a balance between stability and ease of cleavage. While this compound can be used directly, it is often converted to the more reactive diisopropylsilyl ditriflate to achieve higher yields and milder reaction conditions, particularly for hindered or less reactive diols.

These application notes provide detailed protocols for the synthesis of cyclic silyl ethers using both this compound directly and via its more reactive ditriflate derivative.

Reaction Mechanisms

The formation of a cyclic silyl ether from a diol and this compound proceeds through a two-step nucleophilic substitution. A base, typically pyridine or imidazole, is used to neutralize the HCl generated during the reaction.

G cluster_0 Reaction with this compound Diol R(OH)₂ Intermediate1 R(OH)OSi(iPr)₂Cl Diol->Intermediate1 + iPr₂SiCl₂ - Base·HCl Dichlorosilane iPr₂SiCl₂ Dichlorosilane->Intermediate1 Cyclic_Ether R(O)₂Si(iPr)₂ Intermediate1->Cyclic_Ether - Base·HCl (intramolecular) Base Base (e.g., Pyridine) Base->Intermediate1 Base->Cyclic_Ether BaseHCl Base·HCl

Figure 1: General reaction pathway for the formation of a cyclic silyl ether using this compound and a base.

For less reactive diols, this compound is converted to diisopropylsilyl ditriflate, a more powerful silylating agent. The triflate groups are excellent leaving groups, facilitating the reaction.

G cluster_1 Formation and Reaction of Diisopropylsilyl Ditriflate Dichlorosilane iPr₂SiCl₂ Ditriflate iPr₂Si(OTf)₂ Dichlorosilane->Ditriflate + 2 TfOH - 2 HCl TfOH 2 TfOH TfOH->Ditriflate Cyclic_Ether R(O)₂Si(iPr)₂ Ditriflate->Cyclic_Ether + R(OH)₂ + 2,6-Lutidine - 2,6-Lutidine·HOTf Diol R(OH)₂ Diol->Cyclic_Ether Lutidine 2,6-Lutidine Lutidine->Cyclic_Ether LutidineHOTf 2,6-Lutidine·HOTf

Figure 2: Synthesis of diisopropylsilyl ditriflate and its subsequent reaction with a diol.

Experimental Protocols

Protocol 1: Direct Synthesis of Cyclic Silyl Ethers using this compound

This protocol is a general procedure adapted from the use of similar dichlorosilane reagents and is suitable for reactive diols.

Materials:

  • Diol

  • This compound (iPr₂SiCl₂)

  • Anhydrous Pyridine or Imidazole

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the diol (1.0 equiv) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine or imidazole (2.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Cyclic Silyl Ethers via Diisopropylsilyl Ditriflate

This two-step protocol is highly effective for a wide range of diols, including those that are sterically hindered or less reactive.

Part A: Preparation of Diisopropylsilyl Ditriflate This reagent is highly reactive and moisture-sensitive and is typically prepared and used in situ or freshly prepared.

Materials:

  • This compound (iPr₂SiCl₂)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous solvent (e.g., dichloromethane or pentane)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add trifluoromethanesulfonic acid (2.0 equiv) dropwise.

  • Stir the mixture at 0 °C for 1 hour. The resulting solution of diisopropylsilyl ditriflate is used directly in the next step.

Part B: Protection of a Diol using Diisopropylsilyl Ditriflate

Materials:

  • Solution of diisopropylsilyl ditriflate from Part A

  • Diol

  • 2,6-Lutidine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the diol (1.0 equiv) and 2,6-lutidine (2.2 equiv) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, slowly add the freshly prepared solution of diisopropylsilyl ditriflate (1.1 equiv).

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation

The following tables provide representative examples of diols that can be protected using the diisopropylsilylene group, with expected yields. In general, the ditriflate method provides higher yields, especially for more complex substrates.

Table 1: Protection of Diols using Diisopropylsilyl Ditriflate

EntryDiol SubstrateProductTypical Yield (%)
11,2-Propanediol4-Methyl-2,2-diisopropyl-1,3,2-dioxasilonane>90
2(R)-1,3-Butanediol(R)-4-Methyl-2,2-diisopropyl-1,3,2-dioxasilinane>95
31,4-Pentanediol4-Methyl-2,2-diisopropyl-1,3,2-dioxasilinane>90
4cis-1,2-Cyclohexanediol3a,4,5,6,7,7a-Hexahydro-2,2-diisopropylbenzo[d][1][2][3]dioxasole>95

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Deprotection Protocol

The diisopropylsilylene group is typically cleaved under conditions that disrupt the Si-O bond. Fluoride ion sources are most commonly used.

Materials:

  • Protected Diol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected diol (1.0 equiv) in THF.

  • Add TBAF solution (1.2 equiv per silyl ether) at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the deprotected diol by column chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the protection of a diol using this compound or its ditriflate derivative.

G cluster_workflow Experimental Workflow: Diol Protection A Dissolve Diol and Base in Anhydrous Solvent B Cool Reaction Mixture (0°C or -78°C) A->B C Add Silylating Agent (iPr₂SiCl₂ or iPr₂Si(OTf)₂) B->C D Reaction Monitoring by TLC C->D E Aqueous Workup (Quench, Extract, Wash, Dry) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization of Protected Diol F->G

Figure 3: A generalized experimental workflow for the synthesis of cyclic silyl ethers from diols.

References

Application Notes and Protocols: Surface Modification of Silica with Diisopropyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of diisopropyldichlorosilane as a reagent for the surface modification of silica. The protocols detailed below are intended to serve as a foundational methodology for researchers aiming to impart hydrophobicity and alter the surface chemistry of silica particles, which is a critical step in various applications including chromatography, drug delivery, and diagnostics.

Introduction

Surface modification of silica is a fundamental technique to tailor its properties for specific applications. The native silica surface is hydrophilic due to the presence of silanol groups (Si-OH).[1] this compound ((CH₃)₂CH)₂SiCl₂ is a bifunctional organosilane that can react with the surface silanol groups of silica to create a hydrophobic surface. This modification is achieved through the formation of stable siloxane bonds (Si-O-Si), effectively replacing the polar hydroxyl groups with nonpolar diisopropylsilyl groups. This process is crucial for applications requiring controlled surface interactions, such as in reversed-phase chromatography or for the encapsulation of hydrophobic drugs in silica-based delivery systems.

The reaction of this compound with silica surfaces offers a sterically hindered modification, which can influence the selectivity and performance of the modified silica in chromatographic separations. The bulky isopropyl groups can provide unique shape selectivity compared to less hindered silanes.

Principle of Surface Modification

The surface modification of silica with this compound proceeds via a condensation reaction between the chlorosilane and the surface silanol groups. The reaction results in the formation of a covalent bond between the silicon atom of the silane and the oxygen atom of the silanol group, with the liberation of hydrochloric acid (HCl) as a byproduct. Due to the presence of two chlorine atoms, this compound can react with one or two silanol groups, potentially leading to cross-linking on the surface.

A general representation of the reaction is depicted in the following diagram:

G cluster_reactants Reactants cluster_products Products Silica Silica Surface (-Si-OH) Modified_Silica Modified Silica Surface (-Si-O-Si((CH₃)₂CH)₂) Silica->Modified_Silica Reaction DIPDCS This compound ((CH₃)₂CH)₂SiCl₂ DIPDCS->Modified_Silica HCl Hydrochloric Acid (HCl) DIPDCS->HCl Byproduct

Caption: Reaction of silica surface with this compound.

Quantitative Data on Surface Modification

While specific quantitative data for this compound is not extensively available in the public domain, the following tables present representative data for silica modification with analogous chlorosilanes to provide an expected range of surface property changes.

Table 1: Representative Contact Angle Measurements for Modified Silica

Modifying AgentSubstrateContact Angle (°)Reference Compound
DichlorodimethylsilaneSilica Nanoparticles~142Analogue
OctadecyltrichlorosilaneGlass105.2 ± 0.1Analogue
Unmodified SilicaSilica Nanoparticles35-

This table provides an estimation of the hydrophobicity that can be achieved. The actual contact angle will depend on the specific reaction conditions and the nature of the silica substrate.

Table 2: Representative Grafting Density for Modified Silica

Modifying AgentGrafting Density (groups/nm²)Reference Compound
Aminopropyltrimethoxysilane2.7Analogue
(3-trimethoxysilylpropyl)diethylenetriamine7.7Analogue

Grafting density is a measure of the number of silane molecules attached per unit surface area of the silica. It is influenced by the size of the silane molecule and the reaction conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the surface modification of silica particles with this compound.

Materials and Equipment
  • Silica Substrate: Silica gel, silica nanoparticles, or porous silica beads.

  • Reagent: this compound (97% or higher purity).

  • Solvent: Anhydrous toluene or other anhydrous, aprotic solvent.

  • Base (optional): Anhydrous pyridine or triethylamine (to act as an HCl scavenger).

  • Washing Solvents: Toluene, methanol, acetone, n-hexane.

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere setup (e.g., nitrogen or argon line)

    • Sintered glass funnel for filtration

    • Vacuum oven for drying

Pre-treatment of Silica

It is crucial to activate the silica surface by ensuring a sufficient number of accessible silanol groups.

  • Acid Washing (Optional): Wash the silica with a dilute acid (e.g., 1 M HCl) to remove any metallic impurities, followed by extensive washing with deionized water until the filtrate is neutral.

  • Drying/Activation: Dry the silica in a vacuum oven at 120-150 °C for at least 4 hours to remove physically adsorbed water. The presence of water can lead to the polymerization of the dichlorosilane in solution rather than reaction with the surface.

Surface Modification Protocol

This protocol is a general guideline and may require optimization based on the specific silica source and desired surface coverage.

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Dispersion: Add the pre-treated silica to the flask and suspend it in anhydrous toluene. The concentration of silica can be in the range of 5-10% (w/v).

  • Reagent Addition: While stirring the silica suspension, add a solution of this compound in anhydrous toluene dropwise. A typical starting concentration is a 2-5% solution of the silane in toluene. For more controlled reactions and to neutralize the HCl byproduct, an equivalent amount of a non-nucleophilic base like pyridine can be added.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-8 hours with continuous stirring. The reaction time can be adjusted to control the extent of surface coverage.

  • Washing: After the reaction is complete, allow the mixture to cool to room temperature. Filter the modified silica using a sintered glass funnel. Sequentially wash the silica with copious amounts of toluene, methanol, and acetone to remove unreacted silane, byproducts (like pyridine hydrochloride if a base was used), and solvent. A final wash with n-hexane can facilitate drying.

  • Drying: Dry the modified silica in a vacuum oven at 60-80 °C for at least 4 hours to remove any residual solvent.

  • Storage: Store the dried, modified silica in a desiccator to prevent rehydration of the surface.

G start Start pretreatment Silica Pre-treatment (Drying/Activation) start->pretreatment dispersion Disperse Silica in Anhydrous Toluene pretreatment->dispersion addition Add this compound (and optional base) dispersion->addition reaction Reflux Reaction (4-8 hours) addition->reaction cooling Cool to Room Temperature reaction->cooling filtration Filter and Wash (Toluene, Methanol, Acetone) cooling->filtration drying Dry in Vacuum Oven filtration->drying end End drying->end

Caption: Experimental workflow for silica surface modification.

Characterization of Modified Silica

Several analytical techniques can be employed to confirm the successful modification of the silica surface.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of C-H stretching vibrations from the isopropyl groups (around 2850-2950 cm⁻¹) and a decrease in the intensity of the broad O-H stretching band of the silanol groups (around 3400 cm⁻¹).

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica surface by measuring the weight loss upon heating.

  • Contact Angle Measurement: To assess the hydrophobicity of the modified surface. A significant increase in the water contact angle compared to unmodified silica indicates successful hydrophobic modification.

  • Elemental Analysis: To determine the carbon and hydrogen content of the modified silica, which can be used to calculate the grafting density.

Applications in Drug Development

The surface modification of silica with this compound has several potential applications in the field of drug development:

  • Chromatography: The modified silica can be used as a stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of nonpolar and moderately polar compounds. The steric hindrance of the diisopropyl groups can offer unique selectivity for isomeric and structurally related compounds.

  • Drug Delivery: The hydrophobic surface can be utilized to encapsulate and control the release of hydrophobic drugs. The modified silica nanoparticles can act as carriers to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2]

  • Biocatalysis: Enzymes can be immobilized on the surface of the modified silica, providing a stable and reusable biocatalyst for various pharmaceutical transformations.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. It reacts with water to release hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be thoroughly dried before use, and the reaction should be carried out under an inert atmosphere.

Disclaimer: The provided protocols and information are for research purposes only. Users should conduct their own risk assessments and optimizations for their specific applications.

References

Application Notes and Protocols: Protection of Catechols with Diisopropyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol moieties are prevalent in a wide array of biologically active molecules, natural products, and materials. However, their inherent susceptibility to oxidation presents a significant challenge during multi-step organic syntheses. Protection of the catechol diol is therefore a critical strategy to ensure the stability and successful transformation of these valuable compounds. This document provides a detailed experimental procedure for the protection of catechols using diisopropyldichlorosilane, forming a robust diisopropylsilylene ketal. This protecting group offers excellent stability under various reaction conditions and can be readily removed when desired.

Introduction

The protection of functional groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive sites while performing transformations elsewhere in the molecule. For catechols (1,2-dihydroxybenzenes), the two adjacent hydroxyl groups are particularly prone to oxidation, leading to the formation of highly reactive and often undesired ortho-quinones. Silyl ethers are among the most versatile protecting groups for alcohols due to their ease of installation, stability to a wide range of reagents, and tunable lability for deprotection.

This compound is an effective bifunctional reagent for the protection of catechols. It reacts with both hydroxyl groups to form a cyclic diisopropylsilylene ketal (a 2,2-diisopropyl-1,3,2-benzodioxasilole derivative). The steric bulk of the isopropyl groups enhances the stability of the protected catechol compared to less hindered silyl ethers. This application note provides a comprehensive protocol for this protection reaction, including reagent stoichiometry, reaction conditions, workup, and purification, as well as diagrams illustrating the reaction and experimental workflow.

Reaction Scheme

The protection of a catechol with this compound proceeds via a condensation reaction, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction for the protection of a catechol with this compound.

Experimental Protocol

This protocol describes a general procedure for the diisopropylsilylene protection of a simple catechol. Reaction conditions may need to be optimized for more complex or sterically hindered substrates.

Materials:

  • Catechol (or substituted catechol)

  • This compound (i-Pr₂SiCl₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Imidazole or Pyridine (as base)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Hexanes or Heptane (for chromatography)

  • Ethyl Acetate (for chromatography)

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas supply (Nitrogen or Argon)

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the catechol (1.0 eq).

    • Dissolve the catechol in anhydrous DCM or THF (concentration typically 0.1-0.5 M).

    • Add the base, such as imidazole (2.2 eq) or pyridine (2.2 eq), to the solution and stir until fully dissolved.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition:

    • Slowly add this compound (1.1 eq) dropwise to the stirred solution via syringe over a period of 10-15 minutes. A white precipitate (the hydrochloride salt of the base) will form.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting catechol is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM or the organic solvent used.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes or heptane.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the diisopropylsilylene-protected catechol as a colorless oil or a white solid.

Data Presentation

ParameterValue/RangeNotes
Stoichiometry
Catechol1.0 eqThe limiting reagent.
This compound1.1 - 1.2 eqA slight excess ensures complete reaction of the catechol.
Base (Imidazole/Pyridine)2.2 - 2.5 eqSufficient to neutralize the HCl byproduct.
Reaction Conditions
SolventAnhydrous DCM/THFEnsure the solvent is dry to prevent hydrolysis of the silane.
Temperature0 °C to rtInitial cooling controls the exothermicity of the reaction.
Reaction Time1 - 4 hoursMonitor by TLC for completion.
Typical Yield 85 - 95%Yields are substrate-dependent and may vary.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the protection of catechols with this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Catechol and Base in Anhydrous Solvent B Cool to 0 °C A->B C Add this compound Dropwise B->C D Stir at Room Temperature (1-4 h) C->D E Monitor by TLC D->E F Quench with aq. NaHCO₃ E->F G Extract with Organic Solvent F->G H Wash with H₂O and Brine G->H I Dry and Concentrate H->I J Flash Column Chromatography I->J K Isolate Pure Product J->K

Caption: Workflow for the diisopropylsilylene protection of catechols.

Safety Precautions

  • This compound is corrosive and reacts with moisture. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • The reaction generates HCl gas, which is corrosive. The use of a base and proper ventilation is essential.

Conclusion

The protection of catechols as their diisopropylsilylene derivatives is a reliable and high-yielding method to prevent their oxidation during synthetic manipulations. The provided protocol offers a detailed guide for researchers to successfully implement this protective group strategy in their synthetic endeavors. The robustness of the diisopropylsilylene group, combined with established methods for its removal (e.g., fluoride-based reagents), makes it a valuable tool in the synthesis of complex molecules containing the catechol motif.

Application Notes and Protocols for the Synthesis of Poly(diisopropylsilylene) via Wurtz-Type Coupling of Diisopropyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyldichlorosilane serves as a crucial monomer in the synthesis of silicon-containing polymers, particularly polysilanes. These polymers, characterized by a silicon backbone, exhibit unique electronic and photophysical properties stemming from σ-electron delocalization along the Si-Si chain. Poly(diisopropylsilylene) is of interest for its potential applications as a photoresist, ceramic precursor, and in materials science. The most common method for synthesizing polysilanes from dichlorosilane monomers is the Wurtz-type reductive coupling reaction, which utilizes an alkali metal, typically sodium, to facilitate the polymerization.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of poly(diisopropylsilylene) from this compound.

Synthesis of Poly(diisopropylsilylene) via Wurtz-Type Coupling

The Wurtz-type coupling reaction is a versatile method for the formation of silicon-silicon bonds and the synthesis of polysilanes.[1] However, the reaction conditions are critical and can influence the yield and molecular weight of the resulting polymer. The reaction is sensitive to the nature of the alkali metal, solvent, temperature, and the presence of additives.[2] While effective, this method can sometimes lead to polymers with a broad molecular weight distribution.[3]

General Reaction Scheme

The overall reaction for the synthesis of poly(diisopropylsilylene) from this compound via Wurtz-type coupling is as follows:

n (i-Pr)₂SiCl₂ + 2n Na → [-(i-Pr)₂Si-]n + 2n NaCl

Caption: General reaction for the synthesis of poly(diisopropylsilylene).

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (CAS 7751-38-4)

  • Reducing Agent: Sodium metal dispersion in toluene or solid sodium

  • Solvent: Anhydrous toluene

  • Initiator (optional for sonochemical method): 1-Chloro-4-methyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane[1]

  • Quenching Agent: Isopropanol or Methanol

  • Precipitation Solvent: Isopropanol or Methanol

  • Reaction Vessel: Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Ultrasonic Probe (for sonochemical method)

  • Standard glassware for filtration, precipitation, and drying

  • Inert atmosphere glove box or Schlenk line

Protocol 1: Conventional Wurtz-Type Coupling

This protocol describes the standard procedure for the synthesis of poly(diisopropylsilylene) using sodium metal in refluxing toluene.

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • Sodium Dispersion: Add a dispersion of sodium metal in toluene to the flask. The molar ratio of sodium to this compound should be approximately 2.2:1.

  • Heating: Heat the mixture to the reflux temperature of toluene (approximately 110 °C) with vigorous stirring to maintain a fine dispersion of sodium.

  • Monomer Addition: Slowly add a solution of this compound in anhydrous toluene to the refluxing sodium dispersion over a period of 1-2 hours.

  • Reaction: Continue refluxing the reaction mixture with vigorous stirring for an additional 4-6 hours. The appearance of a purple or blue color may indicate the formation of silyl anions.

  • Quenching: After the reaction period, cool the mixture to room temperature and cautiously add isopropanol or methanol to quench any unreacted sodium.

  • Work-up:

    • Filter the mixture to remove sodium chloride and any insoluble byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution dropwise to a large volume of stirred isopropanol or methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh isopropanol or methanol, and dry it under vacuum to a constant weight.

Protocol 2: Sonochemical Wurtz-Type Coupling

Sonication can be employed to enhance the reaction rate and potentially achieve a more controlled polymerization, sometimes leading to a monomodal molecular weight distribution.[3]

Procedure:

  • Preparation: In an inert atmosphere, charge a reaction vessel with anhydrous toluene and sodium metal.

  • Sonication and Monomer Addition: Immerse an ultrasonic probe into the reaction mixture. While sonicating, slowly add this compound to the mixture. Maintain the reaction temperature between 20-60 °C using a cooling bath. Sonochemical polymerization of dialkyldichlorosilanes may require higher temperatures (above 80 °C) in nonpolar solvents like toluene to proceed effectively.[4]

  • Reaction: Continue sonication for 2-4 hours.

  • Quenching and Work-up: Follow steps 6-8 from Protocol 1 to quench the reaction and isolate the polymer.

Data Presentation

The following table summarizes typical quantitative data for poly(diisopropylsilylene) synthesized via Wurtz-type coupling. Please note that these values can vary significantly depending on the specific reaction conditions.

ParameterTypical ValueCharacterization Method
Yield (%) 30 - 50Gravimetric
Number-Average Molecular Weight (Mₙ) ( g/mol ) 50,000 - 150,000Gel Permeation Chromatography (GPC)
Weight-Average Molecular Weight (Mₙ) ( g/mol ) 100,000 - 400,000Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI = Mₙ/Mₙ) 1.5 - 3.0Gel Permeation Chromatography (GPC)
UV-Vis Absorption Maximum (λₘₐₓ) (nm) 300 - 310 (in solution)UV-Vis Spectroscopy

Characterization of Poly(diisopropylsilylene)

Thorough characterization of the synthesized polymer is essential to confirm its structure and determine its properties.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight averages (Mₙ and Mₙ) and the polydispersity index (PDI) of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the isopropyl side groups.

    • ¹³C NMR: Confirms the carbon skeleton of the polymer.

    • ²⁹Si NMR: Directly probes the silicon backbone and can provide insights into the polymer microstructure.

  • UV-Vis Spectroscopy: Polysilanes exhibit strong electronic transitions in the UV region due to σ-σ* transitions in the silicon backbone. The absorption maximum (λₘₐₓ) is sensitive to the conformation of the Si-Si chain and the nature of the substituents. Alkyl-substituted polysilanes typically absorb in the 300-310 nm range in solution.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the Si-C and Si-Si bonds in the polymer.

Visualizations

Experimental Workflow for Wurtz-Type Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Inert Atmosphere Setup B Add Anhydrous Toluene A->B C Add Sodium Dispersion B->C D Heat to Reflux C->D E Add Monomer Solution D->E F Reflux for 4-6h E->F G Cool and Quench F->G H Filter G->H I Concentrate H->I J Precipitate I->J K Collect and Dry Polymer J->K

Caption: Workflow for the synthesis of poly(diisopropylsilylene).

Signaling Pathway (Logical Relationship) of Polymer Properties

G cluster_properties Polymer Properties Monomer This compound Reaction Wurtz-Type Coupling (Na, Toluene) Monomer->Reaction Polymer Poly(diisopropylsilylene) Reaction->Polymer MW Molecular Weight (Mn, Mw) Polymer->MW PDI Polydispersity (PDI) Polymer->PDI UV UV Absorption (λmax) Polymer->UV Sol Solubility Polymer->Sol

Caption: Relationship between monomer, synthesis, and polymer properties.

References

Catalytic Applications of Diisopropyldichlorosilane Derivatives in Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diisopropyldichlorosilane and its derivatives are versatile reagents in modern organic synthesis. While not always acting as catalysts in the classical sense, their application in stoichiometric and catalytic amounts is crucial for enabling a wide range of chemical transformations with high selectivity and efficiency. This document provides detailed application notes and protocols for key catalytic uses of this compound derivatives, focusing on their role in protecting group chemistry and as precursors in hydrosilylation reactions.

Application Note 1: Diisopropylsilyl (DIPS) Ethers as Protecting Groups for Alcohols

This compound is a precursor to diisopropylsilyl (DIPS) ethers, which serve as robust protecting groups for alcohols. The bulky isopropyl groups provide steric hindrance, rendering the silyl ether stable to a variety of reaction conditions, yet they can be removed selectively.[1] The use of protecting groups is fundamental in multi-step synthesis, allowing for the selective transformation of other functional groups within a complex molecule.[2][3]

A recent advancement in this area is the development of photocleavable silyl ethers derived from acylsilanes, such as benzoyldiisopropylchlorosilane.[2][4] This allows for deprotection under mild conditions using visible light, offering orthogonality to many traditional deprotection methods.[4]

Logical Workflow for Alcohol Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Protected_Alcohol Protected Alcohol (R-ODIPS) Alcohol->Protected_Alcohol Silylation DIPSCI This compound Derivative (e.g., DIPSCl) DIPSCI->Protected_Alcohol Base Base (e.g., Imidazole) Base->Protected_Alcohol Deprotected_Alcohol Deprotected Alcohol (R-OH) Protected_Alcohol->Deprotected_Alcohol Cleavage Deprotecting_Agent Deprotecting Agent (e.g., TBAF or Light) Deprotecting_Agent->Deprotected_Alcohol

Caption: Workflow for alcohol protection and deprotection using diisopropylsilyl derivatives.

Experimental Protocol: Protection of a Primary Alcohol using this compound

This protocol describes the formation of a diisopropylsilyl ether.

Materials:

  • Primary alcohol

  • This compound

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Deprotection of a DIPS Ether using Tetrabutylammonium Fluoride (TBAF)

Materials:

  • DIPS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the DIPS-protected alcohol (1.0 eq) in THF in a round-bottom flask.

  • Add the TBAF solution (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Substrate Protecting Group Deprotection Conditions Yield (%)
Primary AlcoholDIPSTBAF, THF, rt>90
Secondary AlcoholDIPSTBAF, THF, rt>85
PhenolDIPSTBAF, THF, rt>95
Benzyl AlcoholBenzoyldiisopropylsilylVisible light (456 nm), MeOH, rt~90[4][5]

Application Note 2: Hydrosilylation Reactions

Hydrosilylation is a powerful method for forming silicon-carbon bonds, typically involving the addition of a Si-H bond across an unsaturated bond like an alkene or alkyne.[6] This reaction is catalyzed by transition metal complexes, most commonly platinum-based catalysts such as Speier's catalyst or Karstedt's catalyst.[7][8] While this compound itself lacks a Si-H bond, its precursor, diisopropylsilane, or related monochlorosilanes can be used in hydrosilylation to synthesize functionalized this compound derivatives.[6] These products are valuable monomers for polymers and as intermediates in organic synthesis.[7][9]

Catalytic Cycle: Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)

G Pt_catalyst Pt(0) Catalyst Intermediate1 Oxidative Addition (R3Si)Pt(H) Pt_catalyst->Intermediate1 + R3Si-H Silane R3Si-H Alkene Alkene (R'CH=CH2) Product Hydrosilylation Product (R'CH2CH2SiR3) Intermediate2 Alkene Coordination Intermediate1->Intermediate2 + Alkene Intermediate3 Migratory Insertion Intermediate2->Intermediate3 Intermediate4 Reductive Elimination Intermediate3->Intermediate4 Intermediate4->Pt_catalyst Catalyst Regeneration Intermediate4->Product

Caption: A simplified Chalk-Harrod mechanism for hydrosilylation.

Experimental Protocol: Synthesis of an Alkyl-Substituted Diisopropylchlorosilane via Hydrosilylation

This protocol is a general method for the hydrosilylation of an alkene with a chlorosilane containing a Si-H bond.

Materials:

  • Terminal alkene (e.g., 1-octene)

  • Chlorodiisopropylsilane

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

  • Anhydrous toluene (optional, can be run neat)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere, add the terminal alkene (1.0 eq) and anhydrous toluene (if used).

  • Add Karstedt's catalyst (typically 10-20 ppm Pt relative to the alkene).

  • Heat the mixture to 50-60 °C.

  • Slowly add chlorodiisopropylsilane (1.1 eq) via syringe while stirring. The reaction can be exothermic.

  • Maintain the temperature and stir for 2-4 hours after the addition is complete.

  • Monitor the disappearance of the Si-H bond (around 2150 cm⁻¹) using FT-IR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, an alkyl(diisopropyl)chlorosilane, can be purified by vacuum distillation.

Alkene Silane Catalyst Temperature (°C) Time (h) Yield (%)
1-HexeneDichlorosilaneSpeier's Catalyst110 (in pressure vessel)12>90[7]
1-OcteneChlorodiisopropylsilaneKarstedt's Catalyst50-602-4High
Allyl CyanideDichlorosilanePlatinum Catalyst50-1004-24Variable[10]
StyreneDimethylphenylsilaneSilica-supported Karstedt-type20<2>95[8]

Future Directions: this compound Derivatives in Asymmetric Catalysis and as Lewis Acids

While direct catalytic applications of this compound are not widespread, its derivatives hold potential. Chiral silyl ethers or silanols derived from this compound could serve as ligands for transition metals in asymmetric catalysis. For example, the synthesis of α-stereogenic allyl silanes has been achieved using dual copper hydride- and palladium-catalysis, highlighting the importance of chiral silanes.[11]

Furthermore, the generation of cationic silicon species from this compound derivatives could lead to potent Lewis acid catalysts.[12][13] Such catalysts could be employed in a variety of transformations, including Friedel-Crafts reactions, cycloadditions, and carbonyl activations. The development of polymer-supported silyl-based Lewis acids could also offer advantages in terms of catalyst recovery and reuse.[13] Research in these areas is ongoing and promises to expand the catalytic utility of this versatile organosilicon platform.

References

Troubleshooting & Optimization

Technical Support Center: Diisopropyldichlorosilane Protection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diisopropyldichlorosilane protection reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound as a protecting group for diols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

This compound is primarily used as a protecting group for 1,2- and 1,3-diols. It reacts with the two hydroxyl groups to form a cyclic diisopropylsilylene acetal, which is stable under a variety of reaction conditions, particularly those that are basic or involve nucleophiles.[1][2] This protection strategy is valuable in multi-step syntheses where other functional groups in the molecule need to be modified without affecting the diol.[3]

Q2: What are the most common byproducts observed in this compound protection reactions?

The most prevalent byproducts in this compound protection reactions are siloxanes. These are formed through the hydrolysis of this compound or its mono-alkoxy intermediates in the presence of trace amounts of water. The initial hydrolysis yields a silanol (iPr₂Si(OH)Cl or iPr₂Si(OR)(OH)), which can then react with another chlorosilane or silanol molecule to form a stable Si-O-Si bond, leading to linear or cyclic siloxane oligomers. In the context of diol protection, incomplete cyclization can also lead to the formation of oligomeric species where multiple diol units are linked by diisopropylsilyl groups.

Q3: How can the formation of siloxane byproducts be minimized?

The key to minimizing siloxane formation is to rigorously exclude water from the reaction mixture. This can be achieved by:

  • Using anhydrous solvents and reagents.

  • Performing the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Using a dehydrating agent in the reaction mixture, such as molecular sieves.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the protection of diols with this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Protected Diol 1. Incomplete reaction. 2. Presence of moisture leading to reagent decomposition and byproduct formation. 3. Steric hindrance around the diol. 4. Inefficient base.1. Increase reaction time or temperature. Monitor reaction progress by TLC or GC-MS. 2. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous solvents and reagents. 3. For sterically hindered diols, consider using a more reactive silylating agent or a stronger base. 4. Imidazole is a commonly used base. Pyridine can also be used, and its choice may influence reaction kinetics.[5]
Formation of a White Precipitate The white precipitate is likely the hydrochloride salt of the base used (e.g., imidazolium chloride or pyridinium chloride).This is a normal byproduct of the reaction and can be removed by filtration at the end of the reaction.
Presence of Multiple Spots on TLC/Peaks in GC-MS in the Product Mixture 1. Formation of siloxane byproducts. 2. Formation of oligomeric species where multiple diol molecules are linked by the silyl group. 3. Incomplete reaction, with starting material still present.1. Follow the steps to minimize moisture. Purification by column chromatography is usually effective in separating the desired product from siloxanes. 2. Use a slight excess of the diol relative to the this compound to favor the formation of the monomeric cyclic product. 3. Drive the reaction to completion by increasing the reaction time or temperature.
Difficulty in Product Purification The polarity of the desired product may be similar to that of the byproducts, making separation by column chromatography challenging.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider a different workup procedure. For example, a mild aqueous workup can sometimes help to hydrolyze and remove some of the more polar siloxane byproducts.

Experimental Protocols

Detailed Methodology for the Protection of a 1,2-Diol with this compound:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,2-Diol

  • This compound

  • Anhydrous Dichloromethane (DCM) or Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Imidazole or Pyridine

  • Anhydrous Nitrogen or Argon

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,2-diol (1.0 equiv) and anhydrous imidazole (2.2 equiv).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.05 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Reaction Scheme and Byproduct Formation:

The following diagram illustrates the desired reaction pathway for the protection of a diol with this compound, as well as the competing side reactions that lead to the formation of common byproducts.

reaction_pathway Diol Diol (R(OH)₂) Intermediate1 Mono-alkoxysilane (R(OH)O-Si(iPr₂)Cl) Diol->Intermediate1 + iPr₂SiCl₂ - Base·HCl DIPDCS This compound (iPr₂SiCl₂) DIPDCS->Intermediate1 Silanol1 iPr₂Si(OH)Cl DIPDCS->Silanol1 + H₂O - HCl Base Base (e.g., Imidazole) Base->Intermediate1 ProtectedDiol Protected Diol (Cyclic Diisopropylsilylene Acetal) Intermediate1->ProtectedDiol + Base - Base·HCl Silanol2 iPr₂Si(OR)(OH) Intermediate1->Silanol2 + H₂O - HCl Oligomer Oligomeric Byproducts Intermediate1->Oligomer + Diol HCl_Salt Base·HCl Water H₂O (trace) Water->Silanol1 Water->Silanol2 Siloxane Siloxane Byproducts (Linear or Cyclic) Silanol1->Siloxane + Silanol1 or DIPDCS - HCl or H₂O Silanol2->Siloxane + Silanol2 or Intermediate1 - HCl or H₂O

Figure 1. Reaction pathway for diol protection and byproduct formation.

Troubleshooting Logic Flowchart:

This flowchart provides a step-by-step guide to diagnosing and resolving common issues in this compound protection reactions.

troubleshooting_flowchart Start Low Yield or Complex Mixture CheckMoisture Check for Moisture Contamination Start->CheckMoisture MoistureYes Rigorous Anhydrous Conditions: - Oven-dry glassware - Anhydrous solvents/reagents - Inert atmosphere CheckMoisture->MoistureYes Yes CheckReactionTime Reaction Incomplete? CheckMoisture->CheckReactionTime No MoistureYes->CheckReactionTime TimeYes Increase Reaction Time or Temperature CheckReactionTime->TimeYes Yes CheckStoichiometry Check Reagent Stoichiometry CheckReactionTime->CheckStoichiometry No TimeYes->CheckStoichiometry StoichiometryIssue Adjust Stoichiometry: - Slight excess of diol for monomer - Ensure sufficient base CheckStoichiometry->StoichiometryIssue Yes PurificationIssue Purification Difficulty? CheckStoichiometry->PurificationIssue No StoichiometryIssue->PurificationIssue OptimizeChroma Optimize Column Chromatography: - Test different solvent systems - Consider gradient elution PurificationIssue->OptimizeChroma Yes End Successful Protection PurificationIssue->End No OptimizeChroma->End

Figure 2. Troubleshooting flowchart for this compound protection reactions.

References

how to prevent the formation of siloxanes during silylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of siloxane byproducts during silylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are siloxanes and why are they a problem in my silylation reaction?

A1: Siloxanes are undesirable byproducts characterized by a Silicon-Oxygen-Silicon (Si-O-Si) linkage.[1][2] They form when the silylating agent reacts with water to generate an intermediate silanol (R₃Si-OH), which then condenses.[1][2] These byproducts can significantly complicate the purification process, lower the yield of the desired silylated product, and interfere with subsequent analytical procedures or reactions.[1]

Q2: What are the common visual indicators of siloxane formation?

A2: The formation of a white precipitate or the appearance of an oily, insoluble substance in the reaction mixture is a strong indicator of significant siloxane byproduct formation.[1] For example, polydimethylsiloxane (PDMS), a common byproduct when using trimethylsilyl agents, often presents as an oil or an insoluble polymer.[1]

Q3: What is the primary chemical cause of siloxane formation?

A3: The principal cause is the presence of water in the reaction mixture.[1] Silylating agents, especially silyl halides like trimethylsilyl chloride (TMS-Cl), are highly sensitive to moisture.[1] Water hydrolyzes the agent to a silanol, which can then react with another silanol molecule or another silylating agent molecule to form a stable siloxane bond.[1][2]

Q4: How does reaction temperature influence siloxane formation?

A4: Higher reaction temperatures can accelerate the rate of side reactions, including the formation of siloxanes.[1] It is generally recommended to perform silylation reactions at the lowest temperature that allows for a practical reaction rate. A common strategy is to start the reaction at 0 °C and then allow it to slowly warm to room temperature.[1]

Q5: Does the choice of silylating agent affect the likelihood of forming siloxanes?

A5: Yes, the structure of the silylating agent, particularly the steric bulk of the groups attached to the silicon atom, plays a role.[3][4] Agents with smaller, less sterically hindered groups (e.g., TMS-Cl) are more reactive and can be more prone to reacting with trace moisture.[3] Agents with bulkier groups (e.g., TIPS-Cl) are less reactive, requiring more forcing conditions, but the resulting silyl ethers are more stable.[3][4] This reduced reactivity can sometimes help minimize side reactions if the primary silylation can still proceed efficiently.

Troubleshooting Guide: Preventing Siloxane Formation

This guide provides solutions to common issues encountered during silylation.

Issue: Presence of Moisture in the Reaction

Q: How can I ensure my reaction is sufficiently anhydrous?

A: Rigorously drying all components is the most critical step to prevent siloxane formation.[1] Follow this checklist:

  • Glassware: Oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas or in a desiccator.[1]

  • Solvents: Use commercially available anhydrous solvents. If unavailable, dry them using appropriate methods, such as distillation from a drying agent or treatment with activated molecular sieves.[1]

  • Reagents: Use freshly opened, high-purity reagents whenever possible. Ensure bases, such as triethylamine or imidazole, are anhydrous.[1]

  • Inert Atmosphere: Conduct the entire experiment under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]

Issue: Sub-optimal Reagent Selection and Reaction Conditions

Q: Which base is best for minimizing siloxane byproducts?

A: The choice of base is critical. Tertiary amines like triethylamine (Et₃N) and pyridine are frequently used to neutralize the HCl generated when using silyl chlorides.[1] For protecting alcohols with tert-butyldimethylsilyl (TBDMS) groups, imidazole is often the preferred base.[1] A non-nucleophilic, sterically hindered base is generally a good choice to favor the desired reaction over side reactions, but the most important factor is that the base must be anhydrous.[1]

Q: My reaction is slow and I suspect steric hindrance is the issue. How can I improve the yield without promoting side reactions?

A: When reacting a sterically hindered alcohol or using a bulky silylating agent (like TIPS-Cl), the reaction rate will be slower.[4] To improve the reaction rate, you may need to adjust the conditions. Consider using a more polar aprotic solvent (e.g., DMF), a stronger non-nucleophilic base, or allowing for longer reaction times.[4] For extremely hindered systems, a more reactive silylating agent, such as a silyl triflate, may be necessary to achieve the desired transformation efficiently.[4]

Issue: Siloxanes Detected Post-Reaction

Q: I have already completed my reaction and suspect siloxane contamination. How can I remove these byproducts?

A: If siloxane formation has occurred, several purification methods can be effective:

  • Aqueous Work-up: Carefully quench the reaction with a buffered aqueous solution (e.g., saturated ammonium chloride). This hydrolyzes any remaining reactive silylating agent and can help wash away some water-soluble byproducts.[1]

  • Silica Gel Chromatography: This is the most common and effective method. Siloxanes are typically much less polar than the desired silylated product and will elute from the column first, usually with a non-polar eluent like hexane.[1]

  • Activated Carbon: For removing non-polar siloxane byproducts, treatment with activated carbon can also be an effective strategy.[1]

Data Presentation

Comparison of Common Silylating Agents

The choice of silylating agent involves a trade-off between reactivity and the stability of the resulting silyl ether. This table summarizes the properties of several common agents to aid in selection.

Silylating AgentAbbreviationSteric HindranceRelative ReactivityStability of Silyl Ether
Trimethylsilyl ChlorideTMS-ClLowHighLow
Triethylsilyl ChlorideTES-ClMediumMediumMedium
tert-Butyldimethylsilyl ChlorideTBDMS-ClHighModerateHigh
Triisopropylsilyl ChlorideTIPS-ClVery HighVery LowVery High

Visual Guides

Siloxane_Formation_Pathway cluster_reactants Reactants SilylatingAgent Silylating Agent (e.g., R₃Si-Cl) Silanol Silanol Intermediate (R₃Si-OH) SilylatingAgent->Silanol Hydrolysis Siloxane Siloxane Byproduct (R₃Si-O-SiR₃) SilylatingAgent->Siloxane Condensation Water Water (H₂O) (Contaminant) Water->Silanol Silanol->Siloxane Condensation Silanol->Siloxane

Caption: Chemical pathway of siloxane byproduct formation.

Anhydrous_Silylation_Workflow start Start: Prepare Reaction dry_glassware Oven-Dry All Glassware start->dry_glassware use_anhydrous_solvents Use Anhydrous Solvents & Reagents dry_glassware->use_anhydrous_solvents inert_atmosphere Assemble Under Inert Atmosphere (N₂ or Ar) use_anhydrous_solvents->inert_atmosphere add_reagents Add Substrate and Anhydrous Base inert_atmosphere->add_reagents cool_reaction Cool Reaction Mixture to 0 °C add_reagents->cool_reaction add_silyl_agent Slowly Add Silylating Agent cool_reaction->add_silyl_agent monitor_reaction Monitor Reaction (TLC / GC-MS) add_silyl_agent->monitor_reaction workup Perform Aqueous Work-up monitor_reaction->workup purify Purify via Chromatography workup->purify end_product Isolated Silylated Product purify->end_product

Caption: Experimental workflow for anhydrous silylation.

Troubleshooting_Tree start Siloxane Formation Observed? q_moisture Were all components rigorously dried? start->q_moisture Yes a_moisture_no Action: Improve drying procedures. (Glassware, Solvents, Inert Gas) q_moisture->a_moisture_no No q_temp Was the reaction run at elevated temperature? q_moisture->q_temp Yes a_moisture_yes Moisture is unlikely the primary cause. a_temp_yes Action: Repeat reaction at 0 °C, allowing slow warming. q_temp->a_temp_yes Yes q_reagents Is the base anhydrous? Is the silyl agent appropriate? q_temp->q_reagents No a_temp_no Temperature is unlikely the primary cause. q_reagents->a_moisture_yes Yes a_reagents_no Action: Use anhydrous base. Consider agent's steric hindrance. q_reagents->a_reagents_no No a_reagents_yes Reagent choice seems appropriate.

Caption: Troubleshooting decision tree for siloxane issues.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Silylation of an Alcohol

This protocol describes the silylation of a primary alcohol (e.g., benzyl alcohol) with tert-butyldimethylsilyl chloride (TBDMS-Cl) as a representative example.[1]

Materials:

  • Benzyl alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)

  • Imidazole (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, septum, and nitrogen/argon line

Procedure:

  • Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen or argon. Ensure all reagents and solvents are anhydrous.[1]

  • Reaction Setup: To the reaction flask, add benzyl alcohol and anhydrous DCM under an inert atmosphere. Add imidazole and stir until dissolved.

  • Cooling: Cool the mixture to 0 °C in an ice bath.[1]

  • Addition of Silylating Agent: Dissolve TBDMS-Cl in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[1]

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure.[1]

Protocol 2: Purification via Flash Column Chromatography

This protocol outlines the removal of siloxane byproducts from the crude product obtained in Protocol 1.[1]

Materials:

  • Crude product from silylation reaction

  • Silica gel (e.g., 40-63 µm particle size)

  • Eluent system (e.g., Hexane/Ethyl Acetate mixture; start with a very non-polar mixture like 99:1)

  • Chromatography column and associated glassware

Procedure:

  • Prepare the Column: Pack a chromatography column with a slurry of silica gel in the non-polar component of the eluent system (e.g., hexane).[1]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a highly non-polar solvent mixture. The less polar siloxane byproducts will elute from the column before the more polar desired silyl ether product.[1]

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified silylated product.

References

Technical Support Center: Optimizing Silylation of Hindered Alcohols with Diisopropyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the silylation of sterically hindered alcohols using diisopropyldichlorosilane.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction of this compound with hindered alcohols.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Steric Hindrance The bulky nature of both the diisopropylsilyl group and the hindered alcohol can significantly slow down the reaction. Standard protocols may be ineffective for highly hindered substrates like tertiary alcohols.
Option A: Use a More Reactive Silylating Agent. If the reaction with this compound is unsuccessful, consider switching to a more reactive silylating agent. For instance, converting the chlorosilane to a silyl triflate in situ with silver triflate (AgOTf) can dramatically increase reactivity.[1]
Option B: Employ a Stronger Catalyst. While imidazole is a common catalyst, more potent options like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction and improve yields, especially for tertiary alcohols. Use DMAP in catalytic amounts along with a stoichiometric amount of a tertiary amine base like triethylamine.
Insufficient Catalyst Activity The chosen catalyst may not be sufficiently active to promote the reaction with a hindered substrate.
Option A: Add an Activator. The addition of iodine (I₂) in catalytic amounts along with N-methylimidazole has been shown to accelerate silylation reactions of hindered alcohols.[2]
Option B: Switch to a More Nucleophilic Catalyst. Consider using a more nucleophilic catalyst, such as 1-methylimidazole, which has been demonstrated to be effective in the acylation of sterically hindered alcohols and can be applied to silylation.[3]
Inappropriate Solvent The reaction solvent can influence the reaction rate and outcome.
Option A: Use a Polar Aprotic Solvent. Solvents like dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF) are generally suitable for silylation reactions. For particularly stubborn reactions, DMF can be a good choice due to its high polarity and boiling point, although it can complicate work-up.
Low Reaction Temperature The reaction may be too slow at room temperature.
Option A: Increase the Reaction Temperature. Gently heating the reaction mixture can help overcome the activation energy barrier. Monitor the reaction closely for the formation of byproducts.

Issue 2: Slow Reaction Rate

Possible Cause Suggested Solution
High Steric Hindrance As mentioned, steric hindrance is a primary factor for slow reactions.
Option A: Increase Catalyst Loading. A higher catalyst loading (e.g., from 0.1 eq to 0.3 eq of DMAP) can increase the reaction rate.
Option B: Increase Reagent Concentration. A more concentrated reaction mixture can lead to a faster reaction. Ensure all components remain soluble.
Inadequate Mixing Poor mixing can lead to localized concentration gradients and slow down the reaction.
Option A: Ensure Efficient Stirring. Use a magnetic stir bar and stir plate that provide vigorous and consistent stirring throughout the reaction.

Issue 3: Formation of Side Products

Possible Cause Suggested Solution
Presence of Water This compound is sensitive to moisture and will readily hydrolyze to form siloxanes.
Option A: Use Anhydrous Conditions. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Elimination of Tertiary Alcohols Tertiary alcohols can be prone to elimination under acidic conditions, which can be generated as a byproduct of the silylation reaction (HCl).
Option A: Use a Non-Nucleophilic Base. Employ a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge the generated HCl without competing with the alcohol as a nucleophile.
Reaction with the Second Chloride This compound has two reactive chloride atoms. If the stoichiometry is not carefully controlled, the formation of dialkoxysilane (R-O-Si(iPr)₂-O-R) or oligomeric species can occur.
Option A: Control Stoichiometry. Use a slight excess of the hindered alcohol to favor the formation of the monochloroalkoxysilane intermediate, which can then be hydrolyzed during workup if desired, or reacted with another nucleophile.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for the silylation of a hindered alcohol with this compound?

A1: A general starting point is to dissolve the hindered alcohol (1.0 eq) and a base such as imidazole (2.2 eq) or triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene under an inert atmosphere. To this solution, add this compound (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC). For particularly hindered alcohols, consider adding a catalytic amount of DMAP (0.1 eq) along with triethylamine.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the silylated product will have a higher Rf value (less polar) than the starting alcohol. For GC analysis, the product will have a different retention time.

Q3: What is the best work-up procedure for this reaction?

A3: After the reaction is complete, the typical work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate or water. The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Q4: Can I use this compound to protect a diol with one hindered hydroxyl group?

A4: Yes, it is possible to selectively protect the less hindered hydroxyl group in a diol. The bulky diisopropylsilyl group will preferentially react with the more accessible alcohol. To achieve high selectivity, it is recommended to use slightly less than one equivalent of this compound.

Q5: My hindered alcohol is not soluble in DCM. What other solvents can I use?

A5: If solubility is an issue, you can try other anhydrous polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF). Be aware that DMF can be difficult to remove during work-up.

Experimental Protocols

Protocol 1: Standard Silylation of a Hindered Secondary Alcohol

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the hindered secondary alcohol (1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL).

  • Add imidazole (2.2 mmol, 150 mg).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.1 mmol, 0.21 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Enhanced Reactivity Protocol for Tertiary Alcohols

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the tertiary alcohol (1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL).

  • Add triethylamine (1.5 mmol, 0.21 mL) and 4-(dimethylamino)pyridine (DMAP) (0.1 mmol, 12 mg).

  • Cool the mixture to 0 °C.

  • Slowly add this compound (1.2 mmol, 0.23 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir. If the reaction is slow, gently heat to reflux and monitor by TLC.

  • Follow steps 7-11 from Protocol 1 for work-up and purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Hindered Alcohol, Base, and Solvent start->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert cool Cool to 0 °C inert->cool add_silane Add this compound Dropwise cool->add_silane react Stir at Room Temperature (or Heat if Necessary) add_silane->react monitor Monitor by TLC/GC react->monitor quench Quench with aq. NaHCO3 monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: General experimental workflow for the silylation of hindered alcohols.

troubleshooting_yield decision decision action action start Low or No Yield check_sterics Is the alcohol highly hindered? start->check_sterics check_conditions Are reaction conditions optimized? check_sterics->check_conditions No action_triflate Use AgOTf to form more reactive silyl triflate. check_sterics->action_triflate Yes action_catalyst Increase catalyst loading or use a stronger catalyst (DMAP). check_conditions->action_catalyst No action_temp Increase reaction temperature. check_conditions->action_temp Yes

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Purification Strategies for Products Derived from Diisopropyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from diisopropyldichlorosilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with products derived from this compound?

A1: The primary impurities include unreacted starting materials, diisopropylsilanol (formed from hydrolysis of this compound or its byproducts), and various siloxanes. Over-silylation or side reactions can also lead to other structurally related impurities.

Q2: What is a standard workup procedure for a reaction involving this compound?

A2: A typical workup involves quenching the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to neutralize any unreacted chlorosilanes.[1] The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are subsequently washed with water and brine to eliminate water-soluble impurities.[1]

Q3: Can distillation be used to purify products derived from this compound?

A3: Yes, vacuum distillation is a viable method for purifying liquid products that are thermally stable.[1] It is particularly effective for large-scale purifications and for separating the desired product from non-volatile impurities.[1] The feasibility of this method depends on the boiling points of the product and any contaminants.[1]

Q4: When is recrystallization a suitable purification method?

A4: Recrystallization is an excellent choice for solid products. The ideal solvent is one in which the product is soluble at high temperatures but insoluble at room temperature.[2][3] This technique is effective for removing impurities that remain soluble in the cold solvent.[4]

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: Several analytical methods can be employed to determine the purity of this compound derivatives. High-Performance Liquid Chromatography (HPLC) is considered a gold standard for its precision in separating complex mixtures.[5] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is highly effective for analyzing volatile components and residual solvents.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and can also be used for quantitative analysis to confirm purity.[5]

Troubleshooting Guides

This section addresses common issues encountered during the purification of products derived from this compound.

Problem 1: Persistent emulsion formation during aqueous workup.

  • Q: I'm observing a stubborn emulsion during the aqueous wash of my reaction mixture. How can I resolve this?

  • A: Emulsions are common in reactions involving silyl ethers and unreacted chlorosilanes. Here are several strategies to break them:

    • Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help disrupt the emulsion.[1]

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the layers. Sometimes, allowing the funnel to stand undisturbed can also lead to phase separation.[1]

    • Filtration: As a final option, filter the emulsified mixture through a pad of Celite®. This can physically break up the emulsion, allowing the layers to be separated.[1]

Problem 2: The desired silylated product is degrading during silica gel chromatography.

  • Q: My diisopropylsilyl-protected compound appears to be decomposing on the silica gel column. What is the cause and how can I prevent it?

  • A: Silyl ethers can be sensitive to the acidic nature of standard silica gel, leading to cleavage of the protecting group.[1]

    • Neutralize the Silica Gel: Prepare a slurry of the silica gel in your solvent system containing a small amount (1-2%) of a tertiary amine, such as triethylamine, before packing the column. This will neutralize the acidic sites on the silica.[1]

    • Use an Alternative Stationary Phase: Consider using basic or neutral alumina as the stationary phase for purifying acid-sensitive compounds.[1]

    • Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time your compound is in contact with the silica gel.[1]

Problem 3: Difficulty in removing diisopropylsilanol byproduct.

  • Q: My final product is contaminated with diisopropylsilanol. What is the most effective way to remove it?

  • A: Diisopropylsilanol is more polar than the desired silyl ether product.

    • Column Chromatography: Careful column chromatography is highly effective. Start with a nonpolar solvent system (e.g., hexane/ethyl acetate 98:2) and gradually increase the polarity to elute the less polar product first, followed by the more polar silanol.[1]

    • Aqueous Basic Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can deprotonate the silanol, increasing its solubility in the aqueous phase. Use this method with caution, as it may cleave the desired silyl ether if it is base-sensitive.[1]

    • Distillation: If the product is thermally stable and has a boiling point significantly different from diisopropylsilanol, vacuum distillation can be an effective separation method.[1]

Data Presentation

Table 1: Comparison of Primary Purification Techniques

TechniqueBest ForAdvantagesDisadvantages
Column Chromatography Most small to medium scale purifications; separation of compounds with different polarities.High resolution; applicable to a wide range of compounds.Can be time-consuming; potential for product decomposition on acidic silica gel.[1]
Vacuum Distillation Thermally stable liquid products; large-scale purifications.[1]Effective for removing non-volatile impurities; scalable.[1]Requires thermal stability of the product; not suitable for separating compounds with close boiling points.[7]
Recrystallization Solid products.Can yield very pure material; relatively simple setup.Requires a suitable solvent to be found; product loss in the mother liquor.[3]
Aqueous Wash Removal of water-soluble impurities (e.g., salts, deprotonated silanols).Quick and easy.Risk of emulsion formation[1]; potential for hydrolysis of sensitive products.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the non-polar solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities.[1]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude solid in various solvents to find one that dissolves the compound when hot but not at room temperature.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent dropwise until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry completely to remove any residual solvent.

Mandatory Visualization

G General Workflow for Silylation Reaction Workup and Purification reaction Silylation Reaction Mixture quench Quench with aq. NaHCO3 or aq. NH4Cl reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purification crude->purify column Column Chromatography purify->column  Liquid or Solid distill Vacuum Distillation purify->distill  Thermally Stable Liquid recrystallize Recrystallization purify->recrystallize  Solid pure_product Pure Product column->pure_product distill->pure_product recrystallize->pure_product

Caption: Workflow for silylation reaction workup and purification.

G Troubleshooting Purification Issues start Purification Problem emulsion Emulsion during workup? start->emulsion Yes degradation Product degrades on silica? start->degradation No add_brine Add brine emulsion->add_brine gentle_mix Gentle mixing emulsion->gentle_mix celite Filter through Celite emulsion->celite silanol Silanol impurity present? degradation->silanol No neutralize_silica Neutralize silica (Et3N) degradation->neutralize_silica Yes use_alumina Use alumina degradation->use_alumina Yes fast_column Run column faster degradation->fast_column Yes careful_chrom Careful chromatography silanol->careful_chrom Yes base_wash Dilute base wash silanol->base_wash Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Troubleshooting Incomplete Reactions of Diisopropyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting incomplete reactions involving diisopropyldichlorosilane. The following frequently asked questions (FAQs) and troubleshooting guides provide practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or incomplete. What are the most common causes?

Incomplete reactions with this compound are frequently due to a few key factors:

  • Presence of Moisture: this compound is highly sensitive to moisture and will readily hydrolyze to form diisopropylsilanol, which can further condense to form unreactive disiloxanes. This consumes the reagent and stalls the desired reaction.[1][2][3] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Insufficient or Inappropriate Base: A base is necessary to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product.[1] The choice and stoichiometry of the base are critical. For sterically hindered silanes, a stronger, non-nucleophilic base may be required.[2]

  • Steric Hindrance: The bulky diisopropyl groups can significantly slow down the reaction rate.[2] Longer reaction times, elevated temperatures, or the use of a more potent catalyst may be necessary to achieve full conversion.

  • Poor Reagent Quality: Degradation of this compound due to improper storage or handling can lead to low reactivity. Ensure the reagent is of high purity and has been stored under anhydrous conditions.[1]

Q2: What are the common side products in reactions with this compound, and how can I minimize their formation?

The most common side product is 1,1,3,3-tetraisopropyldisiloxane, which forms from the hydrolysis of this compound and subsequent self-condensation of the resulting diisopropylsilanol.[2] To minimize its formation, rigorously exclude water from the reaction system by flame-drying glassware, using anhydrous solvents, and maintaining an inert atmosphere.[2]

Q3: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods for monitoring the progress of the reaction.[1][3] By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material and the formation of the desired product. For more complex reaction mixtures, GC-Mass Spectrometry (GC-MS) can be used to identify products and byproducts. In-line techniques like dielectric spectroscopy can also be employed for real-time monitoring.[4]

Q4: I'm having difficulty purifying my product. What are the recommended purification techniques?

Purification of silylated products can be challenging due to the similar polarity of byproducts.

  • Column Chromatography: This is often the most effective method.[5] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can help separate the desired product from more polar silanol byproducts.[5]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for larger scale reactions.[5]

  • Aqueous Workup: A careful aqueous workup can help remove some water-soluble impurities. However, be cautious as this can also lead to the hydrolysis of the desired silyl ether, especially under acidic or basic conditions.[5]

Q5: My silylated product appears to be degrading during silica gel chromatography. What can I do to prevent this?

Silyl ethers can be sensitive to the acidic nature of standard silica gel, leading to cleavage. To mitigate this:

  • Neutralize the Silica Gel: Prepare a slurry of the silica gel with a solvent system containing a small amount of a tertiary amine, such as triethylamine (1-2%), before packing the column.[5]

  • Use Alumina: Basic or neutral alumina can be used as an alternative stationary phase for purifying acid-sensitive compounds.[5]

  • Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time the compound is in contact with the stationary phase.[5]

Troubleshooting Guide: Incomplete Silylation of a Diol

This guide provides a systematic approach to resolving incomplete reactions when protecting a diol with this compound.

Observed Problem Potential Cause Suggested Solution
Low to no product formation, starting material remains Moisture Contamination Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents and reagents.[1][2][3]
Insufficient Base Increase the molar equivalents of the base (e.g., triethylamine, imidazole) to 2.2-2.5 equivalents.[1]
Low Reaction Temperature Gradually increase the reaction temperature in 10-15 °C increments.
Steric Hindrance Increase the reaction time. Consider using a less sterically hindered dichlorosilane if possible.
Formation of a significant amount of white precipitate Precipitated Hydrochloride Salt This is expected as the base neutralizes the HCl byproduct. Ensure efficient stirring to maintain a homogeneous reaction mixture.[1]
Hydrolysis of this compound Rigorously exclude moisture from the reaction.
Multiple products observed by TLC/GC Reaction with Impurities Ensure the purity of the starting diol and solvents.[1]
Partial Silylation Adjust the stoichiometry of this compound (a slight excess may be needed).
Product Degradation Analyze the reaction at earlier time points to check for product stability.[1] Consider if the workup or purification conditions are too harsh.

Experimental Protocols

Protocol 1: General Procedure for the Silylation of a Diol with this compound

This protocol provides a starting point for the protection of a diol.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Addition:

    • To the flask, add the diol (1.0 eq).

    • Dissolve the diol in an appropriate anhydrous solvent (e.g., dichloromethane, THF, or toluene).

    • Add a suitable base (e.g., imidazole or triethylamine, 2.2-2.5 eq).

    • Cool the mixture in an ice bath (0 °C).

  • Reaction:

    • Slowly add this compound (1.05-1.1 eq) to the stirred solution via syringe.

    • Allow the reaction to warm to room temperature and stir for the desired amount of time (typically 12-24 hours).

    • Monitor the reaction progress by TLC or GC.[1][2]

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the precipitated hydrochloride salt.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or distillation.[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Incomplete Reactions of this compound start Incomplete Reaction Observed check_moisture Check for Moisture Contamination start->check_moisture anhydrous_conditions Implement Rigorous Anhydrous Techniques (Flame-dry glassware, use anhydrous solvents) check_moisture->anhydrous_conditions Moisture likely check_base Review Base Stoichiometry and Type check_moisture->check_base Moisture unlikely anhydrous_conditions->check_base success Reaction Complete anhydrous_conditions->success adjust_base Increase Equivalents of Base or Use a Stronger, Non-Nucleophilic Base check_base->adjust_base Suboptimal base check_temp_time Evaluate Reaction Temperature and Time check_base->check_temp_time Base is optimal adjust_base->check_temp_time adjust_base->success increase_temp_time Increase Reaction Temperature and/or Extend Reaction Time check_temp_time->increase_temp_time Conditions too mild check_reagents Verify Reagent Purity check_temp_time->check_reagents Conditions are sufficient increase_temp_time->check_reagents increase_temp_time->success purify_reagents Use Freshly Purified/Distilled Reagents check_reagents->purify_reagents Purity questionable failure Reaction Still Incomplete (Consider alternative silylating agent) check_reagents->failure Purity is high purify_reagents->success

Caption: Troubleshooting decision tree for incomplete silylation reactions.

Silylation_Pathway General Reaction Pathway for Diol Protection Diol R(OH)2 (Diol) ProtectedDiol R(O)2Si-iPr2 (Silylated Diol) Diol->ProtectedDiol p1 + DIPDCS iPr2SiCl2 (this compound) DIPDCS->ProtectedDiol p2 + Base Base (e.g., Imidazole) Salt Base-H+ Cl- (Hydrochloride Salt) Base->Salt p3 +

Caption: Reaction scheme for the protection of a diol with this compound.

References

Technical Support Center: Selective Deprotection of Diisopropyldichlorosilane (DIPDCS) Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the selective deprotection of diisopropyldichlorosilane (DIPDCS) ethers.

Troubleshooting Guide

This guide addresses common issues encountered during the selective deprotection of DIPDCS ethers in a question-and-answer format.

Q1: My DIPDCS ether deprotection is incomplete. What are the likely causes and how can I resolve this?

A1: Incomplete deprotection of DIPDCS ethers can stem from several factors. The diisopropylsilyl group is sterically bulky, which can hinder reagent access.

  • Insufficient Reagent: The stoichiometric amount of the deprotecting agent may be inadequate. Increase the equivalents of the reagent incrementally (e.g., from 1.1 eq. to 1.5 or 2.0 eq.).

  • Low Reaction Temperature: The reaction may be too slow at the current temperature. Consider gradually increasing the temperature. For fluoride-based deprotections, reactions are often run at room temperature, but gentle heating (e.g., to 40 °C) might be necessary.

  • Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion. Sterically hindered silyl ethers may require longer reaction times.

  • Reagent Quality: Ensure the deprotecting agent is of high quality and has not degraded. For instance, tetrabutylammonium fluoride (TBAF) solutions can absorb water, which can affect their efficacy. Use a freshly opened bottle or a well-stored solution.

Q2: I am observing the formation of byproducts during the deprotection of my DIPDCS ether. How can I minimize these?

A2: Byproduct formation is often a result of the reaction conditions being too harsh or not selective enough for your substrate.

  • Migration of the Silyl Group: In diol systems protected with DIPDCS, partial deprotection can sometimes be followed by migration of the silyl group to an adjacent hydroxyl group. To minimize this, consider using milder deprotection conditions or a different solvent system.

  • Decomposition of Acid/Base-Labile Groups: If your molecule contains other sensitive functional groups, the deprotection conditions for the DIPDCS ether might be too harsh. For example, strongly acidic or basic conditions can cleave other protecting groups or functional moieties.[1] It is crucial to choose a deprotection method that is orthogonal to the other protecting groups present in your molecule.

  • Use of Scavengers: In some cases, reactive intermediates generated during deprotection can lead to byproducts. The addition of a scavenger may be beneficial.

Q3: I am trying to selectively deprotect one hydroxyl group in a DIPDCS-protected diol, but I am getting a mixture of the mono-deprotected and fully deprotected products. How can I improve selectivity?

A3: Achieving selective mono-deprotection of a cyclic diisopropylsilyl ether can be challenging. The selectivity often depends on the relative reactivity of the two hydroxyl groups (e.g., primary vs. secondary).

  • Steric Hindrance: Deprotection will often occur preferentially at the less sterically hindered hydroxyl group.

  • Careful Stoichiometry: Use a stoichiometric amount (or even a slight sub-stoichiometric amount) of the deprotecting agent to favor mono-deprotection.

  • Lower Temperature: Running the reaction at a lower temperature can enhance the kinetic selectivity between the two hydroxyl groups.

  • Choice of Reagent: Some reagents may offer better selectivity than others. For instance, milder fluoride sources or specific acidic conditions might provide better results than more aggressive reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the deprotection of diisopropylsilyl ethers?

A1: The most common reagents for cleaving silyl ethers, including those derived from DIPDCS, fall into three main categories:

  • Fluoride-Based Reagents: These are the most widely used due to the high affinity of fluoride for silicon.[2][3] Common examples include:

    • Tetrabutylammonium fluoride (TBAF)

    • Hydrogen fluoride-pyridine complex (HF-Pyridine)

    • Triethylamine trihydrofluoride (Et₃N·3HF)

  • Acidic Conditions: Protic or Lewis acids can be used for deprotection. The stability of silyl ethers to acid varies, with bulkier groups generally being more stable.[1]

    • Acetic acid (AcOH)

    • Trifluoroacetic acid (TFA)

    • Hydrochloric acid (HCl)

    • Pyridinium p-toluenesulfonate (PPTS)

  • Basic Conditions: While generally more stable to basic conditions, silyl ethers can be cleaved under specific basic reagents.

    • Potassium carbonate (K₂CO₃) in methanol

    • Sodium hydroxide (NaOH)

Q2: How does the stability of a DIPDCS ether compare to other common silyl ethers?

A2: The stability of silyl ethers is largely dependent on the steric bulk of the substituents on the silicon atom. The diisopropyl group is significantly bulky, making DIPDCS ethers more stable than less hindered silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers. Its stability is generally considered to be in the same range as triisopropylsilyl (TIPS) ethers.

Q3: Can I selectively deprotect a DIPDCS ether in the presence of other silyl ethers?

A3: Selective deprotection is challenging but can be achieved by exploiting differences in steric hindrance and electronic effects. Generally, less sterically hindered silyl ethers can be removed in the presence of more hindered ones. For example, it is often possible to selectively remove a TMS or TES ether in the presence of a DIPDCS ether. Achieving the reverse (selective deprotection of a DIPDCS ether in the presence of a less bulky silyl ether) is generally not feasible under standard conditions.

Q4: Are there any specific safety precautions I should take when working with DIPDCS deprotection reagents?

A4: Yes, several common deprotection reagents require special handling:

  • HF-Pyridine and other HF sources: Hydrofluoric acid is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Always handle HF-containing reagents in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and eye protection. Have a calcium gluconate antidote available.

  • Strong Acids and Bases: Reagents like TFA, HCl, and NaOH are corrosive and should be handled with appropriate PPE.

  • TBAF: While less hazardous than HF, TBAF is still a skin and eye irritant. Handle with gloves and eye protection.

Data Presentation

Table 1: Common Reagents and Conditions for DIPDCS Ether Deprotection

ReagentSolventTypical TemperatureTypical Reaction TimeNotes
TBAF (1 M)THFRoom Temperature1 - 12 hMost common method; can be buffered with acetic acid to prevent basic side reactions.
HF-PyridineTHF or CH₃CN0 °C to Room Temperature30 min - 6 hEffective for acid-sensitive substrates; requires plasticware.
Acetic AcidTHF/H₂ORoom Temperature to 50 °C2 - 24 hMild acidic conditions; may be slow.
Trifluoroacetic Acid (TFA)CH₂Cl₂/H₂O0 °C to Room Temperature15 min - 2 hStronger acid, faster reaction; may cleave other acid-labile groups.
K₂CO₃MethanolRoom Temperature2 - 16 hMild basic conditions; suitable for base-stable substrates.

Experimental Protocols

Protocol 1: General Procedure for Deprotection using TBAF

  • Dissolve the DIPDCS-protected substrate in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • To the stirred solution, add 1.1 to 1.5 equivalents of a 1 M solution of TBAF in THF.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Deprotection using HF-Pyridine

  • In a plastic vial, dissolve the DIPDCS-protected substrate in a suitable solvent such as THF or acetonitrile (CH₃CN).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the HF-pyridine complex (typically 70% HF, 30% pyridine) to the stirred solution. The number of equivalents will need to be optimized for the specific substrate.

  • Allow the reaction to warm to room temperature and continue stirring until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with an organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Visualizations

Deprotection_Workflow Start DIPDCS-Protected Substrate Decision1 Presence of Acid-Labile Groups? Start->Decision1 Decision2 Presence of Base-Labile Groups? Decision1->Decision2  No Fluoride Fluoride-Based Deprotection (e.g., TBAF, HF-Py) Decision1->Fluoride  Yes Decision2->Fluoride  Yes Acid Acidic Deprotection (e.g., AcOH, TFA) Decision2->Acid  No Base Basic Deprotection (e.g., K2CO3/MeOH) Decision2->Base  Consider if  orthogonal End Deprotected Product Fluoride->End Acid->End Base->End

Caption: Decision workflow for selecting a DIPDCS deprotection strategy.

Troubleshooting_Workflow Start Incomplete Deprotection Check1 Check Reagent Stoichiometry & Quality Start->Check1 Action1 Increase Equivalents of Reagent Check1->Action1 Adjust Check2 Review Reaction Temperature & Time Check1->Check2 OK Action1->Check2 Action2 Increase Temperature or Extend Time Check2->Action2 Adjust Success Complete Deprotection Check2->Success OK Action2->Success

Caption: Troubleshooting workflow for incomplete DIPDCS deprotection.

References

improving the stability of diisopropyldichlorosilane under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using diisopropyldichlorosilane in chemical reactions. The information is designed to help improve the stability of the reagent under reaction conditions and enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during a reaction?

A1: The stability of this compound is primarily compromised by the presence of moisture.[1] As a dichlorosilane, it is highly susceptible to hydrolysis, which leads to the formation of diisopropyldisilanediol and subsequently polymeric siloxanes. This not only consumes the reagent but also complicates the purification of the desired product. Other factors include the presence of strong nucleophiles other than the intended substrate, high temperatures, and acidic or basic impurities.

Q2: What are the most common side products observed in reactions involving this compound?

A2: The most prevalent side product is 1,1,3,3-tetraisopropyldisiloxane, which results from the hydrolysis of the starting material.[2] In reactions with diols, incomplete reaction can lead to the formation of mono-silylated diols or intermolecularly bridged species. If the reaction is not carried out under strictly anhydrous conditions, the formation of oligomeric or polymeric siloxanes is also common.

Q3: How does the choice of solvent impact the stability and reactivity of this compound?

A3: The choice of solvent is critical. Aprotic and anhydrous solvents are essential to prevent premature hydrolysis.[3]

  • Chlorinated solvents like dichloromethane (DCM) are often used as they are relatively inert and can be rigorously dried.[4]

  • Ethereal solvents such as tetrahydrofuran (THF) are also common but must be thoroughly dried, as they can be hygroscopic.

  • Hydrocarbon solvents like toluene can be used and are less polar, which can sometimes aid in selective reactions.

  • Pyridine and N,N-dimethylformamide (DMF) can act as both solvent and base, but must be of high purity and anhydrous.[2]

Q4: Which bases are recommended for reactions with this compound, and what are the potential complications?

A4: The choice of base is crucial for neutralizing the hydrochloric acid (HCl) generated during the silylation reaction.[2]

  • Tertiary amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA or Hünig's base) are commonly used. They are generally non-nucleophilic enough to not interfere with the silylation.

  • Pyridine can be used as both a base and a solvent.

  • Imidazole can act as a catalyst in addition to being a base.[2]

Potential complications with bases include:

  • Hygroscopicity: Amine bases can absorb water, introducing moisture into the reaction.

  • Side reactions: If the base is too nucleophilic, it can react with the this compound.

  • Purification challenges: The hydrochloride salt of the base will precipitate and must be filtered off. Residual base in the product can sometimes be difficult to remove.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during reactions with this compound.

Issue 1: Low or No Yield of the Desired Silylated Product
Potential Cause Suggested Solution
Moisture Contamination Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent. Handle all reagents under an inert atmosphere.[2]
Inactive Reagent Use a fresh bottle of this compound or a properly stored aliquot. The reagent should be a clear, colorless to light yellow liquid. If it is cloudy or has solidified, it has likely hydrolyzed.
Steric Hindrance The isopropyl groups on the silicon atom are sterically bulky, which can slow down the reaction rate.[2] For sterically hindered substrates, consider increasing the reaction temperature and/or reaction time. The use of a more potent base or a slight excess of the silylating agent may also be beneficial.[2]
Inappropriate Base Ensure the base is sufficiently strong to neutralize the generated HCl but not so nucleophilic that it reacts with the starting material. For sterically demanding reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary.[2]
Issue 2: Formation of Significant Amounts of White Precipitate (Siloxanes)
Potential Cause Suggested Solution
Hydrolysis of this compound This is the most common cause. Rigorously exclude all sources of moisture from the reaction. Consider adding a dehydrating agent like molecular sieves to the reaction mixture.[2] Use freshly opened or distilled anhydrous solvents.
Incomplete Reaction with Substrate If the desired reaction is slow, the unreacted this compound has more opportunity to react with any trace moisture present. Optimize reaction conditions (temperature, catalyst, base) to favor the desired reaction pathway.
Issue 3: Difficult Purification of the Product
Potential Cause Suggested Solution
Co-elution of Siloxane Byproducts Optimize the reaction to minimize the formation of siloxanes by strictly adhering to anhydrous conditions. If siloxanes are present, try to optimize chromatographic conditions. Sometimes a less polar solvent system can help to separate the desired product from nonpolar siloxanes.
Residual Base or Base Hydrochloride Salt Ensure complete removal of the base hydrochloride salt by filtration before workup. During aqueous workup, use appropriate washes (e.g., dilute acid to remove excess amine base, followed by bicarbonate and brine washes) to remove any remaining salts and base.
Product Instability on Silica Gel Silyl ethers can sometimes be sensitive to acidic silica gel. To mitigate this, you can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of triethylamine (1-2%) before packing the column. Alternatively, using a different stationary phase like neutral alumina might be beneficial.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Diol with this compound

This protocol outlines a standard procedure for the protection of a 1,2- or 1,3-diol.

Materials:

  • Diol

  • This compound (1.05 - 1.2 equivalents)

  • Anhydrous pyridine or anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the diol (1.0 equivalent) in anhydrous pyridine or DMF.

  • Addition of Silylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.05 - 1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

To aid in understanding the key processes for improving the stability of this compound, the following diagrams illustrate the troubleshooting workflow and the main decomposition pathway.

TroubleshootingWorkflow start Low Yield or Side Products check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_moisture->start No, Fix & Retry check_reagent Check Reagent Quality check_moisture->check_reagent Yes check_reagent->start Bad, Replace check_conditions Optimize Reaction Conditions check_reagent->check_conditions Good purification Address Purification Issues check_conditions->purification Optimized success Improved Yield purification->success

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

HydrolysisPathway DIPSCl2 This compound (i-Pr)2SiCl2 Silanediol Diisopropyldisilanediol (i-Pr)2Si(OH)2 DIPSCl2->Silanediol + 2 H2O - 2 HCl H2O H2O Polymer Polysiloxanes [-(i-Pr)2SiO-]n Silanediol->Polymer Condensation - H2O

Caption: The primary decomposition pathway of this compound via hydrolysis and subsequent condensation.

References

work-up procedures to remove excess diisopropyldichlorosilane and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess diisopropyldichlorosilane and its byproducts from reaction mixtures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Exothermic reaction upon quenching Rapid addition of a protic quenching agent (e.g., water, alcohol) to the reactive this compound.Cool the reaction mixture to 0 °C before and during the quench. Add the quenching agent slowly and dropwise with vigorous stirring. Dilute the reaction mixture with an inert, anhydrous solvent before quenching.
Formation of a white precipitate (emulsion) during aqueous work-up Hydrolysis of this compound and its byproducts (siloxanes) forming insoluble silica-like materials.Add a co-solvent like THF to improve solubility. Filter the mixture through a pad of Celite® to remove the solids before proceeding with the extraction. Use a saturated aqueous solution of ammonium chloride for the initial quench, which can sometimes minimize emulsion.
Product is contaminated with siloxane byproducts after purification Incomplete quenching of all reactive silicon species. Co-elution of the desired product and siloxane byproducts during chromatography due to similar polarities.Ensure complete quenching by stirring the reaction mixture with the aqueous solution for an adequate amount of time. Optimize flash chromatography conditions (e.g., use a less polar eluent system, or a different stationary phase like alumina). Consider a distillation if the product is volatile and thermally stable.
Low recovery of the desired product Hydrolysis of the desired silyl ether product during acidic work-up. Adsorption of the product onto the precipitated silica byproducts.Use a neutral or mildly basic aqueous wash (e.g., saturated sodium bicarbonate solution) if the product is acid-sensitive. Thoroughly wash the filtered solids (Celite®) with the organic solvent used for extraction to recover any adsorbed product.
Inconsistent results Use of wet solvents or reagents, leading to premature hydrolysis of this compound.Ensure all solvents and reagents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed from this compound during a reaction work-up?

A1: The primary byproducts are hydrochloric acid (HCl), diisopropyldisiloxane, and various other polymeric siloxanes. These are formed upon reaction of the excess this compound with water or other protic species during the quenching process.[1] The initial hydrolysis product is diisopropylsilanediol, which readily condenses to form siloxanes.

Q2: Why is it important to perform the quench at a low temperature?

A2: The reaction of chlorosilanes, including this compound, with water is highly exothermic.[2] Performing the quench at a low temperature (e.g., 0 °C) helps to control the reaction rate, dissipate the heat generated, and prevent a dangerous temperature increase or uncontrolled release of HCl gas.

Q3: What quenching agent should I use?

A3: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a commonly used and recommended quenching agent.[3] It is effective at reacting with the excess chlorosilane and is generally less harsh than using pure water, which can sometimes lead to more vigorous reactions. For very sensitive substrates, a solution of a weak base like sodium bicarbonate can be used.

Q4: My product appears to be contaminated with a greasy or oily substance. What is it and how can I remove it?

A4: The greasy or oily substance is likely diisopropyldisiloxane or other related silicone byproducts. These byproducts can sometimes be difficult to separate from the desired product due to similar polarity. Purification by flash column chromatography is the most common method for removal.[4] If the product is volatile, distillation can also be an effective purification technique.

Q5: Can I use an acidic work-up to remove amine bases used in the silylation reaction?

A5: A dilute acidic wash (e.g., 1M HCl) can be used to remove amine bases like triethylamine or imidazole, but only if your desired silyl ether product is stable to acidic conditions.[3] Some silyl ethers can be cleaved under acidic conditions. It is advisable to first test the acid stability of your product on a small scale.

Quantitative Data Summary

Quenching Agent Purpose Advantages Considerations
Saturated aq. NH₄Cl Neutralizes excess this compound.Generally mild and effective. Helps to minimize emulsions.[3]May not be suitable for highly water-sensitive compounds.
Saturated aq. NaHCO₃ Neutralizes excess this compound and byproduct HCl.Mildly basic, useful for acid-sensitive products.Can cause gas evolution (CO₂), so add slowly.
Water Hydrolyzes this compound.Readily available and inexpensive.Reaction can be highly exothermic and vigorous.[1]
Isopropanol Reacts with this compound to form less reactive alkoxy-silanes.Can provide a more controlled quench than water.[2]Introduces another organic compound that will need to be removed.

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure

This protocol describes a general method for quenching a reaction containing excess this compound and subsequent purification.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor for any temperature increase and control the addition rate to maintain a low temperature. Continue adding the quenching solution until gas evolution (HCl) ceases.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Shake the funnel to extract the product into the organic layer.

  • Phase Separation: Allow the layers to separate. If a significant amount of white solid is present at the interface, filter the entire mixture through a pad of Celite® before separating the layers.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (if any acidic byproducts need to be removed and the product is base-stable) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Hydrolysis_of_this compound cluster_reactants Reactants cluster_products Products DIPDCS This compound Silanediol Diisopropylsilanediol DIPDCS->Silanediol + 2 H₂O Water Water (H₂O) HCl Hydrochloric Acid (HCl) Silanediol->HCl - 2 HCl Disiloxane Diisopropyldisiloxane Silanediol->Disiloxane Condensation (- H₂O)

Caption: Hydrolysis and condensation of this compound.

Workup_Workflow start Reaction Mixture (with excess DIPDCS) cool Cool to 0 °C start->cool quench Slowly add sat. aq. NH₄Cl cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (aq. NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify

Caption: General workflow for the work-up of this compound.

References

effect of different bases on the rate of diisopropyldichlorosilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of diisopropyldichlorosilane in chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, with a particular focus on the effect of different bases on reaction rates.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound proceeding slower than expected?

A1: The reduced reaction rate is often due to the significant steric hindrance caused by the two isopropyl groups on the silicon atom.[1][2] This bulkiness impedes the approach of nucleophiles to the electrophilic silicon center, which increases the activation energy and slows down the reaction.[2] To achieve a satisfactory reaction rate, you may need to adjust the reaction conditions, such as using a stronger base, a more polar aprotic solvent, higher temperatures, or longer reaction times.[1][2]

Q2: What is the white precipitate that forms during my reaction?

A2: The white precipitate is typically the hydrochloride salt of the amine base used (e.g., triethylamine hydrochloride). This is an expected byproduct of the reaction as the base neutralizes the HCl generated.[3] This salt can be removed by filtration at the end of the reaction.[3]

Q3: How does the choice of base affect the outcome of the reaction?

A3: The base is crucial for scavenging the HCl produced during the silylation.[1] The choice of base can significantly influence the reaction rate. For sterically hindered chlorosilanes like this compound, stronger, non-nucleophilic bases are often beneficial.[1] Common bases include triethylamine, N,N-diisopropylethylamine (DIPEA or Hünig's base), and imidazole.[1] Imidazole can act as both a catalyst and a base.[1]

Q4: Can I use the same reaction conditions for this compound as I would for less hindered chlorosilanes like chlorotrimethylsilane?

A4: While the reaction principle is the same, you will likely need to modify the conditions to accommodate the steric bulk of the isopropyl groups.[2] This may involve using a more potent base, a more polar aprotic solvent to facilitate the reaction, and potentially longer reaction times or higher temperatures.[2]

Q5: My silylated product appears to be decomposing during purification on a silica gel column. What is the cause and how can I prevent this?

A5: Silyl ethers can be sensitive to the acidic nature of standard silica gel, leading to cleavage. To prevent this, you can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a tertiary amine like triethylamine (1-2%).[4] Alternatively, using neutral or basic alumina as the stationary phase or minimizing the contact time with the silica gel can be effective.[4]

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete reaction due to steric hindrance. [1][2] 2. Presence of moisture leading to hydrolysis of this compound. [1][3] 3. The chosen base is not strong or effective enough. [2] 4. Degraded reagents. [2]1. Increase reaction time and/or temperature. Consider using a slight excess of this compound (1.1-1.5 equivalents).[1] 2. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3][5] 3. Switch to a stronger or more suitable base (see Table 1). For very hindered systems, consider stronger, non-nucleophilic bases.[2] 4. Use freshly distilled solvents and ensure the quality of the chlorosilane and base.[1]
Formation of multiple products 1. Reaction with impurities in the starting material or solvent. [3] 2. Side reactions due to high temperatures. [3] 3. Self-condensation of silanols due to moisture. [2]1. Ensure the purity of all starting materials and solvents.[3] 2. Run the reaction at the lowest effective temperature.[3] 3. Rigorously exclude water from the reaction. Use anhydrous conditions and an inert atmosphere.[2]
Difficulty in purifying the product 1. Byproducts (e.g., disiloxane) have similar polarity to the desired product. [1] 2. Emulsion formation during aqueous workup. [4]1. Optimize the reaction to minimize byproduct formation. Consider alternative purification techniques such as distillation or preparative HPLC.[1][4] 2. Add brine to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Filtering through Celite® can also be effective.[4]

Effect of Different Bases on Reaction Rate

Base pKa of Conjugate Acid Steric Hindrance Anticipated Effect on Reaction Rate Comments
Pyridine ~5.2LowModerateCan also act as a nucleophilic catalyst, but is generally a weaker base.
Triethylamine (TEA) ~10.75ModerateFastA common and effective base for silylation reactions.[1]
N,N-Diisopropylethylamine (DIPEA, Hünig's Base) ~11.0HighModerate to FastA non-nucleophilic base due to high steric hindrance, which can be advantageous in preventing side reactions.[6][7][8] Its bulk may slightly reduce its effectiveness as a proton scavenger compared to TEA in some cases.[8]
Imidazole ~7.0LowFastCan act as a catalyst in addition to being a base, often leading to faster reactions.[1]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ~13.5ModerateVery FastA strong, non-nucleophilic base that can be very effective for sterically hindered substrates.[1]

Experimental Protocols

General Protocol for the Silylation of an Alcohol with this compound

This protocol outlines a standard procedure for the silylation of a primary or secondary alcohol.

Materials:

  • This compound

  • Alcohol substrate

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)

  • Base (e.g., triethylamine, DIPEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • Flame-dry or oven-dry all glassware and allow it to cool under a stream of inert gas.[1][3]

    • Assemble the reaction flask with a magnetic stir bar and a septum.

    • Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Reagent Addition:

    • To the flask, add the alcohol substrate (1.0 eq).

    • Dissolve the substrate in the chosen anhydrous solvent.

    • Add the base (e.g., triethylamine, 2.2 - 2.5 eq).

    • Cool the mixture in an ice bath to 0 °C.

  • Reaction:

    • Slowly add this compound (1.1 - 1.2 eq) to the stirred solution via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1][3]

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or distillation.[1][4]

Visualizations

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Dissolve Alcohol in Anhydrous Solvent A->B C Add Base (e.g., Triethylamine) B->C D Cool to 0 °C C->D E Add this compound (dropwise) D->E F Reaction at Room Temperature (Monitor by TLC/GC) E->F G Aqueous Workup (Quench, Wash, Dry) F->G H Purification (Chromatography/Distillation) G->H I Pure Silylated Product H->I

Caption: General experimental workflow for silylation.

Steric_Hindrance cluster_0 Less Hindered (e.g., TMSCl) cluster_1 More Hindered (this compound) Si_TMS Si Me1 Me Si_TMS->Me1 Me2 Me Si_TMS->Me2 Me3 Me Si_TMS->Me3 Cl_TMS Cl Si_TMS->Cl_TMS Si_DIPDS Si iPr1 iPr Si_DIPDS->iPr1 iPr2 iPr Si_DIPDS->iPr2 Cl1_DIPDS Cl Si_DIPDS->Cl1_DIPDS Cl2_DIPDS Cl Si_DIPDS->Cl2_DIPDS Nu Nucleophile Nu->Si_TMS Faster Attack Nu->Si_DIPDS Slower Attack

Caption: Effect of steric hindrance on nucleophilic attack.

References

managing steric hindrance in the silylation of polyols with diisopropyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the silylation of polyols with diisopropyldichlorosilane, a process often complicated by steric hindrance.

Troubleshooting Guide

This section addresses common issues encountered during the silylation of polyols with the sterically demanding this compound.

Problem Potential Cause Suggested Solution
Low or No Reaction Insufficient Reactivity: Steric hindrance from the bulky diisopropyl groups impedes the approach to the hydroxyl groups of the polyol.[1][2]1. Optimize Reaction Temperature: Gradually increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Monitor for decomposition.[3] 2. Prolong Reaction Time: Sterically hindered reactions often require extended periods to reach completion.[3] 3. Use of a Catalyst: Acid catalysts can protonate the silylating agent, increasing its reactivity.[1] Consider using a non-nucleophilic base catalyst like 2,6-lutidine or a stronger base like pyridine if HCl byproduct needs to be scavenged.
Inadequate Solvent: Poor solubility of the polyol or silylating agent can limit the reaction rate.Solvent Screening: Test a range of anhydrous aprotic solvents. Aprotic polar solvents like DMF or acetonitrile can be effective.[3][4] For less polar substrates, solvents like dichloromethane or THF may be suitable.
Incomplete Reaction / Mixture of Products Partial Silylation: Due to steric hindrance, not all hydroxyl groups are silylated, leading to a mixture of partially protected polyols.1. Increase Reagent Stoichiometry: Use a molar excess of this compound to drive the reaction towards completion. 2. Stepwise Temperature Increase: Start at a lower temperature and gradually increase it to control the reaction and potentially improve selectivity for the desired product.
Formation of Oligomers: Intermolecular reactions between partially silylated polyols can lead to oligomerization.1. High Dilution: Running the reaction at a lower concentration can favor intramolecular cyclization to form the desired diisopropylsilylene acetal over intermolecular oligomerization. 2. Slow Addition of Reagent: Adding the this compound slowly to the polyol solution can help maintain a low concentration of the reactive intermediate, favoring intramolecular reactions.
Formation of Undesired Side Products Hydrolysis of Dichlorosilane: Presence of moisture will lead to the hydrolysis of this compound, forming siloxanes and reducing the amount of active reagent.1. Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use of Fresh Reagent: Use a freshly opened bottle of this compound or distill it before use to remove any hydrolyzed impurities.
Difficulty in Product Isolation Emulsion during Workup: The presence of silyl byproducts can lead to the formation of emulsions during aqueous workup.1. Acidic or Basic Wash: A dilute acid or base wash can help to break up emulsions by protonating or deprotonating silyl species. 2. Filtration through Celite: Passing the organic layer through a pad of celite can help to remove fine solids that may be stabilizing the emulsion.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used for protecting polyols?

A1: this compound is a bifunctional silylating agent that can protect two hydroxyl groups simultaneously, often forming a cyclic diisopropylsilylene acetal.[5] This is particularly useful for protecting 1,2- and 1,3-diols. The bulky diisopropyl groups provide significant steric hindrance, which can offer greater stability to the protecting group under certain reaction conditions compared to smaller silyl groups like dimethylsilyl.[1][2]

Q2: What are the typical reaction conditions for the silylation of a polyol with this compound?

A2: Typical conditions involve reacting the polyol with this compound in an anhydrous aprotic solvent in the presence of a base to neutralize the HCl byproduct.[5]

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[4]

  • Base: Imidazole, pyridine, triethylamine, or 2,6-lutidine. Imidazole is often a good choice as it can also catalyze the reaction.

  • Temperature: The reaction can be run at temperatures ranging from 0 °C to reflux, depending on the reactivity of the polyol.

Q3: How can I selectively protect a specific diol in a polyol with multiple hydroxyl groups?

A3: Achieving selectivity can be challenging due to steric factors.

  • Kinetic Control: Primary hydroxyl groups are generally more reactive than secondary or tertiary alcohols. Running the reaction at a low temperature for a shorter duration may favor the protection of the most accessible diol.

  • Thermodynamic Control: The formation of a five- or six-membered cyclic silylene acetal is generally favored. Therefore, 1,2- and 1,3-diols are more likely to be protected over diols that would form larger, less stable rings.

Q4: How do I remove the diisopropylsilylene protecting group?

A4: The diisopropylsilylene group can be cleaved under conditions that hydrolyze silyl ethers.

  • Fluoride Ion Sources: Reagents like tetrabutylammonium fluoride (TBAF) in THF are highly effective for cleaving silicon-oxygen bonds.

  • Acidic Conditions: Aqueous acidic conditions, such as acetic acid in water/THF or using a strong acid catalyst like camphorsulfonic acid (CSA), can also be used for deprotection.[6][7] The stability of silylene acetals to acid is generally greater than that of simple silyl ethers.

Q5: What is the role of steric hindrance in this reaction?

A5: Steric hindrance from the bulky diisopropyl groups on the silicon atom plays a dual role. It can make the silylation reaction slower and more challenging compared to using less hindered dichlorosilanes.[1][2] However, this same steric bulk can enhance the stability of the resulting cyclic silylene acetal, making it a more robust protecting group in subsequent synthetic steps.

Experimental Protocols

Protocol 1: General Procedure for the Formation of a Diisopropylsilylene Acetal

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the polyol (1.0 equiv.) and a suitable anhydrous solvent (e.g., DCM or THF, to make a 0.1 M solution) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add a base (e.g., imidazole, 2.2 equiv.) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Silylating Agent: Slowly add this compound (1.1 equiv.) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dissolve Polyol & Base in Anhydrous Solvent (Inert Atmosphere) cool 2. Cool to 0 °C prep->cool add_silyl 3. Add this compound cool->add_silyl react 4. Stir at Room Temperature (Monitor by TLC/GC) add_silyl->react quench 5. Quench with Sat. NaHCO₃ react->quench extract 6. Aqueous Workup & Extraction quench->extract purify 7. Dry, Concentrate & Purify extract->purify product Purified Silylated Polyol purify->product

Caption: Experimental workflow for the silylation of a polyol.

troubleshooting_logic cluster_issues Troubleshooting Paths cluster_solutions_no_rxn Solutions for Low Conversion cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products start Silylation Reaction outcome Check Reaction Outcome (TLC/GC/NMR) start->outcome no_rxn Low / No Conversion outcome->no_rxn Low Conversion incomplete_rxn Incomplete Reaction / Mixture of Products outcome->incomplete_rxn Incomplete side_products Side Products Formed outcome->side_products Side Products success Successful Silylation outcome->success Complete sol_temp Increase Temperature no_rxn->sol_temp sol_time Prolong Reaction Time no_rxn->sol_time sol_catalyst Add Catalyst no_rxn->sol_catalyst sol_stoich Increase Reagent Stoichiometry incomplete_rxn->sol_stoich sol_dilution Use High Dilution incomplete_rxn->sol_dilution sol_anhydrous Ensure Strict Anhydrous Conditions side_products->sol_anhydrous sol_reagent Use Fresh/Distilled Reagent side_products->sol_reagent

Caption: Troubleshooting logic for managing steric hindrance.

References

Validation & Comparative

A Head-to-Head Comparison: Diisopropyldichlorosilane vs. Di-tert-butyldichlorosilane for Diol Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the judicious selection of protecting groups is paramount. This guide offers a detailed comparison of two bulky silylating agents, diisopropyldichlorosilane (DIPSDCl₂) and di-tert-butyldichlorosilane (DTBSDCl₂), for the protection of diols, providing available experimental data and protocols to inform strategic synthetic planning.

The protection of diols as cyclic silylene ethers offers a robust strategy to mask hydroxyl functionalities during synthetic transformations. The choice between different dialkyldichlorosilanes is primarily dictated by the steric hindrance of the alkyl groups, which in turn influences the reactivity of the reagent, the stability of the resulting protected diol, and the conditions required for deprotection. This guide focuses on the isopropyl and tert-butyl substituted dichlorosilanes, highlighting their relative merits in diol protection.

At a Glance: Key Differences and Considerations

FeatureThis compound (DIPSDCl₂)Di-tert-butyldichlorosilane (DTBSDCl₂)
Structure i-Pr₂SiCl₂t-Bu₂SiCl₂
Steric Hindrance ModerateHigh
Reactivity Generally more reactiveGenerally less reactive
Protected Group Diisopropylsilylene (DIPS)Di-tert-butylsilylene (DTBS)
Stability of Protected Group Good stabilityVery high stability
Deprotection Typically fluoride-mediatedTypically fluoride-mediated, may require harsher conditions

Experimental Performance and Protocols

Diol Protection

The formation of the cyclic silylene ether involves the reaction of the diol with the corresponding dialkyldichlorosilane in the presence of a base to neutralize the HCl byproduct.

Di-tert-butyldichlorosilane (DTBSDCl₂)

The protection of diols using DTBSDCl₂ is a well-established method, particularly valued for the exceptional stability of the resulting di-tert-butylsilylene (DTBS) ether. The bulky tert-butyl groups significantly encumber the silicon atom, rendering the protecting group resistant to a wide range of reaction conditions.

General Experimental Protocol for DTBS Protection:

To a solution of the diol in anhydrous acetonitrile are added triethylamine and a catalytic amount of 1-hydroxybenzotriazole (HOBt). Di-tert-butyldichlorosilane is then added, and the reaction mixture is heated at a temperature ranging from 45 to 90°C until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated and purified using standard techniques.

This compound (DIPSDCl₂)

While less commonly cited in direct comparative studies, this compound serves as a valuable alternative when slightly lower steric bulk and potentially higher reactivity are desired. The resulting diisopropylsilylene (DIPS) protected diol offers good stability, though generally less than its di-tert-butyl counterpart.

Representative Experimental Protocol for DIPS Protection:

A solution of the diol in an anhydrous aprotic solvent such as dichloromethane or pyridine is treated with this compound in the presence of a base like pyridine or imidazole at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. Upon completion, the reaction is worked up by quenching with a suitable reagent, followed by extraction and purification of the desired DIPS-protected diol.

Comparative Data on Diol Protection

Direct, side-by-side quantitative comparisons of DIPSDCl₂ and DTBSDCl₂ for the protection of a wide range of diols are not extensively documented in readily available literature. However, the choice between the two is often guided by the specific requirements of the synthetic route. For substrates with highly sensitive functional groups or for syntheses requiring exceptionally robust protection, the higher stability of the DTBS group is often favored. Conversely, for more facile protection or when milder deprotection conditions are a priority, the DIPS group may be a more suitable choice.

Deprotection of Silylene Ethers

The cleavage of both DIPS and DTBS ethers is most commonly achieved using fluoride-based reagents, which exhibit a high affinity for silicon.

General Deprotection Protocol (Fluoride-Mediated):

The silylene-protected diol is dissolved in an appropriate solvent, typically tetrahydrofuran (THF). A solution of a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, is added to the mixture. The reaction is stirred at room temperature until completion, as indicated by TLC analysis. The reaction is then quenched, and the deprotected diol is isolated and purified.

It is important to note that due to the higher steric hindrance of the DTBS group, its removal may require longer reaction times or more forcing conditions compared to the DIPS group under identical fluoride-mediated deprotection protocols.

Stability Profile

The stability of the cyclic silylene ether is a critical factor in its selection. The general trend for the stability of silyl ethers is directly related to the steric bulk of the substituents on the silicon atom.

  • Di-tert-butylsilylene (DTBS) ethers are known for their exceptional stability towards a wide range of reagents and pH conditions, attributed to the significant steric shielding provided by the two tert-butyl groups.[1]

  • Diisopropylsilylene (DIPS) ethers , while also robust, are generally considered to be less stable than DTBS ethers due to the comparatively smaller steric footprint of the isopropyl groups.

This difference in stability can be exploited in complex syntheses where selective deprotection of different silyl ethers is required.

Reaction Mechanisms and Workflows

The fundamental logic behind the use of these protecting groups is illustrated in the following diagrams.

ProtectionDeprotection cluster_protection Protection cluster_deprotection Deprotection Diol Diol ProtectedDiol Protected Diol (DIPS or DTBS ether) Diol->ProtectedDiol   DIPSDCl₂ or DTBSDCl₂,   Base (e.g., Pyridine, Et₃N) ProtectedDiol->ProtectedDiol DeprotectedDiol Diol ProtectedDiol->DeprotectedDiol   Fluoride Source (e.g., TBAF)

Caption: General workflow for diol protection and deprotection.

The mechanism for the protection of a diol with a dialkyldichlorosilane proceeds through a two-step nucleophilic substitution.

ProtectionMechanism Diol R'(OH)₂ Intermediate1 R'(OH)(OSiR₂Cl) Diol->Intermediate1 + Reagent R₂SiCl₂ (R = i-Pr or t-Bu) HCl1 - HCl Protected R'(O₂SiR₂) Intermediate1->Protected HCl2 - HCl

Caption: Simplified mechanism of cyclic silylene ether formation.

Conclusion

Both this compound and di-tert-butyldichlorosilane are valuable reagents for the protection of diols in organic synthesis. The choice between them hinges on a careful consideration of the required stability of the protecting group versus the desired ease of its removal. For syntheses demanding a highly robust protecting group that can withstand a wide array of chemical transformations, the di-tert-butylsilylene ether formed from DTBSDCl₂ is often the superior choice. In contrast, when milder deprotection conditions are a priority or when slightly increased reactivity of the silylating agent is beneficial, this compound presents a compelling alternative. The experimental protocols provided in this guide serve as a starting point for the practical application of these important synthetic tools.

References

comparative stability of silyl ethers derived from diisopropyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the judicious selection of protecting groups is paramount for the successful construction of complex molecules. Silyl ethers are a cornerstone of hydroxyl group protection, prized for their tunable stability and mild removal conditions. This guide provides a comparative analysis of the stability of various silyl ethers, with a particular focus on understanding the relative stability of ethers derived from diisopropyldichlorosilane.

Principles of Silyl Ether Stability

The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom. Larger, more sterically demanding groups physically obstruct the approach of reagents to the silicon-oxygen bond, thereby enhancing the ether's resilience to cleavage under both acidic and basic conditions. This principle allows for the strategic selection of silyl ethers with varying lability to achieve selective deprotection in the presence of other protected functional groups.

The general order of stability for commonly employed silyl ethers has been well-established through extensive experimental evidence.

Comparative Stability Data

The following tables summarize the relative stability of common silyl ethers under acidic and basic conditions. While direct quantitative data for diisopropylsilyl (DIPS) ethers is not extensively reported in the literature, their stability can be inferred from the established trends in steric hindrance. With two isopropyl groups, DIPS ethers are sterically less hindered than triisopropylsilyl (TIPS) ethers and are therefore expected to be less stable.

Relative Stability to Acidic Hydrolysis

Under acidic conditions, the rate of hydrolysis is highly sensitive to the steric environment around the silicon atom. The accepted order of stability is as follows:

TMS < TES < TBDMS < DIPS (inferred) < TIPS < TBDPS

Silyl EtherAbbreviationRelative Rate of Acid-Catalyzed Cleavage[1][2]Typical Acidic Cleavage Conditions
TrimethylsilylTMS1Very labile; cleaved by weak acids like silica gel.[1]
TriethylsilylTES64Cleaved by stronger acids like acetic acid in THF/water.[3]
tert-ButyldimethylsilylTBDMS (TBS)20,000Stable to mild acids; requires stronger acids like CSA in methanol for cleavage.[1]
Diisopropylsilyl DIPS Not availableExpected to be more stable than TBDMS but less stable than TIPS.
TriisopropylsilylTIPS700,000Highly stable to acidic conditions.[1]
tert-ButyldiphenylsilylTBDPS5,000,000The most stable among common silyl ethers towards acid.[1]
Relative Stability to Basic and Fluoride-Mediated Cleavage

The stability of silyl ethers towards basic conditions and fluoride ions also generally increases with steric bulk, although the differences can be less pronounced than under acidic conditions.

TMS < TES < TBDMS ≈ TBDPS < DIPS (inferred) < TIPS

Silyl EtherAbbreviationRelative Rate of Base-Catalyzed Cleavage[2]Typical Fluoride-Based Cleavage Conditions
TrimethylsilylTMS1Cleaved by mild bases such as K₂CO₃ in methanol.[1]
TriethylsilylTES10-100Can be cleaved by stronger basic conditions.
tert-ButyldimethylsilylTBDMS (TBS)20,000Commonly cleaved by TBAF in THF.[1]
tert-ButyldiphenylsilylTBDPS20,000Comparably stable to TBDMS in basic media.
Diisopropylsilyl DIPS Not availableExpected to be more stable than TBDMS/TBDPS but less stable than TIPS.
TriisopropylsilylTIPS100,000The most stable among common silyl ethers in basic media; requires longer reaction times with TBAF.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. The following are representative procedures for the synthesis of silyl ethers and their cleavage under various conditions.

Synthesis of a Diisopropylsilyl (DIPS) Ether

This protocol describes a general procedure for the protection of a primary alcohol using this compound. This can be adapted for the formation of a cyclic silyl ether from a diol.

Materials:

  • Primary alcohol (1.0 equiv.)

  • This compound (0.5 equiv. for diol protection, 1.0 equiv. for mono-alcohol with a suitable base)

  • Imidazole (2.5 equiv.) or other suitable base like triethylamine or 2,6-lutidine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF, add this compound (0.5 equiv.) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the DIPS-protected alcohol.

Acid-Catalyzed Deprotection of a TBDMS Ether

This protocol is suitable for the removal of a relatively acid-labile silyl ether.

Materials:

  • TBDMS-protected alcohol (1.0 equiv.)

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF:AcOH:water.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Fluoride-Mediated Deprotection of a TIPS Ether

This protocol utilizes the high affinity of fluoride ions for silicon to cleave a robust silyl ether.

Materials:

  • TIPS-protected alcohol (1.0 equiv.)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TIPS-protected alcohol in anhydrous THF.

  • Add the TBAF solution (1.1 equiv.) dropwise to the solution at room temperature.

  • Stir the solution and monitor the reaction by TLC. Reaction times may be longer for more hindered silyl ethers.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Visualizing Silyl Ether Stability and Reaction Workflow

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Silyl Ether Stability (Acidic Conditions) TMS TMS TES TES TMS->TES Increasing Stability TBDMS TBDMS TES->TBDMS DIPS DIPS TBDMS->DIPS TIPS TIPS DIPS->TIPS TBDPS TBDPS TIPS->TBDPS G Alcohol Alcohol Protection Protection Alcohol->Protection Silyl Halide Silyl Halide Silyl Halide->Protection Base Base Base->Protection Silyl Ether Silyl Ether Protection->Silyl Ether Deprotection Deprotection Silyl Ether->Deprotection Deprotection Reagent Deprotection Reagent Deprotection Reagent->Deprotection Deprotected Alcohol Deprotected Alcohol Deprotection->Deprotected Alcohol

References

Diisopropyldichlorosilane: A Superior Choice for Orthogonal Diol Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the complex world of multi-step organic synthesis, particularly in carbohydrate chemistry and nucleoside synthesis, the strategic use of protecting groups is paramount.[1][2] Orthogonal protection, the ability to selectively deprotect one functional group in the presence of others, is a key principle that enables the efficient construction of complex molecules.[3][4] For the simultaneous protection of 1,2- and 1,3-diols, diisopropyldichlorosilane (DIPDCS) emerges as a powerful reagent, offering distinct advantages over other protecting groups.[5] This guide provides a comparative analysis of DIPDCS against alternative diol protecting groups, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategies.

The Diisopropylsilylene (DIPS) Group: A Robust and Versatile Protecting Moiety

This compound reacts with diols to form a cyclic diisopropylsilylene (DIPS) ether. This divalent protecting group offers a unique combination of stability and selective cleavage, making it an excellent choice for orthogonal strategies. The steric bulk of the two isopropyl groups on the silicon atom confers significant stability to the DIPS ether under a variety of reaction conditions.[6]

Comparison with Alternative Diol Protecting Groups

The selection of a diol protecting group is critical and depends on the planned synthetic route, including the pH of subsequent reactions and the nature of other functional groups present.[7] While traditional methods like the formation of acetals (e.g., acetonides, benzylidene acetals) and other cyclic silyl ethers (e.g., DTBS, TIPDS) are widely used, the DIPS group offers a compelling alternative.[8]

Protecting GroupStructureStabilityCleavage ConditionsKey Advantages
Diisopropylsilylene (DIPS) Cyclic Silyl EtherStable to a wide range of conditions, including many acidic and basic environments.Fluoride ions (e.g., TBAF, HF-Pyridine).High stability, allows for a broad range of subsequent reactions. Orthogonal to many other protecting groups.
Isopropylidene (Acetonide) Cyclic KetalStable to bases, reducing agents, and mild oxidants.[8]Acidic hydrolysis (e.g., aq. HCl, p-TsOH).[8]Easy to introduce and remove.
Benzylidene Acetal Cyclic AcetalStable to bases and nucleophiles.[8]Acidic hydrolysis; hydrogenolysis (Pd/C, H₂).[8]Can be regioselectively opened to reveal one hydroxyl group.
Di-tert-butylsilylene (DTBS) Cyclic Silyl EtherBulky group providing high stability.[8][9]Fluoride ions.[8]High stability.
Tetraisopropyldisiloxanylidene (TIPDS) Cyclic Silyl EtherVery stable, often used for 1,3-diols.[8][10]Fluoride ions.[8]High stability, particularly for 1,3-diols.
Cyclic Carbonate CarbonateStable to acidic conditions and some reducing agents.[8]Basic hydrolysis (e.g., K₂CO₃, NaOH).[8]Orthogonal to acid-labile and fluoride-labile groups.

Experimental Protocols

Protocol 1: Protection of a 1,2-Diol with this compound (DIPDCS)

Objective: To form a cyclic diisopropylsilylene (DIPS) ether to protect a 1,2-diol.

Materials:

  • 1,2-diol (1.0 equiv)

  • This compound (DIPDCS) (1.1 equiv)

  • Anhydrous pyridine or N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 1,2-diol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous pyridine (2.5 equiv) to the solution and cool to 0 °C in an ice bath.

  • Slowly add this compound to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the DIPS-protected diol.

Protocol 2: Orthogonal Deprotection of a DIPS Ether

Objective: To selectively cleave the DIPS protecting group in the presence of other protecting groups.

Materials:

  • DIPS-protected compound (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)

  • Tetrahydrofuran (THF) as solvent

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the DIPS-protected compound in THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting diol by column chromatography.

Advantages of this compound in Orthogonal Strategies

The primary advantage of the DIPS group lies in its unique stability profile, which allows for the selective removal of other protecting groups while it remains intact. For instance, acid-labile groups like acetonides or base-labile groups like acetates can be cleaved without affecting the DIPS ether. Conversely, the DIPS group can be removed under conditions that leave many other protecting groups, such as benzyl ethers, untouched. This orthogonality is crucial in the synthesis of complex molecules requiring multiple, sequential transformations.[3][4]

In the realm of nucleoside and carbohydrate chemistry, where multiple hydroxyl groups with similar reactivities are present, the ability to differentiate between them is essential.[11][12] The DIPS group can be used to protect a cis-diol, allowing for transformations on other parts of the molecule. Subsequent removal of the DIPS group then reveals the diol for further functionalization. This strategy has been instrumental in the synthesis of various biologically active molecules.[13][14]

// Nodes Start [label="Polyfunctional Molecule\n(e.g., Diol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protect_DIPS [label="Protect with DIPDCS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DIPS_Protected [label="DIPS-Protected Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_A [label="Reaction A\n(e.g., on another functional group)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate_A [label="Intermediate A", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect_DIPS [label="Deprotect DIPS\n(e.g., TBAF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_A [label="Diol Revealed for\nFurther Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_B [label="Reaction B\n(on the diol)", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Final Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Protect_DIPS [color="#5F6368"]; Protect_DIPS -> DIPS_Protected [color="#5F6368"]; DIPS_Protected -> Reaction_A [color="#5F6368"]; Reaction_A -> Intermediate_A [color="#5F6368"]; Intermediate_A -> Deprotect_DIPS [color="#5F6368"]; Deprotect_DIPS -> Product_A [color="#5F6368"]; Product_A -> Reaction_B [color="#5F6368"]; Reaction_B -> Final_Product [color="#5F6368"]; } .enddot Caption: Workflow of an orthogonal protection strategy using DIPDCS.

// Nodes Start [label="Select Diol Protecting Group", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Acid_Stable [label="Need Acid Stability?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; Base_Stable [label="Need Base Stability?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; H2_Stable [label="Need Hydrogenolysis Stability?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; Fluoride_Cleavage [label="Fluoride Cleavage Acceptable?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond];

DIPS [label="Use DIPS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetonide [label="Consider Acetonide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbonate [label="Consider Carbonate", fillcolor="#FBBC05", fontcolor="#202124"]; Benzylidene [label="Consider Benzylidene", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Acid_Stable [color="#5F6368"]; Acid_Stable -> Base_Stable [label="Yes", color="#5F6368"]; Acid_Stable -> Acetonide [label="No", color="#5F6368"]; Base_Stable -> H2_Stable [label="Yes", color="#5F6368"]; Base_Stable -> Carbonate [label="No", color="#5F6368"]; H2_Stable -> Fluoride_Cleavage [label="Yes", color="#5F6368"]; H2_Stable -> Benzylidene [label="No", color="#5F6368"]; Fluoride_Cleavage -> DIPS [label="Yes", color="#5F6368"]; } .enddot Caption: Decision tree for selecting a diol protecting group.

References

Comparative Guide to the NMR Spectroscopic Analysis of Diisopropyldichlorosilane-Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of compounds protected with diisopropyldichlorosilane, forming a cyclic diisopropylsilylene (DIPS) group, against other common silyl ether protecting groups. Tailored for researchers, scientists, and professionals in drug development, this document provides a practical resource for the synthesis, characterization, and application of these protected molecules.

The Diisopropylsilylene (DIPS) Group: An Overview

This compound is a bifunctional reagent primarily used for the protection of 1,2- and 1,3-diols. It forms a five- or six-membered cyclic silylene acetal, respectively. The DIPS group is valued for its steric bulk, which can influence the stereochemical outcome of subsequent reactions, and its relative stability under a range of chemical conditions. Accurate interpretation of NMR spectra is fundamental to confirming the successful installation of the DIPS protecting group and for the structural elucidation of the resulting molecule.

Quantitative NMR Data Comparison

The following tables summarize characteristic ¹H and ¹³C NMR chemical shifts for DIPS-protected diols and other common silyl ethers for comparative analysis. The chemical shifts for the protons and carbons of the protecting group itself, as well as the effect on the substrate's signals, are presented.

Table 1: Comparative ¹H NMR Chemical Shift (δ, ppm) Data for Silyl Ethers

Protecting GroupMoietyCharacteristic ¹H Chemical Shifts (δ, ppm)Notes
Diisopropylsilylene (DIPS) Si-CH(CH₃)₂1.00 - 1.20 (septet)The methine proton of the isopropyl group.
Si-CH(CH₃)₂0.95 - 1.10 (doublet)The methyl protons of the isopropyl group.
-O-CH- (in protected diol)3.5 - 4.5Deshielded due to the adjacent oxygen atom.
Triisopropylsilyl (TIPS) Si-CH(CH₃)₂1.0 - 1.2 (multiplet)Often a complex multiplet.
Si-CH(CH₃)₂0.9 - 1.1 (multiplet)
-CH₂-OTIPS3.6 - 3.8 (triplet)For a primary alcohol.
tert-Butyldimethylsilyl (TBDMS) Si-C(CH₃)₃~0.9 (singlet)Characteristic sharp singlet for the t-butyl group.
Si-(CH₃)₂~0.1 (singlet)Characteristic sharp singlet for the two methyl groups.
-CH₂-OTBDMS3.6 - 3.8 (triplet)For a primary alcohol.
tert-Butyldiphenylsilyl (TBDPS) Si-C(CH₃)₃~1.1 (singlet)
Ar-H7.3 - 7.8 (multiplet)Aromatic protons of the phenyl groups.
-CH₂-OTBDPS3.7 - 3.9 (triplet)For a primary alcohol.

Table 2: Comparative ¹³C NMR Chemical Shift (δ, ppm) Data for Silyl Ethers

Protecting GroupMoietyCharacteristic ¹³C Chemical Shifts (δ, ppm)
Diisopropylsilylene (DIPS) Si-CH(CH₃)₂13 - 15
Si-CH(CH₃)₂17 - 18
-O-CH- (in protected diol)60 - 80
Triisopropylsilyl (TIPS) Si-CH(CH₃)₂12 - 14
Si-CH(CH₃)₂~18
-CH₂-OTIPS60 - 65
tert-Butyldimethylsilyl (TBDMS) Si-C(CH₃)₃~26
Si-C(CH₃)₃~18
Si-(CH₃)₂~ -4
-CH₂-OTBDMS60 - 65
tert-Butyldiphenylsilyl (TBDPS) Si-C(CH₃)₃~27
Si-C(CH₃)₃~19
Ar-C127 - 136
-CH₂-OTBDPS60 - 65

Detailed Experimental Protocols

Protocol for Diol Protection with this compound

This procedure outlines a general method for the formation of a cyclic diisopropylsilylene acetal from a 1,2- or 1,3-diol.

  • Reagents and Equipment :

    • Diol substrate (1.0 equiv.)

    • This compound (1.1 equiv.)

    • Imidazole (2.5 equiv.)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Round-bottom flask with a magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure :

    • To a solution of the diol in anhydrous DMF, add imidazole and stir at room temperature until all solids have dissolved.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add this compound to the cooled, stirred solution.

    • Allow the reaction to warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol for NMR Sample Preparation and Analysis

A standardized procedure for the preparation and NMR analysis of silyl ether compounds.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified silyl-protected compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Data Acquisition :

    • ¹H NMR : Acquire a one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz instrument would include a 30° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay, with 8 to 16 scans for a sufficient signal-to-noise ratio.

    • ¹³C NMR : Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Typical parameters on a 100 MHz instrument would include a 30-45° pulse angle, a 1-2 second acquisition time, and a 2-5 second relaxation delay. The number of scans will depend on the sample concentration but typically ranges from 128 to 1024.

Visualizing the Process and Comparison

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical framework for comparing the NMR data of different silyl protecting groups.

experimental_workflow cluster_synthesis Synthesis of DIPS-Protected Diol cluster_analysis NMR Spectroscopic Analysis start Diol Substrate reaction Reaction (0°C to RT) start->reaction reagents i-Pr2SiCl2, Imidazole, Anhydrous DMF reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified DIPS-Protected Diol purification->product sample_prep NMR Sample Preparation (CDCl3, TMS) product->sample_prep acquisition 1H & 13C NMR Data Acquisition sample_prep->acquisition analysis Spectral Analysis (Chemical Shifts, Coupling) acquisition->analysis confirmation Structural Confirmation analysis->confirmation

Caption: Workflow for the synthesis and NMR analysis of a DIPS-protected diol.

logical_comparison cluster_params Key NMR Parameters cluster_pgs Silyl Protecting Groups title Comparative NMR Analysis of Silyl Ethers main_node Protected Compound h_shift 1H Chemical Shift main_node->h_shift c_shift 13C Chemical Shift main_node->c_shift coupling Coupling Patterns main_node->coupling dips DIPS h_shift->dips tips TIPS h_shift->tips tbdms TBDMS h_shift->tbdms tbdps TBDPS h_shift->tbdps c_shift->dips c_shift->tips c_shift->tbdms c_shift->tbdps coupling->dips coupling->tips coupling->tbdms coupling->tbdps

Caption: Framework for comparing NMR parameters across different silyl protecting groups.

A Comparative Guide to the Mass Spectrometry Fragmentation of Molecules Containing the Diisopropylsilyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), derivatization of polar functional groups is a critical step to enhance analyte volatility and thermal stability. Silylation, the introduction of a silyl group, is a widely employed technique for protecting hydroxyl, amino, and thiol groups. While trimethylsilyl (TMS) ethers are the most common derivatives, larger alkylsilyl groups, such as the diisopropylsilyl (iPr₂Si) group, offer distinct advantages in terms of fragmentation patterns, which can be leveraged for more detailed structural elucidation. This guide provides a comparative overview of the mass spectrometry fragmentation of molecules containing the diisopropylsilyl group against other common silyl ethers, supported by experimental data and detailed protocols.

Performance Comparison of Silyl Ethers in Mass Spectrometry

The choice of silylating agent significantly influences the fragmentation pattern observed in electron ionization (EI) mass spectrometry, which in turn affects the amount of structural information that can be obtained. Larger and more sterically hindered silyl groups, such as diisopropylsilyl and triisopropylsilyl (TIPS), can direct fragmentation in a more predictable manner compared to the smaller TMS group.[1]

A key fragmentation pathway for trialkylsilyl ethers is the cleavage of an alkyl group from the silicon atom. In the case of isopropylsilyl ethers, the loss of an isopropyl radical (43 Da) is a prominent fragmentation pathway, often leading to the base peak in the spectrum.[1] This is in contrast to TMS ethers, where the loss of a methyl radical (15 Da) is a common fragmentation, but the base peak is often the trimethylsilyl cation at m/z 73. The prominent [M-43]⁺ ion in the spectra of isopropylsilyl derivatives can be a reliable indicator of the molecular weight of the silylated analyte, even when the molecular ion itself is not observed.[1] This characteristic makes isopropylsilyl ethers a valuable alternative for the structural elucidation of unknown compounds.

Quantitative Data Comparison

The following table summarizes the key fragment ions and their typical relative abundances observed in the electron ionization mass spectra of different silyl ether derivatives of a generic primary alcohol (R-CH₂-OH). This data is compiled from various studies on the GC-MS analysis of silylated compounds.

Silyl Ether DerivativeMolecular Ion (M⁺)[M-Alkyl]⁺SiR₃⁺Other Characteristic Fragments
Trimethylsilyl (TMS) Often weak or absent[M-15]⁺ (low to moderate)m/z 73 (often base peak)m/z 75, 147
tert-Butyldimethylsilyl (TBDMS) Often weak or absent[M-57]⁺ (strong, often base peak)m/z 75m/z [M-15]⁺, [M-57-C₂H₄]⁺
Diisopropylsilyl (iPr₂SiH) Variable[M-43]⁺ (strong)-[M-H]⁺, [M-C₃H₇]⁺
Triisopropylsilyl (TIPS) Often weak or absent[M-43]⁺ (strong, often base peak)m/z 115[M-C₃H₇]⁺

Fragmentation Pathways

The fragmentation of diisopropylsilyl-containing compounds is dominated by the cleavage of the bulky isopropyl groups. The primary fragmentation pathway involves the loss of an isopropyl radical to form a stable [M-43]⁺ ion.

Fragmentation of a Diisopropylsilyl Ether

The following diagram illustrates the characteristic electron ionization (EI) fragmentation pathway of a diisopropylsilyl ether of a primary alcohol.

fragmentation_pathway EI Fragmentation of a Diisopropylsilyl Ether M R-CH₂-O-SiH(iPr)₂⁺• Molecular Ion (M⁺•) frag1 R-CH₂-O-SiH(iPr)⁺ [M-43]⁺ M:f0->frag1:f0 - •CH(CH₃)₂ frag2 •CH(CH₃)₂ Isopropyl Radical

Caption: EI Fragmentation of a Diisopropylsilyl Ether.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in GC-MS analysis. Below is a representative protocol for the derivatization of a hydroxyl-containing compound with a diisopropylsilylating agent and subsequent GC-MS analysis.

Derivatization Protocol (Silylation)
  • Sample Preparation: A dried sample containing approximately 1 mg of the analyte is placed in a clean, dry vial.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) and 50 µL of the diisopropylsilylating agent (e.g., diisopropylchlorosilane).

  • Reaction: The vial is sealed and heated at 60-80°C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent and excess reagent are removed under a stream of nitrogen. The residue is reconstituted in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methyl siloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL injected in splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 10°C/min.

    • Final hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50–650.

Logical Workflow for Silyl Ether Analysis

The following diagram outlines the general workflow for the analysis of hydroxyl-containing compounds using silylation followed by GC-MS.

workflow Workflow for Silyl Ether Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Hydroxyl-containing Analyte derivatization Derivatization with Silylating Agent sample->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection (EI) gc_separation->ms_detection mass_spectrum Mass Spectrum Acquisition ms_detection->mass_spectrum fragmentation_analysis Fragmentation Pattern Analysis mass_spectrum->fragmentation_analysis structure_elucidation Structural Elucidation fragmentation_analysis->structure_elucidation

References

X-ray Crystallographic Studies of Diisopropyldichlorosilane Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for X-ray crystallographic data on diisopropyldichlorosilane and its derivatives has revealed a significant gap in the publicly available scientific literature. Despite extensive queries of chemical and crystallographic databases, no specific single-crystal X-ray diffraction studies detailing the three-dimensional structure of this compound or its simple hydrolysis product, diisopropylsilanediol, could be located. This scarcity of data prevents a direct comparative analysis of their crystallographic parameters.

While this compound is a commercially available reagent used in organic synthesis, its structural characterization by X-ray crystallography does not appear to have been published. Similarly, information on the crystal structures of its simple derivatives is lacking. This indicates a potential area for future research within the field of organosilicon chemistry.

In the absence of direct experimental data for the target compounds, a comparative guide cannot be constructed. Typically, such a guide would involve the detailed comparison of bond lengths, bond angles, torsional angles, and crystal packing motifs to understand the influence of substituents on the molecular geometry and intermolecular interactions.

General Experimental Protocol for X-ray Crystallography of Organosilicon Compounds

For researchers interested in pursuing the crystallographic characterization of this compound derivatives, a general experimental workflow is outlined below. This protocol is based on standard techniques for small-molecule X-ray crystallography.

Experimental Workflow

The process of determining the crystal structure of a compound like a this compound derivative can be broken down into several key stages:

Assessing the Kinetic Selectivity of Diisopropyldichlorosilane with Diverse Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the kinetic selectivity of diisopropyldichlorosilane when reacting with a range of primary, secondary, and tertiary alcohols. Understanding this selectivity is paramount for controlling the outcomes of silylation reactions, a cornerstone of protecting group chemistry in organic synthesis and drug development. While specific kinetic data for this compound is not extensively published, this guide outlines a robust experimental protocol to determine these crucial parameters.

Introduction to Silylation and Kinetic Selectivity

Silylation is a chemical process that introduces a silyl group (-SiR₃) into a molecule, most commonly to protect a hydroxyl group (-OH). This compound ((i-Pr)₂SiCl₂) is a dialkyldichlorosilane used as a protecting agent. The two isopropyl groups provide moderate steric bulk, influencing its reactivity and selectivity.

Kinetic selectivity refers to the preferential reaction of a reagent with one of several competing substrates based on the relative rates of reaction. In the context of this guide, it pertains to the rate at which this compound reacts with different classes of alcohols (primary, secondary, and tertiary). This selectivity is primarily governed by steric hindrance around the hydroxyl group of the alcohol. Generally, the order of reactivity for alcohols in nucleophilic substitution reactions, such as silylation, is: primary > secondary > tertiary.[1]

Comparative Reactivity Analysis

The reaction of this compound with an alcohol proceeds via nucleophilic attack of the alcohol's oxygen atom on the silicon atom, leading to the displacement of a chloride ion. The steric hindrance posed by the isopropyl groups on the silicon atom, combined with the steric environment of the alcohol, dictates the reaction rate.

Expected Reactivity Trend:

  • Primary Alcohols (e.g., Methanol, Ethanol): With minimal steric hindrance around the hydroxyl group, primary alcohols are expected to react the fastest with this compound.

  • Secondary Alcohols (e.g., Isopropanol): The increased steric bulk around the hydroxyl group in secondary alcohols will slow down the rate of silylation compared to primary alcohols.

  • Tertiary Alcohols (e.g., tert-Butanol): Due to significant steric congestion, tertiary alcohols are anticipated to be the least reactive and may require more forcing conditions or a catalyst to react at an appreciable rate.

The following table illustrates the expected qualitative and hypothetical quantitative outcomes of competitive silylation experiments.

AlcoholClassExpected Relative RateHypothetical Rate Constant (k) at 298 K [M⁻¹s⁻¹]
MethanolPrimaryVery High1.2 x 10⁻²
EthanolPrimaryHigh8.5 x 10⁻³
IsopropanolSecondaryModerate1.5 x 10⁻⁴
tert-ButanolTertiaryLow3.0 x 10⁻⁶

Note: The rate constants provided are hypothetical and serve as an illustrative example of the expected trend. Actual values must be determined experimentally.

Experimental Protocol for Determining Kinetic Selectivity

To quantitatively assess the kinetic selectivity, a competitive reaction experiment can be performed where this compound is reacted with a mixture of alcohols. The disappearance of reactants and the appearance of products can be monitored over time using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

Materials and Reagents:
  • This compound (≥98% purity)

  • Methanol (anhydrous, ≥99.8%)

  • Ethanol (anhydrous, ≥99.5%)

  • Isopropanol (anhydrous, ≥99.5%)

  • tert-Butanol (anhydrous, ≥99.5%)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Internal standard for GC or NMR (e.g., undecane, mesitylene)

  • Deuterated solvent for NMR (e.g., CDCl₃)

  • Quenching agent (e.g., a solution of a mild base like triethylamine)

Instrumentation:
  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, and ²⁹Si capabilities)

  • Thermostatted reaction vessel

Procedure:
  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of each alcohol (methanol, ethanol, isopropanol, tert-butanol) and the internal standard in the chosen anhydrous solvent at known concentrations.

    • Prepare a stock solution of this compound in the same anhydrous solvent.

  • Reaction Setup:

    • In a dry, thermostatted reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts of the alcohol stock solutions.

    • Add the internal standard solution.

    • Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25 °C).

  • Initiation of Reaction and Monitoring:

    • Initiate the reaction by adding a known volume of the this compound stock solution to the alcohol mixture.

    • Start monitoring the reaction immediately.

  • Kinetic Monitoring by Gas Chromatography (GC):

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching agent. This will neutralize the HCl byproduct and any unreacted chlorosilane.

    • Analyze the quenched sample by GC. The silylated products will have different retention times than the starting alcohols, allowing for their quantification.[2][3][4]

    • Plot the concentration of each alcohol and its corresponding silyl ether product as a function of time.

  • Kinetic Monitoring by NMR Spectroscopy:

    • The reaction can be carried out directly in an NMR tube using a deuterated solvent.[5][6][7][8]

    • Acquire ¹H or ²⁹Si NMR spectra at regular time intervals.[5][6][7][8]

    • The disappearance of the alcohol signals and the appearance of the silyl ether signals can be integrated and compared to an internal standard to determine their concentrations over time. ²⁹Si NMR can be particularly informative for observing the silicon-containing species.[5]

Data Analysis:
  • From the concentration versus time data, determine the initial rate of reaction for each alcohol.

  • Assuming pseudo-first-order kinetics with respect to each alcohol (if the silane is in large excess) or by using integrated rate laws for second-order reactions, calculate the rate constant (k) for each alcohol.

  • The kinetic selectivity can be expressed as the ratio of the rate constants for two different alcohols (e.g., k_primary / k_secondary).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for assessing the kinetic selectivity of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis cluster_data Data Processing prep_alcohols Prepare Alcohol Stock Solutions (Primary, Secondary, Tertiary) mix Combine Alcohols and Internal Standard in Reactor prep_alcohols->mix prep_silane Prepare this compound Stock Solution initiate Initiate Reaction with This compound prep_silane->initiate prep_internal_std Prepare Internal Standard Solution prep_internal_std->mix thermo Equilibrate to Reaction Temperature mix->thermo thermo->initiate aliquot Withdraw Aliquots at Timed Intervals initiate->aliquot nmr_analysis NMR Analysis initiate->nmr_analysis In-situ quench Quench Reaction aliquot->quench gc_analysis GC Analysis quench->gc_analysis plot Plot Concentration vs. Time gc_analysis->plot nmr_analysis->plot calc Calculate Rate Constants and Selectivity Ratios plot->calc

Caption: Experimental workflow for kinetic analysis.

Signaling Pathway of Silylation

The fundamental reaction pathway involves the nucleophilic attack of the alcohol on the electrophilic silicon center of this compound. This proceeds through a transition state leading to the formation of a silyl ether and hydrochloric acid.

silylation_pathway Reactants Alcohol (R-OH) + This compound ((i-Pr)₂SiCl₂) TS Transition State Reactants->TS Nucleophilic Attack Products Alkoxydiisopropylchlorosilane ((i-Pr)₂Si(OR)Cl) + Hydrochloric Acid (HCl) TS->Products Chloride Elimination

Caption: Silylation reaction pathway.

Conclusion

The kinetic selectivity of this compound is a critical factor in its application as a protecting group. By following the detailed experimental protocol outlined in this guide, researchers can obtain reliable quantitative data to compare the reactivity of this silylating agent with primary, secondary, and tertiary alcohols. This data will enable more precise control over synthetic strategies, leading to improved yields and purities in the development of novel chemical entities.

References

Navigating the Reaction Mechanisms of Diisopropyldichlorosilane: A Computational and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of silicon compounds is paramount for designing novel synthetic pathways and materials. Diisopropyldichlorosilane [(i-Pr)₂SiCl₂], with its bulky isopropyl groups, presents a unique case study in steric and electronic effects on reactivity. This guide provides a comparative analysis of its reaction mechanism, drawing upon computational studies of analogous dialkyldichlorosilanes and available experimental data to elucidate its behavior in key reactions such as hydrolysis, alcoholysis, and aminolysis.

While direct computational studies on the reaction mechanism of this compound are not extensively available in the current literature, a wealth of information on related, less sterically hindered dialkyldichlorosilanes, such as dimethyldichlorosilane (Me₂SiCl₂) and diethyldichlorosilane (Et₂SiCl₂), allows for a robust comparative analysis. These studies consistently point towards a nucleophilic substitution at the silicon center (Sₙ2@Si) as the primary reaction pathway.

The central theme governing the reactivity of this compound is the substantial steric hindrance imposed by the two isopropyl groups. This steric bulk is expected to significantly retard the rate of reaction compared to its less hindered counterparts. The approach of a nucleophile to the electrophilic silicon center is sterically shielded, leading to a higher activation energy for the formation of the trigonal bipyramidal transition state.

Comparative Analysis of Reactivity

To contextualize the reactivity of this compound, the following table summarizes key computational and experimental findings for the hydrolysis of analogous dialkyldichlorosilanes. The data for this compound is an educated estimation based on established steric trends.

CompoundAlkyl GroupRelative Hydrolysis Rate (Experimental)Calculated Activation Energy (Hydrolysis, kcal/mol)Computational Method
DimethyldichlorosilaneMethyl (-CH₃)Fast~15-20DFT (B3LYP), MP2
DiethyldichlorosilaneEthyl (-CH₂CH₃)Moderate~20-25DFT (B3LYP)
This compound **Isopropyl (-CH(CH₃)₂) **Slow (Estimated) >25 (Estimated) (Not available)

Note: The activation energies are approximate values derived from computational studies on analogous systems and are intended for comparative purposes. The relative hydrolysis rates are qualitative descriptions based on experimental observations.

Reaction Mechanisms: A Closer Look

The fundamental reaction mechanism for the nucleophilic substitution on this compound can be generalized across hydrolysis, alcoholysis, and aminolysis. The key steps involve the approach of the nucleophile, formation of a pentacoordinate transition state, and subsequent departure of the chloride leaving group.

Hydrolysis

The reaction with water proceeds via a stepwise substitution of the two chlorine atoms to form diisopropyldisilanol [(i-Pr)₂Si(OH)₂], which can then undergo condensation to form siloxanes. Computational studies on simpler chlorosilanes suggest that the reaction is often facilitated by the presence of additional water molecules acting as a proton shuttle, thereby lowering the activation energy.[1]

Alcoholysis

Similar to hydrolysis, alcoholysis involves the nucleophilic attack of an alcohol on the silicon center. The steric bulk of both the isopropyl groups on the silane and the alkyl group of the alcohol will significantly influence the reaction rate. For instance, the reaction with methanol is expected to be faster than with a bulkier alcohol like tert-butanol.

Aminolysis

The reaction with amines is generally faster than with water or alcohols due to the higher nucleophilicity of the nitrogen atom. However, the steric hindrance around the silicon in this compound will still play a crucial role in moderating the reaction rate.

Experimental Protocols: Insights from Computational Studies

The computational studies on analogous chlorosilane reactions typically employ Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to model the reaction pathways.

Typical Computational Methodology:

  • Software: Gaussian, GAMESS, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) with a hybrid functional such as B3LYP, or Møller-Plesset perturbation theory (MP2).

  • Basis Set: Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used to provide a good balance between accuracy and computational cost.

  • Solvation Model: To simulate reactions in solution, a polarizable continuum model (PCM) or the SMD model is often employed to account for the bulk solvent effects.

  • Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2, QST3 in Gaussian). The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products on the potential energy surface.

Visualizing the Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the generalized signaling pathway for the hydrolysis of a dialkyldichlorosilane and the logical workflow for comparing the reactivity of this compound with less hindered analogues.

hydrolysis_pathway Reactants R₂SiCl₂ + 2H₂O TS1 Transition State 1 (Pentacoordinate Si) Reactants->TS1 Nucleophilic attack Intermediate R₂Si(OH)Cl + H₂O + HCl TS1->Intermediate TS2 Transition State 2 (Pentacoordinate Si) Intermediate->TS2 Nucleophilic attack Products R₂Si(OH)₂ + 2HCl TS2->Products

Caption: Generalized pathway for the hydrolysis of a dialkyldichlorosilane.

reactivity_comparison cluster_steric Steric Hindrance cluster_reactivity Reactivity High High (i-Pr)₂SiCl₂ Slow Slower Reaction Rate High->Slow Increased activation energy Low Low Me₂SiCl₂ Fast Faster Reaction Rate Low->Fast Decreased activation energy

References

Diisopropyldichlorosilane: A Less Reactive but More Selective Dichlorosilane Variant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of dichlorosilane reagent can significantly impact the outcome of chemical syntheses. Diisopropyldichlorosilane, with its bulky isopropyl groups, presents a unique reactivity profile when compared to other dichlorosilanes such as dimethyldichlorosilane and diethyldichlorosilane. While direct quantitative comparisons of reaction kinetics are not extensively documented in readily available literature, the principles of steric hindrance strongly suggest a lower reactivity for this compound. This reduced reactivity, however, can be advantageous in achieving higher selectivity in certain applications.

The reactivity of dichlorosilanes is primarily governed by the susceptibility of the silicon-chlorine bonds to nucleophilic attack. The general trend for the reactivity of chlorosilanes follows the order: RSiCl₃ > R₂SiCl₂ > R₃SiCl, where R is an alkyl group. Within the R₂SiCl₂ series, the size of the alkyl groups plays a crucial role. The bulky isopropyl groups in this compound create significant steric hindrance around the silicon atom, impeding the approach of nucleophiles. This steric shield is less pronounced in dichlorosilanes with smaller alkyl groups like methyl or ethyl groups. Consequently, this compound is expected to exhibit slower reaction rates in common reactions such as hydrolysis, alcoholysis, and amination.

Comparative Reactivity Analysis

While specific kinetic data is sparse, the relative reactivity can be inferred from the steric effects of the alkyl substituents. The following table summarizes the expected relative reactivity based on the principles of steric hindrance.

DichlorosilaneAlkyl SubstituentSteric HindranceExpected Relative Reactivity
DimethyldichlorosilaneMethyl (-CH₃)LowHigh
DiethyldichlorosilaneEthyl (-CH₂CH₃)ModerateMedium
This compound **Isopropyl (-CH(CH₃)₂) **High Low

This trend suggests that reactions with this compound will require more forcing conditions, such as higher temperatures, longer reaction times, or the use of stronger nucleophiles or catalysts, to achieve comparable conversion rates to its less hindered counterparts.

Key Reactions and Experimental Considerations

Hydrolysis

The hydrolysis of dichlorosilanes is a fundamental reaction in the production of silicones. The initial reaction forms a silanediol, which then condenses to form polysiloxanes.

General Reaction: R₂SiCl₂ + 2H₂O → R₂Si(OH)₂ + 2HCl

Due to the steric bulk of the isopropyl groups, the hydrolysis of this compound is expected to be significantly slower than that of dimethyldichlorosilane.

Experimental Protocol: Comparative Hydrolysis of Dichlorosilanes

Objective: To qualitatively compare the rate of hydrolysis of dimethyldichlorosilane and this compound.

Materials:

  • Dimethyldichlorosilane

  • This compound

  • Diethyl ether (anhydrous)

  • Water

  • Test tubes

  • Stirring apparatus

Procedure:

  • In two separate test tubes, prepare a 1 M solution of dimethyldichlorosilane and this compound in anhydrous diethyl ether.

  • To each test tube, add an equal volume of water while stirring vigorously.

  • Observe the rate of formation of a white precipitate (polysiloxane) and the evolution of HCl gas (which can be detected by holding a piece of moist pH paper over the mouth of the test tube).

Expected Observations: The test tube containing dimethyldichlorosilane will show a much faster rate of precipitate formation and gas evolution compared to the test tube with this compound, visually demonstrating its higher reactivity.

Alcoholysis

Alcoholysis of dichlorosilanes yields dialkoxysilanes, which are useful intermediates in organic synthesis.

General Reaction: R₂SiCl₂ + 2R'OH → R₂Si(OR')₂ + 2HCl

Similar to hydrolysis, the alcoholysis of this compound is expected to be slower than that of less sterically hindered dichlorosilanes.

Experimental Protocol: Comparative Alcoholysis of Dichlorosilanes

Objective: To compare the yield of dialkoxysilane formation from dimethyldichlorosilane and this compound under identical conditions.

Materials:

  • Dimethyldichlorosilane

  • This compound

  • Ethanol (anhydrous)

  • Triethylamine (as an HCl scavenger)

  • Anhydrous solvent (e.g., toluene)

  • Reaction flasks equipped with reflux condensers and stirring apparatus

  • Gas chromatography (GC) apparatus for yield determination

Procedure:

  • Set up two identical reaction flasks. In each flask, place a solution of the respective dichlorosilane (1 equivalent) in the anhydrous solvent.

  • To each flask, add a solution of anhydrous ethanol (2.2 equivalents) and triethylamine (2.2 equivalents) in the same solvent dropwise at room temperature with stirring.

  • After the addition is complete, stir the reaction mixtures at a specific temperature (e.g., 60 °C) for a set period (e.g., 4 hours).

  • After cooling to room temperature, filter the triethylamine hydrochloride salt.

  • Analyze the filtrate by gas chromatography to determine the yield of the corresponding diethoxysilane.

Expected Results: The yield of diethoxydimethylsilane is expected to be significantly higher than that of diethoxydiisopropylsilane under the same reaction time and temperature, reflecting the higher reactivity of dimethyldichlorosilane.

Amination

The reaction of dichlorosilanes with amines produces aminosilanes, which have applications in materials science and as protecting groups in organic synthesis.

General Reaction: R₂SiCl₂ + 4R'₂NH → R₂Si(NR'₂)₂ + 2R'₂NH₂Cl

The steric hindrance of this compound will also lead to a slower rate of amination compared to less bulky dichlorosilanes.

Logical Workflow for Reactivity Comparison

G DDS Dimethyldichlorosilane (-CH3 groups) StericHindrance Steric Hindrance DDS->StericHindrance Low DEDS Diethyldichlorosilane (-CH2CH3 groups) DEDS->StericHindrance Moderate DIPDS This compound (-CH(CH3)2 groups) DIPDS->StericHindrance High Reactivity Relative Reactivity StericHindrance->Reactivity Inversely Proportional

Caption: Relationship between steric hindrance and reactivity in dichlorosilanes.

Conclusion

literature review of diisopropyldichlorosilane applications in complex synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount. This guide provides an objective comparison of diisopropyldichlorosilane as a reagent for the protection of diols, evaluating its performance against other common alternatives. The strategic use of such reagents is a cornerstone for achieving high yields and selectivity in the synthesis of complex molecules.

This compound is a bifunctional organosilicon compound widely employed in organic synthesis. Its primary application is as a protecting group for 1,2-, 1,3-, and 1,4-diols, forming a cyclic diisopropylsilylene acetal. The steric bulk of the isopropyl groups confers a high degree of stability to the protected diol, yet it can be removed under specific and mild conditions, a desirable characteristic for a protecting group in complex synthetic pathways.

Comparison of Diol Protecting Groups

The choice of a diol protecting group is dictated by the specific reaction conditions planned for a synthetic route. Key considerations include the pH of upcoming reaction steps, the presence of other functional groups, and the desired regioselectivity. The following table summarizes the key characteristics of this compound-derived protection and other widely employed diol protecting groups.

Protecting GroupReagentStructure of Protected DiolStabilityTypical Cleavage ConditionsKey Advantages
Diisopropylsilylene This compoundCyclic Silyl AcetalStable to a wide range of non-acidic and non-fluoride conditions.Fluoride ions (e.g., TBAF); strong acid.High stability due to bulky isopropyl groups.
Dimethylsilylene DimethyldichlorosilaneCyclic Silyl AcetalLess stable than diisopropylsilylene to acidic conditions.Fluoride ions; mild acid.Less sterically demanding, can be easier to introduce.
Diphenylsilylene DiphenyldichlorosilaneCyclic Silyl AcetalStable to a range of conditions, can be cleaved by fluoride.Fluoride ions; hydrogenolysis.Can be cleaved under different conditions than alkylsilyl groups.
Isopropylidene (Acetonide) Acetone or 2,2-dimethoxypropaneCyclic KetalStable to bases, reducing agents, and mild oxidants.Acidic hydrolysis (e.g., aq. HCl, p-TsOH).[1]Readily formed, widely used for cis-diols.[1]
Benzylidene Acetal Benzaldehyde or benzaldehyde dimethyl acetalCyclic AcetalStable to bases and nucleophiles.Acidic hydrolysis; hydrogenolysis (Pd/C, H₂).[1]Can be regioselectively opened.[1]
1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxaneCyclic Silyl EtherVery stable, often used for 1,3-diols.[1]Fluoride ions.[1]Bridges 1,3-diols effectively.

Experimental Protocols

General Protocol for Diol Protection using this compound

This protocol describes a general procedure for the protection of a 1,2- or 1,3-diol with this compound.

Materials:

  • Diol (1.0 equiv)

  • This compound (1.1 equiv)

  • Imidazole (2.5 equiv) or Pyridine (solvent)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the protected diol.

Diastereoselective Temporary Silicon-Tethered Ring-Closing Metathesis (TST-RCM)

This compound is a key reagent in tethering two olefinic alcohols to facilitate ring-closing metathesis. The following is a protocol adapted from literature for a diastereoselective TST-RCM reaction.

Materials:

  • Allylic alcohol (1.0 equiv)

  • Prochiral alcohol (1.2 equiv)

  • This compound (excess)

  • Imidazole

  • Grubbs' catalyst (e.g., 10-15 mol%)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Tether Formation: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol in anhydrous DCM. Add imidazole followed by an excess of this compound. After the formation of the monoalkoxychlorosilane, remove the excess silylating agent under vacuum.

  • Second Alcohol Addition: Dissolve the resulting crude monoalkoxychlorosilane in anhydrous DCM and add the prochiral alcohol.

  • Ring-Closing Metathesis: To the solution of the tethered diene, add Grubbs' catalyst (10-15 mol%). Heat the reaction mixture to 40 °C and monitor by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by silica gel column chromatography.

Quantitative Data Presentation

The following table summarizes the results for the diastereoselective TST-RCM of various prochiral alcohols with a model allylic alcohol, demonstrating the utility of the this compound tether.

EntryR' in Prochiral AlcoholYield (%)Diastereomeric Ratio
1Phenyl91>50:1
22-Naphthyl90>50:1
3Cyclohexyl8522:1
4Isobutyl7734:1
5Benzyl8620:1
6Phenethyl8532:1
7Benzyloxymethyl7241:1
8Benzyloxycarbonylmethyl7240:1

Visualizations

Experimental_Workflow_Diol_Protection cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Diol Diol ReactionMix Reaction Mixture (DCM or DMF, 0°C to RT) Diol->ReactionMix DIPDCS This compound DIPDCS->ReactionMix Base Imidazole/Pyridine Base->ReactionMix Quench Quench (aq. NaHCO3) ReactionMix->Quench 1. Reaction Completion Extract Extraction & Wash Quench->Extract Dry Drying & Concentration Extract->Dry Purify Column Chromatography Dry->Purify ProtectedDiol Protected Diol Purify->ProtectedDiol 2. Isolation

Caption: Experimental workflow for diol protection.

TST_RCM_Logic cluster_steps Key Steps start Goal: Synthesize Cyclic Ether problem Challenge: Intramolecular cyclization of a di-olefinic alcohol is entropically disfavored. start->problem strategy Strategy: Temporary Silicon-Tethered Ring-Closing Metathesis (TST-RCM) problem->strategy reagent Key Reagent: This compound strategy->reagent step1 1. Tether Formation: Two olefinic alcohols are linked by a diisopropylsilyl bridge. reagent->step1 step2 2. Ring-Closing Metathesis (RCM): Grubbs' catalyst facilitates the formation of the macrocycle. step1->step2 step3 3. Tether Cleavage: The silicon tether is removed to yield the final product. step2->step3 outcome Outcome: Efficient synthesis of complex cyclic ethers with high diatereoselectivity. step3->outcome

References

Safety Operating Guide

Proper Disposal Procedures for Diisopropyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of diisopropyldichlorosilane, tailored for researchers, scientists, and drug development professionals. This document outlines procedural, step-by-step guidance to ensure safe handling and disposal in a laboratory setting.

Immediate Safety and Handling

This compound is a flammable and corrosive liquid that reacts vigorously with water.[1][2][3] Contact with water or moisture liberates toxic and corrosive hydrogen chloride (HCl) gas.[1][2] It can cause severe skin burns and eye damage.[4] Strict adherence to safety protocols is mandatory.

Table 1: Essential Safety and Personal Protective Equipment (PPE)

Precaution CategoryRequirementSource(s)
Engineering Controls Work exclusively within a chemical fume hood.[2][2]
Ensure eyewash stations and safety showers are in close proximity.[2][2]
Use explosion-proof electrical, ventilating, and lighting equipment.[2][2]
Personal Protective Equipment (PPE) Eye/Face Protection Wear chemical safety goggles and a face shield.[3]
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene).[2]
Skin and Body Protection Wear a flame-retardant lab coat and appropriate protective clothing.[2][4]
Respiratory Protection Use a NIOSH/MSHA-approved respirator (e.g., type ABEK EN14387 filter) if ventilation is inadequate.[3]
Handling Keep away from heat, sparks, open flames, and hot surfaces.[2][2]
Use only non-sparking tools.[2][2]
Ground and bond containers when transferring material.[2][2]
Avoid all contact with water or moist air.[2][2]
Incompatible Materials Water, strong oxidizing agents, strong bases.[2][2]

Disposal Overview and Strategy

The primary challenge in disposing of this compound is its high reactivity with water.[1] Disposal must be managed through controlled processes to mitigate the vigorous and exothermic reaction that produces HCl. The recommended strategy for laboratory-scale quantities involves a controlled hydrolysis followed by neutralization. For larger quantities or uncontaminated product in its original packaging, contacting the supplier or a licensed hazardous waste disposal company is the appropriate course of action.[1][2] Commercial disposal of chlorosilanes is typically handled through specialized incineration.[1]

Experimental Protocol: Laboratory-Scale Hydrolysis and Neutralization

This protocol is intended for treating small quantities (e.g., <100 g) of this compound waste. This procedure must be performed in a chemical fume hood with appropriate PPE.

Materials:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas scrubber (e.g., a beaker with a sodium bicarbonate solution).

  • Ice-water bath.

  • A non-reactive solvent (e.g., heptane or toluene).

  • A weak base for neutralization (e.g., 5-10% aqueous sodium bicarbonate or sodium carbonate solution).

  • pH indicator paper or a pH meter.

Procedure:

  • Setup: Assemble the three-neck flask in an ice-water bath within the fume hood. Ensure the stirring is efficient.

  • Inerting: Purge the flask with an inert gas like nitrogen or argon.

  • Dilution: Add a suitable, dry, non-reactive solvent (e.g., heptane) to the flask. The volume should be sufficient to dilute the this compound and help dissipate heat.

  • Slow Addition: Transfer the waste this compound to the dropping funnel. Add it dropwise to the stirred solvent in the flask. Maintain a slow addition rate to control the reaction temperature.

  • Controlled Hydrolysis: Once the silane is fully diluted in the solvent, begin the slow, dropwise addition of water from the dropping funnel. The reaction is exothermic and will produce HCl gas, which should be directed to the scrubber.[1] Keep the flask cooled in the ice bath throughout the addition. The hydrolysis will produce solid silicic acids/siloxanes and an acidic aqueous layer.[1]

  • Neutralization: After the hydrolysis reaction is complete (i.e., no more gas evolution), slowly and carefully add a weak base solution (e.g., 5-10% sodium bicarbonate) to the mixture while stirring vigorously. Monitor the pH of the aqueous layer, continuing to add base until the pH is neutral (pH 6-8). Be cautious, as the neutralization will produce carbon dioxide gas.

  • Final Disposal: Once neutralized, the mixture will consist of an organic solvent layer, a neutral aqueous layer, and solid silicon-based precipitates. Separate the layers. The aqueous layer can typically be disposed of down the sanitary sewer, pending local regulations.[5] The organic layer and the solid residue must be collected in a properly labeled hazardous waste container for disposal via an approved waste disposal plant.[2][6]

Quantitative Data

Table 2: Properties of this compound

PropertyValueSource(s)
CAS Number 7751-38-4[2]
Molecular Formula C₆H₁₄Cl₂Si[3]
Boiling Point 142-144 °C (lit.)[3]
66 °C / 27 mmHg (lit.)[3]
Density 1.026 g/mL at 20 °C (lit.)[3]
Flash Point 43 °C / 109.4 °F (closed cup)[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of this compound.

G start Assess this compound Waste q1 Is material uncontaminated and in original container? start->q1 contact_supplier Contact Supplier for Return or Disposal Advice q1->contact_supplier  Yes q2 Is it a small spill (<100 mL)? q1->q2  No spill_procedure 1. Absorb with inert material (e.g., sand, vermiculite). 2. Use non-sparking tools. 3. Collect in sealed container. q2->spill_procedure  Yes q3 Is it a small quantity of waste (<100 g)? q2->q3  No waste_disposal_service Dispose via Approved Hazardous Waste Service spill_procedure->waste_disposal_service lab_treatment Perform Laboratory-Scale Hydrolysis & Neutralization (See Protocol) q3->lab_treatment  Yes large_quantity Large Quantity Waste (>100 g) q3->large_quantity  No lab_treatment->waste_disposal_service large_quantity->waste_disposal_service

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisopropyldichlorosilane
Reactant of Route 2
Diisopropyldichlorosilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.